Product packaging for 4-Trifluoromethylsalicylic acid(Cat. No.:CAS No. 1246817-12-8)

4-Trifluoromethylsalicylic acid

Cat. No.: B030151
CAS No.: 1246817-12-8
M. Wt: 206.12 g/mol
InChI Key: XMLFPUBZFSJWCN-UHFFFAOYSA-N
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Description

4-Trifluoromethylsalicylic acid is a versatile and valuable fluorinated aromatic compound that serves as a key synthetic intermediate and bioactive scaffold in medicinal chemistry and drug discovery research. Its structure, featuring both a salicylate core and a highly electronegative trifluoromethyl group, confers unique physicochemical properties, enhancing metabolic stability and membrane permeability. A primary research application lies in its role as a precursor for the development of novel non-steroidal anti-inflammatory drug (NSAID) candidates. Researchers utilize this compound to explore structure-activity relationships (SAR) related to cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibition, with the trifluoromethyl group strategically modulating the compound's electron-withdrawing characteristics and binding affinity. Beyond pharmacology, it is a critical building block in organic synthesis, particularly in the construction of complex molecules for agrochemicals and materials science. The ortho-carboxylic acid group allows for facile chelation or further derivatization, while the trifluoromethyl group can be leveraged to study fluorine-specific interactions in protein-ligand binding. This reagent is essential for investigators focusing on inflammation pathways, rational drug design, and the development of advanced fluorinated chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O3 B030151 4-Trifluoromethylsalicylic acid CAS No. 1246817-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-(trifluoromethyl)benzoic acid
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InChI

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)
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InChI Key

XMLFPUBZFSJWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
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DSSTOX Substance ID

DTXSID00186474
Record name 4-Trifluoromethylsalicylic acid
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Molecular Weight

206.12 g/mol
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CAS No.

328-90-5
Record name 2-Hydroxy-4-(trifluoromethyl)benzoic acid
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Record name 4-Trifluoromethylsalicylic acid
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Record name 4-Trifluoromethylsalicylic acid
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Record name 2-hydroxy-4-(trifluoromethyl)benzoic acid
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Record name Benzoic acid, 2-hydroxy-4-(trifluoromethyl)
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Record name 4-TRIFLUOROMETHYLSALICYLIC ACID
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Record name 2-Hydroxy-4-trifluoromethyl benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Trifluoromethylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Trifluoromethylsalicylic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details a robust synthetic protocol via the Kolbe-Schmitt reaction, including mechanistic insights and practical considerations for reaction optimization and purification. A thorough characterization of the title compound is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS), complete with spectral interpretations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fluorinated aromatic compounds.

Introduction: The Significance of this compound

This compound, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, is a versatile building block in organic synthesis. The presence of the trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, imparts unique electronic properties to the salicylic acid scaffold. This modification can significantly enhance the biological activity, metabolic stability, and lipophilicity of derivative compounds, making it a highly sought-after intermediate in drug discovery and development.

Notably, this compound is the active metabolite of the antiplatelet drug Triflusal.[1] Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents and inhibitors of cardiac hypertrophy.[1] In the agrochemical sector, this compound serves as a crucial precursor for the synthesis of novel herbicides and pesticides.

This guide provides a detailed exploration of a reliable synthetic route to this compound and a comprehensive analysis of its structural and spectroscopic properties, enabling researchers to confidently synthesize and characterize this important molecule.

Synthesis of this compound via the Kolbe-Schmitt Reaction

The most common and industrially scalable method for the synthesis of this compound is the Kolbe-Schmitt reaction of 3-trifluoromethylphenol. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and at elevated temperatures.

The Underlying Chemistry: A Mechanistic Perspective

The Kolbe-Schmitt reaction is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the following key steps:

  • Formation of the Phenoxide: In the presence of a strong base, such as potassium carbonate, 3-trifluoromethylphenol is deprotonated to form the more nucleophilic potassium 3-trifluoromethylphenoxide.

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. The regioselectivity of this attack is influenced by the nature of the cation and the reaction conditions. For potassium phenoxides, para-carboxylation is often favored.

  • Tautomerization: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, forming the carboxylate salt.

  • Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate and phenoxide groups to yield the final product, this compound.

Diagram of the Kolbe-Schmitt Reaction Mechanism:

Kolbe_Schmitt_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Tautomerization cluster_3 Step 4: Acidification 3-Trifluoromethylphenol 3-Trifluoromethylphenol Potassium 3-Trifluoromethylphenoxide Potassium 3-Trifluoromethylphenoxide 3-Trifluoromethylphenol->Potassium 3-Trifluoromethylphenoxide + K₂CO₃ Intermediate Carboxylation Intermediate Potassium 3-Trifluoromethylphenoxide->Intermediate + CO₂ Potassium 4-Trifluoromethylsalicylate Potassium 4-Trifluoromethylsalicylate Intermediate->Potassium 4-Trifluoromethylsalicylate This compound This compound Potassium 4-Trifluoromethylsalicylate->this compound + H⁺

Caption: Mechanism of the Kolbe-Schmitt reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and is designed to provide a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • 3-Trifluoromethylphenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Carbon Dioxide (gas)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water (deionized)

  • Activated Charcoal

Equipment:

  • High-pressure stainless-steel autoclave with a stirrer

  • Heating mantle with temperature controller

  • Standard laboratory glassware (beakers, flasks, funnel, etc.)

  • Filtration apparatus (Büchner funnel and flask)

  • pH meter or pH paper

Experimental Workflow Diagram:

Synthesis_Workflow start Start reactants Charge Autoclave: - 3-Trifluoromethylphenol - Anhydrous K₂CO₃ start->reactants pressurize Pressurize with CO₂ reactants->pressurize heat Heat and Stir (e.g., 180-220°C) pressurize->heat cool_vent Cool and Vent heat->cool_vent dissolve Dissolve Reaction Mass in Hot Water cool_vent->dissolve filter_hot Hot Filtration (optional, with charcoal) dissolve->filter_hot acidify Acidify with HCl to pH ~2-3 filter_hot->acidify cool_crystallize Cool to Induce Crystallization acidify->cool_crystallize filter_product Filter Crude Product cool_crystallize->filter_product recrystallize Recrystallize from Ethanol/Water filter_product->recrystallize dry Dry the Purified Product recrystallize->dry end End dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a high-pressure autoclave, thoroughly mix 3-trifluoromethylphenol and anhydrous potassium carbonate. For optimal results, ensure all reactants and the vessel are dry, as moisture can reduce the yield.[2]

  • Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 70-100 atm). Begin stirring and gradually heat the mixture to a temperature in the range of 180-220°C. Maintain these conditions for several hours to ensure the completion of the reaction.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂. The solid reaction mass is then dissolved in hot water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a short period. Perform a hot filtration to remove the charcoal.

  • Precipitation: Cool the aqueous solution and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3). A white precipitate of this compound will form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white crystalline solid.[3]

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Safety Considerations
  • The Kolbe-Schmitt reaction is performed under high pressure and temperature; therefore, a properly rated and maintained autoclave must be used.

  • 3-Trifluoromethylphenol is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • Ensure the autoclave is completely cooled before opening.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 178 °C[1]
CAS Number 328-90-5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following are predicted NMR data.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

  • Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

    • δ ~11.5-13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • δ ~10.0-11.0 ppm (broad singlet, 1H): Phenolic hydroxyl proton (-OH).

    • δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

    • δ ~7.5 ppm (s, 1H): Aromatic proton between the -CF₃ and -OH groups.

    • δ ~7.4 ppm (d, 1H): Aromatic proton ortho to the -CF₃ group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached.

  • Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

    • δ ~170 ppm: Carboxylic acid carbon (-COOH).

    • δ ~160 ppm: Aromatic carbon bearing the hydroxyl group (C-OH).

    • δ ~135 ppm (q, J ≈ 30 Hz): Aromatic carbon bearing the trifluoromethyl group (C-CF₃).

    • δ ~130 ppm: Aromatic CH.

    • δ ~124 ppm (q, J ≈ 270 Hz): Trifluoromethyl carbon (-CF₃).

    • δ ~118 ppm: Aromatic CH.

    • δ ~115 ppm: Aromatic CH.

    • δ ~112 ppm: Aromatic carbon bearing the carboxylic acid group (C-COOH).

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is a simple yet definitive tool for confirming the presence of the trifluoromethyl group.

  • Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):

    • δ ~ -61 ppm (s): A single sharp peak corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • Expected IR Absorption Bands (KBr pellet, cm⁻¹):

    • 3300-2500 (broad): O-H stretching of the carboxylic acid, overlapping with the phenolic O-H stretch.

    • ~1680 (strong): C=O stretching of the carboxylic acid.

    • ~1600, 1480: C=C stretching of the aromatic ring.

    • ~1320 (strong): C-F stretching of the trifluoromethyl group.

    • ~1250: C-O stretching of the carboxylic acid and phenol.

    • ~1150 (strong): Symmetric C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Mass Spectrum Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): m/z = 206.

    • Key Fragmentation Peaks:

      • m/z = 188: Loss of H₂O.

      • m/z = 161: Loss of -COOH.

      • m/z = 137: Loss of -CF₃.

Applications and Future Outlook

This compound is a valuable and versatile intermediate. Its primary application lies in the synthesis of pharmaceuticals, where the trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.[1] It is the active metabolite of Triflusal, an antiplatelet agent, highlighting its biological relevance.[1] Furthermore, its use in the development of new agrochemicals underscores its importance in modern agriculture.

The synthetic and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in various fields. Future research may focus on developing more sustainable and efficient synthetic routes and exploring the synthesis of novel derivatives with enhanced biological activities.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The Kolbe-Schmitt reaction of 3-trifluoromethylphenol offers a reliable and scalable method for its preparation. The comprehensive spectroscopic data and interpretations presented herein will aid researchers in the unambiguous identification and quality control of this important chemical intermediate. As the demand for advanced fluorinated molecules continues to grow, a thorough understanding of the synthesis and properties of key building blocks like this compound will be increasingly vital for innovation in the chemical and life sciences.

References

A Comprehensive Guide to the Spectroscopic Characterization of 4-Trifluoromethylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data of 4-Trifluoromethylsalicylic acid, a molecule of significant interest in medicinal chemistry and drug development. As a key intermediate and a metabolite of the antithrombotic agent Triflusal, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in the pharmaceutical industry.[1] This document will delve into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Significance of this compound

This compound, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, possesses a unique combination of a salicylic acid scaffold and a trifluoromethyl group.[1] The salicylic acid moiety is a well-established pharmacophore, while the trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Spectroscopic characterization provides a fundamental fingerprint of the molecule, enabling its unambiguous identification, purity assessment, and elucidation of its chemical structure.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. The following diagram illustrates the key structural components that will be correlated with the spectroscopic data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density around it, and spin-spin coupling between neighboring protons provides information about their connectivity.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation: While a specific experimental spectrum for this compound is not readily available in the public domain, we can predict the expected ¹H NMR spectrum based on the analysis of similar structures. The aromatic region will display signals for the three protons on the benzene ring. The electron-withdrawing trifluoromethyl group and the hydroxyl and carboxylic acid groups will influence the chemical shifts of these protons.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-37.8 - 8.0d~2 Hz (meta coupling)
H-57.6 - 7.8dd~8 Hz (ortho), ~2 Hz (meta)
H-67.0 - 7.2d~8 Hz (ortho)
-OH10.0 - 13.0br s-
-COOH11.0 - 14.0br s-

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predictions are based on additive chemical shift rules and data from analogous compounds.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation: The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The trifluoromethyl group will cause the signal for the carbon it is attached to (C-4) to appear as a quartet due to ¹J-CF coupling.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Multiplicity (in ¹⁹F coupled spectrum)
C-1115 - 120s
C-2160 - 165s
C-3118 - 122s
C-4130 - 135q
C-5125 - 130s
C-6115 - 120s
-COOH170 - 175s
-CF₃120 - 125q

Note: The signal for the CF₃ carbon will be split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shifts are very sensitive to the electronic environment.

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

  • Data Acquisition: Acquire the spectrum using a standard ¹⁹F pulse sequence.

  • Data Processing: Process the data and reference the chemical shifts to an external standard like CFCl₃ (0 ppm).

Data Interpretation: The ¹⁹F NMR spectrum of this compound is expected to show a single sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. Based on data for similar compounds like methyl 4-(trifluoromethyl)benzoate (-63.21 ppm) and 1-nitro-4-(trifluoromethyl)benzene (-63.18 ppm), the chemical shift is predicted to be in the range of -62 to -64 ppm.[2]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.

Data Interpretation: The IR spectrum will show characteristic absorption bands for the hydroxyl, carboxylic acid, and trifluoromethyl groups, as well as the aromatic ring.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~3200 (broad)O-H (Phenolic)Stretching
~1700C=O (Carboxylic Acid)Stretching
1600-1450C=C (Aromatic)Stretching
1300-1100C-F (Trifluoromethyl)Stretching
~1250C-O (Carboxylic Acid/Phenol)Stretching

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (206.12 g/mol ).[1][3][4] The spectrum will also display fragment ions resulting from the cleavage of the molecule. In negative ion mode, a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 205.0 is expected.[1]

Predicted Fragmentation Pattern: A mass spectrum of 2-Hydroxy-4-(trifluoromethyl)benzoic acid is available on SpectraBase, which can be used for interpretation.[5] Key fragment ions would likely arise from the loss of small molecules such as H₂O, CO, and CO₂ from the molecular ion.

Workflow for Spectroscopic Analysis:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample 4-Trifluoromethyl- salicylic Acid NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectrometer Sample->IR MS Mass Spectrometer (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Structure Elucidation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Guide Comprehensive Technical Guide NMR_Data->Guide IR_Data->Guide MS_Data->Guide

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has outlined the fundamental principles, experimental considerations, and expected data for the spectroscopic characterization of this compound using NMR, IR, and Mass Spectrometry. While complete experimental spectra are not all publicly available, the predicted data based on analogous compounds provide a robust framework for researchers to identify and characterize this important molecule. The combined application of these techniques offers a powerful approach to confirming the structure and purity of this compound, which is crucial for its application in drug development and scientific research.

References

crystal structure analysis of 4-Trifluoromethylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Trifluoromethylsalicylic Acid

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound.

Introduction

This compound, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, is a key chemical entity in pharmaceutical sciences. It is the principal active metabolite of the antiplatelet drug Triflusal and exhibits significant biological activity, including the inhibition of nuclear factor κB (NF-κB) activation.[1] The therapeutic potential and physicochemical properties of this molecule are intrinsically linked to its three-dimensional structure and the intermolecular interactions that govern its solid-state packing.

A thorough understanding of the crystal structure of this compound is paramount for several reasons:

  • Polymorph Screening: Identification of different crystalline forms (polymorphs) is critical in drug development, as polymorphs can exhibit distinct solubilities, dissolution rates, and bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Precise knowledge of the molecular conformation and intermolecular interactions provides invaluable insights for the rational design of new derivatives with enhanced therapeutic profiles.

  • Pharmaceutical Formulation: The crystalline habit and solid-state properties influence powder flow, compaction behavior, and the stability of the final drug product.

Part 1: Single Crystal Growth of this compound

The cornerstone of a successful single-crystal X-ray diffraction study is the availability of high-quality single crystals of suitable size and perfection. For this compound, which is a white to off-white crystalline powder, several crystallization techniques can be employed.[2] The choice of solvent and method is crucial and often requires empirical screening.

Solvent Selection

The ideal solvent for recrystallization should exhibit moderate solubility for the compound, with a significant positive temperature coefficient of solubility. Based on available data, this compound is slightly soluble in DMSO and methanol.[2] A systematic screening of a broader range of solvents with varying polarities is recommended.

Table 1: Potential Solvents for Crystallization Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolHydrogen bonding potential, good solubility for polar compounds.
KetonesAcetoneModerate polarity, good solvent for many organic compounds.
EstersEthyl acetateMedium polarity, often yields high-quality crystals.
EthersDioxane, Tetrahydrofuran (THF)Can form hydrogen bonds, useful for less polar compounds.
AromaticTolueneNon-polar, can be used in solvent mixtures.
Aqueous MixturesWater/Ethanol, Water/AcetoneModulating polarity to achieve optimal solubility.
Crystallization Methodologies

1.2.1. Slow Evaporation

This is the simplest and most common technique. A nearly saturated solution of this compound in a suitable solvent is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

1.2.2. Slow Cooling

A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even below, to induce crystallization. The rate of cooling is a critical parameter; slower cooling rates generally favor the growth of larger and more perfect crystals.

1.2.3. Vapor Diffusion

This method is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a reservoir of a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystallization.

1.2.4. Sublimation

Given the crystalline nature of salicylic acid derivatives, sublimation could be a viable technique for obtaining high-quality single crystals, particularly for achieving solvent-free crystalline forms.[3]

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next phase is the determination of the crystal structure using single-crystal X-ray diffraction.

Experimental Workflow

The process can be broken down into several key stages, from data collection to structure refinement.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_selection Crystal Selection & Mounting data_acquisition X-ray Data Acquisition crystal_selection->data_acquisition Diffractometer integration Integration data_acquisition->integration scaling Scaling & Merging integration->scaling phase_problem Solving the Phase Problem (Direct Methods) scaling->phase_problem model_building Model Building phase_problem->model_building refinement Structure Refinement model_building->refinement validation Structure Validation refinement->validation analysis Analysis of Results validation->analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded on a detector.

Data Processing

The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities. This process involves:

  • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all intensity measurements on a common scale and averaging symmetry-equivalent reflections.

Structure Solution and Refinement

The ultimate goal is to determine the arrangement of atoms in the unit cell.

  • Structure Solution: This involves solving the "phase problem," as the phases of the diffracted X-rays are lost during the experiment. For small molecules like this compound, direct methods are typically successful.

  • Structure Refinement: An initial model of the structure is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the observed and calculated structure factors.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Chemical FormulaC₈H₅F₃O₃
Formula Weight206.12
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
Volume (ų)1000-1500
Z4 or 8
Density (calculated) (g/cm³)1.6-1.8
R-factor< 0.05

Part 3: Computational Analysis of the Crystal Structure

Once the crystal structure is determined, computational tools can be used to gain deeper insights into the intermolecular interactions that stabilize the crystal packing.

Visualization of Intermolecular Interactions

Software such as Mercury can be used to visualize and analyze the crystal structure. Key interactions to investigate for this compound would include:

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. It is expected that these groups will form robust hydrogen-bonding networks, such as the common carboxylic acid dimer synthon.

  • Halogen Bonding: The trifluoromethyl group can participate in halogen bonding and other weak interactions.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4] It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. A 2D fingerprint plot derived from the Hirshfeld surface can quantitatively summarize the different types of intermolecular contacts.

Caption: Molecular structure and potential intermolecular interactions of this compound.

Conclusion

The is a critical step in understanding its solid-state properties and for guiding further drug development efforts. Although a published structure is not currently available, this guide provides a comprehensive framework for its determination and analysis. The methodologies outlined, from single crystal growth to computational analysis, represent the current best practices in the field of small-molecule crystallography. The insights gained from such a study would be invaluable for optimizing the formulation and enhancing the therapeutic potential of this important pharmaceutical compound.

References

A Technical Guide to the Quantum Chemical Analysis of 4-Trifluoromethylsalicylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the properties of 4-Trifluoromethylsalicylic acid. The aim is to provide not just a methodology, but a strategic framework for using computational tools to gain insights that are directly translatable to pharmaceutical research and development. We will delve into the rationale behind the selection of computational methods and demonstrate how to build a self-validating system of analysis, ensuring the reliability and relevance of the generated data.

The Strategic Importance of this compound in Drug Design

This compound is a salicylic acid derivative that has garnered significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the salicylic acid scaffold dramatically alters its physicochemical properties. The -CF3 group is a strong electron-withdrawing moiety and is highly lipophilic, which can lead to enhanced metabolic stability, improved membrane permeability, and altered binding affinities to biological targets.[1][2] These modifications make this compound a compelling candidate for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents.[3][4]

Quantum chemical calculations provide a powerful, non-empirical approach to understanding the impact of the -CF3 group on the molecule's electronic structure, reactivity, and intermolecular interaction potential. By computationally modeling the molecule, we can predict a range of properties that are difficult or time-consuming to measure experimentally, thereby accelerating the drug design and discovery process.

A Self-Validating Computational Workflow

To ensure the scientific integrity of our computational analysis, we employ a self-validating workflow. This approach involves a logical progression of calculations where the results of each step are checked for consistency and, where possible, validated against known experimental or theoretical benchmarks.

workflow cluster_input 1. Input & Pre-processing cluster_core_calcs 2. Core Quantum Calculations cluster_validation 3. Validation cluster_analysis 4. In-depth Analysis cluster_output 5. Output & Interpretation mol_build Molecule Building (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry freq_validation Frequency Validation (No imaginary frequencies) freq_calc->freq_validation exp_comparison Comparison with Experimental Data (FT-IR, pKa) freq_validation->exp_comparison homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) freq_validation->homo_lumo mep Molecular Electrostatic Potential (MEP) freq_validation->mep reactivity Reactivity Descriptors (Hardness, Electrophilicity) homo_lumo->reactivity data_tables Quantitative Data Tables mep->data_tables reactivity->data_tables interpretation Interpretation for Drug Development data_tables->interpretation

Figure 1: A comprehensive and self-validating workflow for the quantum chemical analysis of this compound. This diagram illustrates the logical flow from initial molecular setup to final, actionable insights for drug development.

Detailed Computational Methodology

The choice of computational method is paramount for obtaining accurate and reliable results. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.

Software and Level of Theory

For the calculations outlined in this guide, software packages such as Gaussian, ORCA, or GAMESS are suitable. The chosen level of theory is B3LYP/6-311++G(d,p) .

  • B3LYP: This is a hybrid density functional that combines the strengths of Hartree-Fock theory and DFT. It is widely used for its robust performance in predicting the geometries and vibrational frequencies of organic molecules.[5][6]

  • 6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution.

    • ++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing anions and systems with lone pairs of electrons, which are present in this compound.

    • (d,p): These are polarization functions that allow for the distortion of atomic orbitals, which is essential for an accurate representation of chemical bonds.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

  • Molecule Construction: Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.

  • Input File Preparation: Create an input file for the chosen quantum chemistry software, specifying the molecular coordinates, charge (0), and spin multiplicity (singlet).

  • Geometry Optimization: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation: Following the successful optimization, perform a vibrational frequency calculation at the same level of theory. This is a critical step for two reasons:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the theoretical infrared (IR) spectrum of the molecule.

Results, Validation, and Interpretation

Molecular Geometry

The geometry optimization yields the equilibrium bond lengths, bond angles, and dihedral angles of this compound. These parameters provide the foundational understanding of the molecule's 3D structure.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
C=OValueO-C=O
C-OHValueC-C-OH
C-CF3ValueC-C-CF3
C-F (avg.)ValueF-C-F (avg.)
(Note: The table would be populated with the calculated values from the output of the geometry optimization.)
Vibrational Analysis and Experimental Validation

Table 2: Comparison of Calculated Vibrational Frequencies with Expected IR Regions

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H stretch (carboxylic acid)Value3300-2500 (broad)
C-H stretch (aromatic)Value3100-3000
C=O stretch (carboxylic acid)Value1725-1700
C-C stretch (aromatic)Value1600-1450
C-F stretchValue1350-1100
O-H bend (phenol)Value1410-1310
(Note: Calculated frequencies are typically scaled by a factor of ~0.96-0.98 for B3LYP functionals to better match experimental values.)

This comparison allows us to assess the accuracy of our computational model. A good correlation between the calculated and expected vibrational frequencies builds confidence in the reliability of the other predicted properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

fmo cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Electron Acceptor) Energy = E_LUMO Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO (Indicator of Reactivity) HOMO HOMO (Electron Donor) Energy = E_HOMO

Figure 2: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap, which is a crucial parameter for assessing chemical reactivity.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

The distribution of the HOMO and LUMO across the molecule is also insightful. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl and carboxyl groups, while the LUMO will likely have significant contributions from the electron-withdrawing trifluoromethyl group. This spatial separation of the frontier orbitals has important implications for the molecule's interaction with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions such as hydrogen bonding.

  • Red Regions (Negative Potential): Electron-rich areas, such as around the oxygen atoms of the carboxyl and hydroxyl groups. These are sites for interaction with electrophiles and hydrogen bond donors.

  • Blue Regions (Positive Potential): Electron-poor areas, typically around the acidic hydrogen atoms. These are sites for interaction with nucleophiles and hydrogen bond acceptors.

The MEP map of this compound will highlight the electronegative oxygen atoms as key sites for hydrogen bonding, a critical interaction in many biological systems.

Acidity (pKa) Prediction and Validation

The acidity of the carboxylic acid and phenolic protons is a critical parameter for drug absorption and distribution. The pKa can be calculated using various computational methods, often involving thermodynamic cycles. A predicted pKa for this compound is approximately 2.45.[5] This can be compared with the experimentally determined pKa of salicylic acid (2.97) to understand the acidifying effect of the trifluoromethyl group.

Conclusion and Implications for Drug Development

Quantum chemical calculations provide a robust and insightful framework for characterizing this compound. By employing a self-validating workflow, we can generate reliable data on the molecule's structure, vibrational properties, electronic characteristics, and reactivity. These computational insights can guide the rational design of new drug candidates by:

  • Predicting Reactivity: Understanding the sites of electrophilic and nucleophilic attack can inform prodrug design and predict potential metabolic pathways.

  • Informing Structure-Activity Relationships (SAR): The calculated electronic properties can be used as descriptors in QSAR models to predict the biological activity of related compounds.

  • Guiding Formulation: The predicted pKa and understanding of intermolecular interactions can aid in the development of suitable formulations with optimal solubility and stability.

References

physical and chemical properties of 4-Trifluoromethylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid or HTB, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. It is the principal active metabolite of the antiplatelet drug Triflusal, and its unique physicochemical properties, conferred by the electron-withdrawing trifluoromethyl group, are key to its biological activity and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, solubility, and reactivity. Furthermore, it details established protocols for its synthesis and analytical quantification, explores its mechanism of action as an inhibitor of the NF-κB signaling pathway, and outlines critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals engaged in work involving this important compound.

Introduction

This compound (CAS No. 328-90-5) is a derivative of salicylic acid distinguished by a trifluoromethyl (-CF3) substituent at the C4 position of the benzene ring. This substitution dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its parent compound, salicylic acid. While salicylic acid's anti-inflammatory properties are well-known, the addition of the -CF3 group in this compound enhances its potency in specific biological pathways.

Its primary role in pharmacology is as the active metabolite of Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid), a drug used for its antiplatelet and antithrombotic effects.[1] After oral administration, Triflusal is rapidly deacetylated to this compound (HTB), which is responsible for the majority of the therapeutic activity.[2] Beyond its role as a metabolite, its unique structure makes it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals, where the trifluoromethyl group can improve efficacy and selectivity.[3] This guide serves as a detailed resource for understanding and utilizing this versatile compound in a research and development setting.

Physicochemical and Spectral Properties

The integration of a trifluoromethyl group onto the salicylic acid scaffold imparts distinct properties that are critical for its function and application. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-hydroxy-4-(trifluoromethyl)benzoic acid
Synonyms 4-(Trifluoromethyl)salicylic Acid, HTB, Desacetyl Triflusal[4]
CAS Number 328-90-5
Molecular Formula C₈H₅F₃O₃[5]
Molecular Weight 206.12 g/mol [5]
Appearance White to off-white solid/crystalline powder[6]
Melting Point 178 °C[5]
Boiling Point 286.4 ± 40.0 °C (Predicted)[5]
pKa 2.45 ± 0.10 (Predicted)[5]
LogP 3.21[5]
Solubility Profile

The solubility of this compound is a critical parameter for its formulation, biological absorption, and use in synthesis. While precise quantitative data is not widely published, its solubility characteristics can be summarized as follows:

  • Polar Protic Solvents: It is miscible with ethanol but only very slightly soluble in water.[3] The carboxylic acid and hydroxyl groups can participate in hydrogen bonding, but the overall lipophilicity imparted by the trifluoromethyl group and the benzene ring limits aqueous solubility.

  • Polar Aprotic Solvents: It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5]

  • Nonpolar Solvents: It is expected to have low solubility in nonpolar solvents such as hexane and heptane.[7]

Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will be split by each other. The proton ortho to the carboxyl group will likely appear most downfield. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. The carboxyl carbon will be the most downfield signal. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The other aromatic carbons will appear in the typical aromatic region (110-160 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

  • O-H Stretching: A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. A sharper O-H stretch for the phenolic hydroxyl may also be visible around 3200-3400 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl of the carboxylic acid should appear around 1700 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-F Stretching: Strong C-F stretching bands from the -CF₃ group are expected in the 1100-1350 cm⁻¹ region.

Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 206 would be expected. Common fragmentation patterns for salicylic acids include the loss of water (M-18), loss of a hydroxyl radical (M-17), and loss of the carboxyl group (M-45). The trifluoromethyl group is generally stable, but fragmentation pathways involving its loss may also be observed.

Synthesis and Manufacturing

The classical approach to synthesizing salicylic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For this compound, the starting material is 3-Trifluoromethylphenol. The general workflow involves the formation of the sodium or potassium phenoxide followed by reaction with carbon dioxide under pressure and heat.

G cluster_0 Synthesis Workflow A 3-Trifluoromethylphenol C Formation of Potassium Phenoxide A->C B Potassium Hydroxide (KOH) B->C E Kolbe-Schmitt Carboxylation (High Pressure & Temperature) C->E Reactant D Carbon Dioxide (CO2) D->E Reactant F Intermediate Salt E->F H Crude this compound F->H G Acidification (e.g., HCl) G->H Reagent I Recrystallization / Purification H->I J Pure Product I->J

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Kolbe-Schmitt Synthesis

Causality: This protocol is based on the well-established Kolbe-Schmitt reaction. The formation of the phenoxide is critical as it activates the aromatic ring, making it sufficiently nucleophilic to attack the electrophilic carbon of CO₂. The reaction is driven to the desired ortho-carboxylation product under kinetic control at elevated temperatures and pressures.

  • Phenoxide Formation: In a high-pressure autoclave reactor, combine 1 mole of 3-Trifluoromethylphenol with 1.1 moles of anhydrous potassium carbonate.

  • Carboxylation: Seal the reactor and heat the mixture to approximately 180-200 °C. Pressurize the reactor with carbon dioxide to 5-10 atm. Maintain the reaction with vigorous stirring for 6-8 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure. Dissolve the solid reaction mixture in hot water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid to the aqueous solution until the pH is approximately 1-2. A white precipitate of this compound will form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure product. Dry the purified crystals under vacuum.

Chemical Reactivity

The reactivity of this compound is dominated by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the trifluoromethyl-substituted aromatic ring.

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols under acidic conditions (Fischer esterification) or amidation with amines, often requiring activation with coupling reagents like carbodiimides (e.g., EDC) to form an active O-acylisourea intermediate.[8]

  • Phenolic Hydroxyl Group: The hydroxyl group can be acylated or alkylated. For example, reaction with acetic anhydride yields its prodrug, Triflusal.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the carboxyl and trifluoromethyl groups.

G cluster_0 EDC-Mediated Amidation A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + B EDC (Carbodiimide) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Amine (R'-NH2) D->E + F Amide Product (R-CONH-R') E->F G Urea Byproduct E->G Rearrangement & Loss

Caption: Mechanism of carbodiimide-mediated amide bond formation.

Biological Activity & Mechanism of Action

The primary therapeutic relevance of this compound stems from its ability to inhibit inflammation and platelet aggregation. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

NF-κB is a crucial transcription factor that, upon activation by stimuli like tumor necrosis factor-alpha (TNF-α), translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB (typically a p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα. The activation cascade involves the phosphorylation of IκBα by the IκB kinase (IKK) complex, which targets IκBα for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks a nuclear localization signal on NF-κB, allowing it to enter the nucleus and initiate gene transcription.

This compound, like other salicylates, exerts its inhibitory effect by preventing the degradation of IκBα.[9] This action effectively traps the NF-κB complex in the cytoplasm, preventing the transcription of inflammatory genes. The trifluoromethyl group enhances the potency of this inhibition compared to salicylic acid itself.[1]

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB (p50/p65) Cytoplasmic Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) Active IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Initiates HTB 4-Trifluoromethyl- salicylic Acid HTB->p_IkBa Inhibits Degradation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Analytical Methodologies

Accurate quantification of this compound is essential for pharmacokinetic studies, quality control, and research applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used method.

Protocol: HPLC-UV Quantification in Plasma

Self-Validation: This protocol, adapted from Cho et al. (2003), is a validated method for the simultaneous determination of Triflusal and its metabolite (HTB) in plasma.[5] It includes an internal standard (Furosemide) to correct for variations in extraction and injection, ensuring accuracy and reproducibility. The linearity, recovery, and limits of quantification have been established.[5]

G cluster_0 HPLC Analysis Workflow A Plasma Sample B Add Internal Standard (Furosemide) A->B C Liquid-Liquid Extraction (Acetonitrile/Chloroform) B->C D Vortex & Centrifuge C->D E Collect Organic Layer D->E F Evaporate to Dryness (Nitrogen Stream) E->F G Reconstitute in Mobile Phase F->G H Inject into HPLC System G->H I Data Acquisition & Analysis H->I

Caption: Workflow for the sample preparation and analysis of this compound.

Chromatographic Conditions:

  • Column: C18 bonded silica, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Methanol : Water (25:10:65, v/v/v).[5]

  • Flow Rate: 1.0 mL/min (typical).

  • Detection: UV at 234 nm.[5]

  • Internal Standard: Furosemide.[5]

Procedure:

  • Sample Preparation: To 1 mL of plasma, add the internal standard solution.

  • Extraction: Add 4 mL of an acetonitrile-chloroform mixture (60:40, v/v). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.[5]

  • Evaporation: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 20 µL) into the HPLC system.

  • Quantification: Create a calibration curve using standards of known concentrations and calculate the concentration of the unknown sample based on the peak area ratio of the analyte to the internal standard.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

    • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound of considerable scientific and pharmaceutical importance. Its properties are defined by the interplay between the classic salicylic acid scaffold and the potent electronic effects of the trifluoromethyl group. This unique combination enhances its biological activity, particularly as an inhibitor of the NF-κB pathway, and makes it a valuable intermediate for chemical synthesis. A thorough understanding of its physicochemical properties, reactivity, and analytical methodologies, as outlined in this guide, is essential for its safe and effective application in research and drug development.

References

A Technical Guide to the Solubility of 4-Trifluoromethylsalicylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 4-Trifluoromethylsalicylic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical role of solubility in drug development and formulation, this document synthesizes known data, theoretical insights, and practical methodologies to empower researchers in their experimental work. While quantitative solubility data for this compound is not widely published, this guide offers a robust framework for understanding and determining its solubility in various solvent systems.

Introduction to this compound

This compound (4-TFMSA), also known as 2-Hydroxy-4-(trifluoromethyl)benzoic Acid, is a derivative of salicylic acid. The presence of the trifluoromethyl (-CF3) group significantly alters the physicochemical properties of the parent molecule, impacting its acidity, lipophilicity, and, consequently, its solubility.[1][2] Understanding these properties is paramount for its application in medicinal chemistry, where it serves as a building block for anti-inflammatory agents and other therapeutic compounds.[1][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₅F₃O₃[1][4]
Molecular Weight 206.12 g/mol [1][4]
Melting Point 175 - 181 °C[1]
pKa (Predicted) 2.45 ± 0.10[4]
LogP (Predicted) 3.21[4][5]
Appearance White to off-white solid[1][4]

Understanding the Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 4-TFMSA, featuring a polar carboxylic acid group, a hydroxyl group, and a lipophilic trifluoromethyl group, results in a complex solubility profile.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group that increases the acidity of the carboxylic acid, as indicated by its low predicted pKa of 2.45.[4] This increased acidity can enhance solubility in basic aqueous solutions where the acid is deprotonated to form a more polar carboxylate salt. Furthermore, the -CF3 group significantly increases the lipophilicity of the molecule, which can enhance its solubility in non-polar organic solvents.[2][6]

Qualitative Solubility Data

Published data on the solubility of 4-TFMSA is primarily qualitative. The following table summarizes the available information.

SolventQualitative SolubilitySource(s)
Water Very slightly soluble / a little soluble[7]
Methanol Slightly soluble / Soluble[4][5][8][9][10]
Ethanol Miscible[7]
Dimethyl Sulfoxide (DMSO) Slightly soluble[4][5][8]
Hexane Soluble[7]
Heptane Soluble[7]
Acetonitrile Suggested as a solvent for insolubility[7]

It is important to note that "slightly soluble" and "soluble" are not precise measures and can vary between sources. For rigorous scientific work, experimental determination of quantitative solubility is essential.

Theoretical Framework: Comparison with Salicylic Acid

To better understand the potential solubility of 4-TFMSA, it is instructive to compare it with its parent compound, salicylic acid. Salicylic acid itself has a wide range of solubilities in different solvents. For instance, its aqueous solubility is about 2.2 mg/mL, which increases significantly in boiling water.[11] In ethanol, its solubility is much higher, in the range of 333 to 370 mg/mL.[11]

The addition of the trifluoromethyl group is expected to decrease its solubility in polar protic solvents like water due to the increased lipophilicity, while potentially increasing its solubility in less polar organic solvents. The enhanced acidity of 4-TFMSA suggests that its solubility in aqueous bases (e.g., sodium hydroxide solution) will be significantly higher than in neutral water due to salt formation.

Experimental Determination of Solubility

Given the scarcity of quantitative data, researchers will often need to determine the solubility of 4-TFMSA experimentally. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 4-TFMSA in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-TFMSA to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or other solvent-compatible membrane) to remove all undissolved solids. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of 4-TFMSA in the diluted sample using a validated analytical method such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of 4-TFMSA of known concentrations to accurately determine the concentration of the sample.

  • Calculation:

    • Calculate the solubility of 4-TFMSA in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Filtration cluster_analysis Analysis prep1 Add excess 4-TFMSA to solvent in vials prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 ana1 Dilute filtrate sep3->ana1 ana2 Quantify using HPLC-UV ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Factors Influencing Solubility and Experimental Considerations

When determining and interpreting solubility data, several factors must be considered:

  • Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is measured.

  • pH: For ionizable compounds like 4-TFMSA, the pH of the aqueous medium will have a profound effect on solubility. Solubility will be lowest at its isoelectric point and increase significantly at pH values above its pKa due to deprotonation.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.

  • Solvent Purity: The purity of the solvent can affect the measured solubility. Use of high-purity solvents is recommended.

Logical Relationship of Factors Affecting Solubility

solubility_factors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of 4-TFMSA pka pKa pka->solubility logp LogP (Lipophilicity) logp->solubility crystal Crystal Form (Polymorphism) crystal->solubility polarity Polarity polarity->solubility hbond H-Bonding Capacity hbond->solubility temp Temperature temp->solubility ph pH (Aqueous) ph->solubility

Caption: Interplay of physicochemical and experimental factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, a thorough understanding of its physicochemical properties and the application of robust experimental methodologies can provide researchers with the necessary information for their work. The increased lipophilicity and acidity conferred by the trifluoromethyl group are key determinants of its solubility behavior. By following the detailed experimental protocol provided, scientists and drug development professionals can generate reliable, in-house solubility data to support formulation development, synthesis optimization, and further research into this important chemical entity.

References

4-Trifluoromethylsalicylic Acid: The Keystone Active Metabolite of Triflusal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triflusal, a platelet aggregation inhibitor structurally related to salicylates, has carved a unique niche in antithrombotic therapy. Its clinical efficacy and safety profile, particularly when compared to aspirin, are not solely attributable to the parent compound. A comprehensive understanding of Triflusal's pharmacology is impossible without an in-depth analysis of its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), commonly known as 4-Trifluoromethylsalicylic acid (4-TFMSA). This technical guide provides a detailed exploration of 4-TFMSA, from its rapid formation and distinct pharmacokinetic profile to its multifaceted pharmacological activities that significantly contribute to the therapeutic actions of Triflusal. We will detail the bioanalytical methodologies for its quantification in biological matrices and elucidate its complex mechanisms of action, offering a critical resource for researchers in pharmacology and drug development.

The Metabolic Genesis: Rapid and Efficient Conversion

Following oral administration, Triflusal [2-(acetyloxy)-4-(trifluoromethyl)benzoic acid] is rapidly and extensively absorbed in the small intestine.[1][2][3] The parent drug, however, is merely a pro-drug with a fleeting existence in the systemic circulation. It undergoes rapid deacetylation, primarily in the liver, to form its main and pharmacologically active metabolite, 4-TFMSA (HTB).[1][4] This biotransformation is remarkably efficient, leading to a swift decline in plasma concentrations of Triflusal and a corresponding rise in 4-TFMSA levels.[5][6]

The metabolic conversion is a simple hydrolysis reaction, removing the acetyl group from the Triflusal molecule. This process is critical, as it unmasks the active entity that is largely responsible for the sustained therapeutic effects observed clinically.

Triflusal Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) HTB 4-TFMSA (HTB) (2-hydroxy-4-trifluoromethylbenzoic acid) Triflusal->HTB Hepatic Deacetylation (Esterase Hydrolysis)

Caption: Metabolic pathway of Triflusal to 4-TFMSA (HTB).

Comparative Pharmacokinetics: A Tale of Two Half-Lives

The most striking feature distinguishing Triflusal from its metabolite is their vastly different pharmacokinetic profiles. Triflusal is characterized by a very short elimination half-life, typically around 0.5 hours.[4][5] Consequently, its plasma levels become undetectable within a few hours of administration.[6]

In stark contrast, 4-TFMSA exhibits a remarkably long elimination half-life, ranging from 34 to 50 hours.[4][5][6] This prolonged systemic exposure ensures that the active therapeutic agent remains at effective concentrations long after the parent drug has been cleared, allowing for once-daily dosing regimens. The elimination of 4-TFMSA occurs primarily through the kidneys, where it is excreted as unchanged 4-TFMSA and its glycine conjugate.[3][4][7] This kinetic disparity is fundamental to Triflusal's mechanism and clinical utility.

Table 1: Comparative Pharmacokinetic Parameters of Triflusal and 4-TFMSA (HTB)

This table summarizes key pharmacokinetic data from a single oral dose study in healthy subjects, illustrating the profound differences between the parent drug and its active metabolite.

ParameterTriflusal4-TFMSA (HTB)Reference(s)
Tmax (Time to Peak Conc.) 0.88 ± 0.26 h4.96 ± 1.37 h[5]
Cmax (Peak Plasma Conc.) 11.6 ± 1.7 µg/mL92.7 ± 17.1 µg/mL[5]
t½ (Elimination Half-Life) 0.55 h34.3 ± 5.3 h[5]
Clearance (Cl/F) 45.5 ± 11.0 L/h0.18 ± 0.04 L/h[5]
t½ (Repeated Dosing) ~30 min~50 h[6]

Data are presented as mean ± standard deviation where available.

The Pharmacological Significance of 4-TFMSA: Beyond COX-1 Inhibition

While Triflusal itself irreversibly inhibits cyclooxygenase-1 (COX-1), similar to aspirin, its clinical profile is shaped significantly by the independent and potent actions of 4-TFMSA.[4][8] Unlike salicylic acid, the inactive metabolite of aspirin, 4-TFMSA is a pharmacologically versatile molecule.[1][9] Its sustained high plasma concentrations allow it to exert several effects that complement and extend the initial antiplatelet action of Triflusal.

Key Mechanisms of 4-TFMSA:

  • Phosphodiesterase (PDE) Inhibition: 4-TFMSA inhibits phosphodiesterase activity, leading to an increase in intracellular cyclic AMP (cAMP) levels within platelets.[8][10] Elevated cAMP inhibits platelet activation and aggregation, a mechanism distinct from COX-1 inhibition.[8][11]

  • Inhibition of Nuclear Factor κB (NF-κB): 4-TFMSA is a potent inhibitor of NF-κB activation, a key transcription factor in inflammatory responses.[9][12] This action is significantly more potent than that of aspirin or salicylic acid.[9][12] By inhibiting NF-κB, 4-TFMSA downregulates the expression of vascular cell adhesion molecule-1 (VCAM-1) and inducible nitric oxide synthase (iNOS), thereby reducing endothelial inflammation and platelet-endothelium interaction.[2][9]

  • Neuroprotection and Antioxidant Effects: In models of cerebral ischemia, 4-TFMSA has demonstrated significant neuroprotective effects.[13] It reduces cell death by decreasing lipid peroxidation and, uniquely, by increasing levels of the endogenous antioxidant glutathione.[13] This suggests a role in mitigating oxidative stress associated with vascular events.

cluster_0 4-TFMSA (HTB) Actions cluster_1 Cellular Outcomes HTB 4-TFMSA (HTB) PDE Phosphodiesterase (PDE) HTB->PDE Inhibits NFkB_path NF-κB Pathway HTB->NFkB_path Inhibits OxidativeStress Oxidative Stress HTB->OxidativeStress Reduces cAMP ↑ Intracellular cAMP PDE->cAMP Inflammation ↓ Endothelial Inflammation (VCAM-1, iNOS) NFkB_path->Inflammation Neuroprotection ↑ Neuroprotection OxidativeStress->Neuroprotection PlateletAgg ↓ Platelet Aggregation cAMP->PlateletAgg

Caption: Multifaceted pharmacological actions of 4-TFMSA (HTB).

Analytical Methodologies for Quantification in Biological Matrices

Accurate quantification of 4-TFMSA in biological samples like plasma is essential for pharmacokinetic studies and clinical trial monitoring. High-Performance Liquid Chromatography (HPLC) has been the traditional method, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity.

cluster_workflow Bioanalytical Workflow Sample Plasma Sample (Patient/Subject) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Quantify Quantification (Standard Curve) Inject->Quantify

Caption: General workflow for 4-TFMSA quantification in plasma.

Experimental Protocol 1: Quantification by HPLC-UV

This protocol is a representative method based on the techniques cited in pharmacokinetic studies of Triflusal and its metabolite.[5][6]

  • Objective: To quantify 4-TFMSA in human plasma.

  • Principle: Proteins in plasma are precipitated with an organic solvent. The resulting supernatant, containing the analyte and an internal standard, is separated by reverse-phase HPLC and detected by UV absorbance.

Methodology:

  • Sample Preparation:

    • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an internal standard (e.g., 5-Fluorosalicylic acid in methanol) and vortex briefly.

    • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 40% acetonitrile and 60% water containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 300 nm.

  • Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of 4-TFMSA (e.g., 0.5 to 200 µg/mL).

    • Process calibrators and quality control (QC) samples alongside the unknown samples.

    • Calculate the peak area ratio of 4-TFMSA to the internal standard.

    • Determine the concentration of unknown samples by interpolating from the linear regression of the calibration curve.

Experimental Protocol 2: Quantification by LC-MS/MS

This protocol describes a more modern, highly sensitive, and specific method for the quantification of 4-TFMSA, which is the current industry standard for bioanalysis.[14]

  • Objective: To achieve highly sensitive and specific quantification of 4-TFMSA in human plasma.

  • Principle: Following protein precipitation, the analyte is separated by UPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Methodology:

  • Sample Preparation:

    • Use a smaller sample volume (e.g., 50 µL plasma) due to higher sensitivity.

    • Spike with a stable isotope-labeled internal standard (e.g., 4-TFMSA-d3) for optimal accuracy.

    • Perform protein precipitation as described in Protocol 1 (adjusting solvent volumes proportionally).

    • After centrifugation, the supernatant can often be directly diluted with water and injected, omitting the evaporation/reconstitution step.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Column: UPLC C18 column (e.g., Acquity BEH, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions:

      • 4-TFMSA: Q1: 205.0 m/z -> Q3: 161.0 m/z (loss of CO2).

      • 4-TFMSA-d3 (IS): Q1: 208.0 m/z -> Q3: 164.0 m/z.

    • Note: Specific MRM transitions must be optimized empirically.

  • Quantification:

    • Construct a calibration curve using the peak area ratios against known concentrations, similar to the HPLC method. The use of a stable isotope-labeled internal standard corrects for matrix effects and variability in extraction and ionization.

Conclusion: The Central Role of a Metabolite in Drug Efficacy

The story of Triflusal is incomplete without a thorough appreciation for its main active metabolite, this compound (4-TFMSA or HTB). While Triflusal initiates the antithrombotic effect through rapid COX-1 inhibition, it is the sustained presence and multifaceted pharmacological actions of 4-TFMSA that define the drug's unique therapeutic profile. Its long half-life ensures persistent activity, while its distinct mechanisms—including PDE and NF-κB inhibition—provide benefits beyond simple platelet aggregation inhibition, contributing anti-inflammatory and potential neuroprotective properties. For drug development professionals and researchers, understanding the formation, pharmacokinetics, and complex pharmacology of 4-TFMSA is paramount to fully grasping the clinical value and mechanism of action of Triflusal.

References

A Theoretical and In-Depth Technical Guide to 4-Trifluoromethylsalicylic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trifluoromethylsalicylic acid, the active metabolite of the antithrombotic drug Triflusal, presents a compelling case for theoretical investigation due to the profound influence of its trifluoromethyl (-CF3) group on its physicochemical and biological properties. This guide delineates a comprehensive theoretical framework for the study of this compound, leveraging quantum chemical calculations to elucidate its structural, electronic, and spectroscopic characteristics. By proposing a systematic computational analysis, this document aims to provide researchers and drug development professionals with a robust understanding of the molecule's behavior at a quantum level, thereby facilitating the rational design of novel therapeutics. The methodologies detailed herein are grounded in established computational chemistry protocols, with comparative analyses to its parent compound, salicylic acid, to underscore the unique contributions of the trifluoromethyl moiety.

Introduction: The Significance of the Trifluoromethyl Group in Salicylic Acid Derivatives

Salicylic acid and its derivatives have long been cornerstones of medicinal chemistry. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the salicylic acid scaffold, as seen in 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has been shown to significantly enhance its therapeutic efficacy.[1][2] This enhancement is largely attributed to the unique electronic properties of the -CF3 group, which can modulate the molecule's acidity, lipophilicity, and metabolic stability.[1][2]

This technical guide proposes a comprehensive theoretical investigation of this compound using a suite of computational chemistry tools. The objective is to provide a granular understanding of how the -CF3 group influences the molecule's intrinsic properties, which in turn dictate its pharmacological activity.

Proposed Theoretical Investigation Workflow

To achieve a holistic understanding of this compound, a multi-faceted computational approach is proposed. This workflow is designed to be a self-validating system, where different theoretical perspectives converge to build a cohesive picture of the molecule's behavior.

G Figure 1: Proposed Theoretical Investigation Workflow A Geometry Optimization B Vibrational Analysis (IR & Raman) A->B Optimized Structure C Electronic Properties Analysis A->C D Natural Bond Orbital (NBO) Analysis C->D Wavefunction E Frontier Molecular Orbital (HOMO-LUMO) Analysis C->E Orbital Energies F Molecular Electrostatic Potential (MEP) Mapping C->F Electron Density G Figure 2: Key NBO Interactions O_lp Oxygen Lone Pair (n) C_O_pi_star C=O π* O_lp->C_O_pi_star Resonance C_C_sigma_star C-C σ* O_lp->C_C_sigma_star Hyperconjugation

References

Methodological & Application

Synthesis of 4-Trifluoromethylsalicylic Acid Derivatives: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of 4-trifluoromethylsalicylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document offers a deep dive into the synthetic strategies, mechanistic underpinnings, and practical laboratory procedures for preparing these valuable molecules.

Introduction: The Significance of the Trifluoromethyl Group in Salicylic Acid Scaffolds

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design.[2] This powerful electron-withdrawing group can dramatically alter the physicochemical properties of a parent compound.[3] When appended to the salicylic acid scaffold, the -CF3 group at the 4-position creates a unique molecular architecture with significant potential in drug discovery. This compound is a key intermediate in the synthesis of various biologically active compounds, including anti-inflammatory agents and platelet aggregation inhibitors.[1][4] Its derivatives, such as esters and amides, are explored for a wide range of therapeutic applications.

This guide will focus on the most common and effective method for the synthesis of the parent acid: the Kolbe-Schmitt reaction, followed by protocols for the preparation of its derivatives.

Part 1: Synthesis of this compound via a Modified Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic carboxylation method that utilizes a phenoxide and carbon dioxide to produce hydroxybenzoic acids.[5] For the synthesis of this compound, a modified approach using 3-trifluoromethylphenol as the starting material is employed.[5]

Mechanistic Insight: The Rationale Behind the Reaction Conditions

The reaction proceeds through the formation of the potassium salt of 3-trifluoromethylphenol, which then undergoes electrophilic carboxylation with carbon dioxide under pressure. The electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of the carboxylation. The reaction is carefully controlled by a slow increase in temperature to ensure the desired product formation and minimize side reactions. The use of potassium carbonate is crucial, and the reaction is driven to completion under a high pressure of carbon dioxide.

A theoretical study of the Kolbe-Schmitt reaction mechanism using DFT calculations has shown that the reaction between sodium phenoxide and carbon dioxide proceeds through the formation of three transition states and three intermediates.[6] The initial step involves the attack of the carbon dioxide molecule on the polarized O-Na bond of the sodium phenoxide.[6][7] Subsequently, the electrophilic carbon of CO2 attacks the aromatic ring, primarily at the ortho position.[6][7] The final product is then formed via a 1,3-proton shift.[6][7]

Protocol 1: Synthesis of this compound

This protocol is adapted from the principles outlined in U.S. Patent 2,894,984.[5]

Materials and Equipment:
Reagent/EquipmentGrade/Specification
3-TrifluoromethylphenolReagent grade, 98%+
Potassium CarbonateAnhydrous, granular
Carbon DioxideHigh purity, in a cylinder with a regulator
Hydrochloric AcidConcentrated
EthanolReagent grade
WaterDeionized
Activated CharcoalDecolorizing grade
Stainless Steel Pressure Vessel (Autoclave)Capable of withstanding >50 atm and >220 °C
Magnetic Stirrer with Heating Mantle
Standard Glassware for Filtration and Recrystallization
pH Meter or pH Paper
Experimental Procedure:
  • Charging the Reactor: In a stainless steel pressure vessel, intimately mix 3-trifluoromethylphenol and a molar excess of anhydrous granular potassium carbonate.

  • Pressurization: Seal the reactor and introduce carbon dioxide from a cylinder to a pressure of approximately 5 to 50 atmospheres.

  • Reaction: While stirring, slowly heat the reaction mixture from room temperature to approximately 220 °C. Maintain the reaction at this temperature for a sufficient time to ensure complete carboxylation.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess CO2 pressure.

    • The resulting solid cake, the potassium salt of this compound, is dissolved in hot water.

    • The aqueous solution is then extracted with ether to remove any unreacted phenol.

    • Neutralize the aqueous solution to a pH of approximately 6.

    • Decolorize the solution by adding activated charcoal and heating, followed by filtration.

  • Acidification and Isolation:

    • Cool the filtrate and acidify with concentrated hydrochloric acid.

    • The this compound will precipitate out of the solution.

    • Collect the solid product by filtration.

  • Purification:

    • Recrystallize the crude product from a mixture of alcohol and water to obtain white needles of pure this compound.[5]

Characterization:
  • Melting Point: 178-178.5 °C[5]

  • Appearance: White crystalline solid.[1]

Part 2: Synthesis of this compound Derivatives

The carboxylic acid and phenol moieties of this compound provide two reactive handles for further functionalization, allowing for the synthesis of a diverse range of derivatives, primarily esters and amides.

Protocol 2.1: Synthesis of 4-Trifluoromethylsalicyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a common first step for the synthesis of esters and amides.

ReagentGrade
This compoundAs prepared in Protocol 1
Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2)Reagent grade
Dichloromethane (DCM)Anhydrous
N,N-Dimethylformamide (DMF)Catalytic amount
  • Suspend this compound in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-trifluoromethylsalicyl chloride, which can often be used in the next step without further purification.

Protocol 2.2: Esterification of this compound
ReagentGrade
4-Trifluoromethylsalicyl ChlorideAs prepared in Protocol 2.1
Desired Alcohol (e.g., Methanol, Ethanol)Anhydrous
Pyridine or TriethylamineAnhydrous
Dichloromethane (DCM)Anhydrous
  • Dissolve the desired alcohol and a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4-trifluoromethylsalicyl chloride in anhydrous dichloromethane.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 2.3: Amidation of this compound
ReagentGrade
4-Trifluoromethylsalicyl ChlorideAs prepared in Protocol 2.1
Desired Amine (Primary or Secondary)
Triethylamine or other non-nucleophilic baseAnhydrous
Dichloromethane (DCM)Anhydrous
  • Dissolve the desired amine and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4-trifluoromethylsalicyl chloride in anhydrous dichloromethane.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Derivative Synthesis A 3-Trifluoromethylphenol B Kolbe-Schmitt Reaction (K2CO3, CO2, Pressure, Heat) A->B Carboxylation C This compound B->C Acidification D This compound E Acyl Chloride Formation (SOCl2 or (COCl)2) D->E F 4-Trifluoromethylsalicyl Chloride E->F G Esterification (Alcohol, Base) F->G H Amidation (Amine, Base) F->H I Ester Derivatives G->I J Amide Derivatives H->J

Figure 1: General workflow for the synthesis of this compound and its derivatives.

Alternative Synthetic Strategies

While the modified Kolbe-Schmitt reaction is a primary route, other strategies for the synthesis of trifluoromethylated aromatic carboxylic acids can be envisioned. One potential alternative involves the synthesis of a pre-functionalized aromatic ring followed by trifluoromethylation. For example, a suitably protected 4-halosalicylic acid could potentially undergo a copper-mediated trifluoromethylation reaction. However, these routes are often more complex and may require specialized reagents and catalysts.

Safety Considerations

  • High-Pressure Reactions: The Kolbe-Schmitt reaction involves high pressures and temperatures. All work must be conducted in a properly rated and maintained autoclave by trained personnel.

  • Corrosive Reagents: Thionyl chloride, oxalyl chloride, and concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound and its derivatives is a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. The protocols and insights provided in this guide are intended to facilitate the preparation of these important compounds. The robust nature of the Kolbe-Schmitt reaction for the parent acid, coupled with standard derivatization techniques, allows for the creation of a diverse library of molecules for biological screening and lead optimization. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of these syntheses.

References

Application Notes & Protocols: Leveraging 4-Trifluoromethylsalicylic Acid as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Trifluoromethylsalicylic acid as a foundational building block in modern synthesis. We delve into the unique physicochemical properties imparted by the trifluoromethyl group, explore its core reactivity, and provide detailed, field-proven protocols for key synthetic transformations including esterification, amidation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these methodologies.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with fluorinated functional groups present in a significant percentage of FDA-approved drugs.[1][2] Among these, the trifluoromethyl (-CF3) group is particularly prized for its profound impact on a molecule's physicochemical and biological properties.[3] this compound emerges as a highly valuable starting material, possessing three key points of chemical diversity: the carboxylic acid, the phenolic hydroxyl, and the aromatic ring itself.

The -CF3 group is a strong electron-withdrawing substituent, which can influence the acidity of adjacent functional groups and the electronic nature of the aromatic ring.[4] Its introduction into a molecular scaffold can enhance several key drug-like properties:

  • Increased Lipophilicity: The -CF3 group (Hansch π value of +0.88) significantly increases lipophilicity, which can improve a compound's ability to cross cellular membranes.[4][5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to an increased in vivo half-life.

  • Modulation of pKa: The electron-withdrawing nature of the -CF3 group lowers the pKa of the carboxylic acid and phenolic hydroxyl groups compared to salicylic acid, which can affect ionization state and solubility at physiological pH.

  • Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more specific interactions with biological targets through hydrogen bonding and electrostatic interactions.[4]

This combination of features makes this compound an ideal starting point for creating diverse libraries of compounds for screening in drug discovery and for developing advanced functional materials.[6][7]

Synthetic Strategy & Core Reactivity

This compound offers a platform for a variety of synthetic modifications. The primary reaction handles are the carboxylic acid and the phenolic hydroxyl group. Furthermore, the hydroxyl group can be converted into a triflate, enabling powerful palladium-catalyzed cross-coupling reactions to modify the aromatic core.

G cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_advanced Advanced Scaffolds start This compound ester Esters start->ester R-OH, H⁺ (Esterification) amide Amides start->amide R₂NH, Coupling Agent (Amidation) ether Ethers start->ether R-X, Base (Williamson Ether Synthesis) triflate Aryl Triflate start->triflate Tf₂O, Base (Triflation) biaryl Biaryl Compounds triflate->biaryl R-B(OH)₂, Pd Catalyst (Suzuki Coupling)

Caption: Synthetic diversification pathways for this compound.

Application Protocols: Key Transformations

The following protocols are designed to be robust and reproducible. They include explanations for key steps, ensuring a deep understanding of the process.

Protocol 1: Fischer Esterification for Ester Synthesis

Fischer esterification is a classic, acid-catalyzed reaction to produce esters. Using an excess of the alcohol reactant drives the equilibrium towards the product. This protocol details the synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

G cluster_arrow reactant1 This compound product Methyl 2-hydroxy-4-(trifluoromethyl)benzoate reactant1:e->product:w reactant2 Methanol (excess) reactant2:e->product:w catalyst H₂SO₄ (cat.) water H₂O a a b b a->b + c c b->c d d c->d +

Caption: Fischer Esterification of this compound.

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.06 g, 10.0 mmol).

  • Solvent and Catalyst Addition: Add methanol (20 mL, excess) to the flask. Stir the mixture until the solid is fully dissolved. Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise.

    • Causality Note: Concentrated H₂SO₄ is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The addition is performed in an ice bath to control the exothermic reaction.[8]

  • Reaction: Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65-70°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing 50 mL of ice-cold water. The product may precipitate as a white solid.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the remaining acid, and finally with brine (20 mL).

    • Causality Note: The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted starting material, preventing them from co-purifying with the ester product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Synthesis via EDC Coupling

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate the formation of amide bonds under mild conditions, avoiding the need to generate a more reactive acyl chloride.[1]

Methodology:

  • Reagent Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (412 mg, 2.0 mmol) and dissolve it in anhydrous Dichloromethane (DCM, 10 mL).

  • Activation: Add EDC-HCl (422 mg, 2.2 mmol) and Hydroxybenzotriazole (HOBt) (30 mg, 0.2 mmol, optional but recommended) to the solution. Stir at room temperature for 20 minutes.

    • Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt can be added to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming an activated ester, which is less prone to side reactions.

  • Amine Addition: In a separate vial, dissolve the desired primary or secondary amine (e.g., benzylamine, 214 mg, 2.0 mmol) in DCM (5 mL). Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up and Isolation:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic phase with 1M HCl (2 x 15 mL) to remove unreacted amine and EDC byproducts, followed by saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted acid, and finally brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude amide product by recrystallization or silica gel chromatography.

Protocol 3: Suzuki Cross-Coupling for Biaryl Synthesis

The synthesis of biaryl compounds is a powerful tool in drug discovery. This is achieved via a two-step process: conversion of the phenolic hydroxyl to a triflate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10]

G cluster_step1 Step 1: Triflation cluster_step2 Step 2: Suzuki Coupling start This compound triflate_product Aryl Triflate Intermediate start->triflate_product Reaction triflate_reagents Tf₂O, Pyridine triflate_reagents->triflate_product final_product Biaryl Product triflate_product->final_product Coupling suzuki_reagents Ar-B(OH)₂ Pd(PPh₃)₄, Base suzuki_reagents->final_product

Caption: Two-step workflow for Suzuki cross-coupling.

Step A: Synthesis of the Aryl Triflate

  • Setup: Dissolve this compound (or its corresponding ester to protect the carboxylic acid) (5.0 mmol) in anhydrous DCM (25 mL) in a flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq, 6.0 mmol) to the solution.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq, 5.5 mmol) dropwise over 10 minutes. The solution may change color.

    • Causality Note: Pyridine acts as a base to deprotonate the phenolic hydroxyl and to scavenge the triflic acid byproduct generated during the reaction. The triflate group is an excellent leaving group for subsequent Pd-catalyzed reactions.

  • Reaction and Work-up: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours. Quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude triflate, which is often used in the next step without further purification.

Step B: Suzuki-Miyaura Coupling

  • Reagent Setup: In a microwave vial or Schlenk flask, combine the aryl triflate from Step A (1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq, 0.03 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 eq, 2.0 mmol).

    • Causality Note: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid, facilitating the transmetalation step.[9]

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100°C (or use microwave irradiation) for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final biaryl compound.

Transformation Key Reagents Typical Conditions Purpose
Esterification Alcohol, H₂SO₄ (cat.)Reflux, 4-6 hConverts carboxylic acid to ester
Amidation Amine, EDC-HClRoom Temp, 12-24 hConverts carboxylic acid to amide
Triflation Tf₂O, Pyridine0°C to Room Temp, 2-3 hActivates hydroxyl for cross-coupling
Suzuki Coupling Arylboronic Acid, Pd Catalyst, Base80-100°C, 2-12 hForms a C(sp²)-C(sp²) bond

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat.[12]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12][13]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The presence of the trifluoromethyl group provides a strategic advantage for developing compounds with enhanced metabolic stability, lipophilicity, and biological activity.[3][4] The protocols outlined in this guide for esterification, amidation, and Suzuki cross-coupling provide reliable methods for accessing a wide array of complex derivatives. By understanding the underlying principles of these reactions, researchers can effectively utilize this key intermediate to accelerate innovation in drug discovery, agrochemicals, and materials science.[6][14]

References

The Trifluoromethyl Salicylate Scaffold: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, offering a foundation for the development of diverse and effective therapeutic agents. 4-Trifluoromethylsalicylic acid, and its derivatives, represent one such scaffold. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the salicylic acid backbone imparts unique physicochemical properties that enhance biological activity, metabolic stability, and target engagement. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for researchers, scientists, and drug development professionals. We will delve into its established role in anti-inflammatory and antiplatelet therapy, and explore its emerging potential in oncology and kinase inhibition.

Part 1: The Strategic Advantage of the 4-Trifluoromethyl Salicylate Moiety

The utility of this compound in drug design stems from the synergistic interplay of its two key components: the salicylic acid core and the trifluoromethyl substituent.

  • The Salicylate Core: Salicylic acid is a well-established pharmacophore, most famously known as the active metabolite of aspirin. Its derivatives are known to modulate key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.[1] This inherent anti-inflammatory activity provides a valuable starting point for the design of new drugs targeting a range of inflammatory conditions.

  • The Trifluoromethyl Group: The introduction of a -CF₃ group at the 4-position of the salicylic acid ring is a strategic chemical modification with several advantages:

    • Enhanced Potency: The high electronegativity of the fluorine atoms in the -CF₃ group can significantly alter the electronic properties of the molecule, often leading to stronger interactions with biological targets and increased potency. For instance, triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) and its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), are more potent inhibitors of NF-κB activation compared to aspirin and salicylic acid.[2][3]

    • Increased Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach its site of action.[4] This enhanced permeability is a crucial factor in improving the pharmacokinetic profile of a drug candidate.

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation. This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug.[5]

    • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or even a nitro group.[6] This allows medicinal chemists to fine-tune the properties of a molecule while maintaining its overall shape and ability to bind to a target.

This unique combination of properties makes this compound a highly attractive starting point for the development of novel therapeutics.

Part 2: Core Applications in Anti-Inflammatory and Antiplatelet Drug Discovery

The most well-documented application of the this compound scaffold is in the development of anti-inflammatory and antiplatelet agents, exemplified by the drug Triflusal.

Mechanism of Action: A Dual Inhibitory Role

Triflusal and its active metabolite, HTB (this compound), exert their therapeutic effects through a multi-pronged mechanism of action that primarily involves the inhibition of two key pathways:

  • Cyclooxygenase (COX) Pathway: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), Triflusal and HTB inhibit COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7] This inhibition of prostaglandin production contributes to their anti-inflammatory and analgesic effects. Triflusal appears to have a selective action against platelet COX-1 relative to vascular endothelial COX-2.[7]

  • NF-κB Signaling Pathway: As previously mentioned, 4-trifluoromethyl derivatives of salicylate are potent inhibitors of NF-κB activation.[2][3] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. By inhibiting NF-κB, these compounds can effectively suppress the inflammatory response.

The dual inhibition of both the COX and NF-κB pathways provides a comprehensive approach to managing inflammation and thrombosis.

Diagram: Mechanism of Action of this compound Derivatives

Mechanism_of_Action cluster_nucleus Nucleus AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation, Platelet Aggregation) COX->PGs Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation & Degradation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Adhesion Molecules) NFkB->Gene_Expression Transcription Triflusal_HTB This compound (Triflusal/HTB) Triflusal_HTB->COX Inhibition Triflusal_HTB->IKK Inhibition

Caption: Dual inhibitory mechanism of this compound derivatives.

Application Protocols

Here, we provide detailed protocols for key in vitro assays used to evaluate the anti-inflammatory and antiplatelet activity of this compound derivatives.

Principle: LTA is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[8]

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

  • Platelet agonists (e.g., ADP, collagen).

  • Test compound (this compound derivative) dissolved in a suitable vehicle (e.g., DMSO).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.[9]

    • Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.[10]

    • Adjust the platelet count in the PRP to 250 x 10⁹/L using autologous PPP.

  • Assay Performance:

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Pipette 450 µL of adjusted PRP into a cuvette with a stir bar and pre-warm to 37°C for 5 minutes.

    • Add 50 µL of the test compound or vehicle control and incubate for 5 minutes.

    • Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%) by testing a range of compound concentrations.

Principle: This assay measures the inhibition of COX-1 and COX-2 activity in a physiologically relevant whole blood matrix. COX-1 activity is assessed by measuring thromboxane B₂ (TXB₂) production during blood clotting, while COX-2 activity is determined by measuring prostaglandin E₂ (PGE₂) production in response to lipopolysaccharide (LPS) stimulation.[3][11]

Materials:

  • Freshly drawn human heparinized whole blood.

  • Test compound (this compound derivative) dissolved in a suitable vehicle.

  • Lipopolysaccharide (LPS) from E. coli.

  • ELISA kits for TXB₂ and PGE₂.

Procedure:

  • COX-1 Inhibition:

    • Aliquot 1 mL of whole blood into tubes containing the test compound or vehicle.

    • Allow the blood to clot by incubating at 37°C for 1 hour.

    • Centrifuge at 2000 x g for 10 minutes to separate the serum.

    • Measure the TXB₂ concentration in the serum using an ELISA kit.

  • COX-2 Inhibition:

    • Aliquot 1 mL of heparinized whole blood into tubes containing the test compound or vehicle.

    • Add LPS (final concentration 10 µg/mL) to induce COX-2 expression.

    • Incubate at 37°C for 24 hours.

    • Centrifuge at 2000 x g for 10 minutes to separate the plasma.

    • Measure the PGE₂ concentration in the plasma using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB₂ and PGE₂ production compared to the vehicle control.

    • Determine the IC₅₀ values for COX-1 and COX-2 inhibition.

Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[7][12]

Materials:

  • Human cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc).

  • Cell culture medium and supplements.

  • NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

  • Test compound (this compound derivative).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Seeding:

    • Culture the reporter cell line according to standard protocols.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).

    • Calculate the percentage of inhibition of NF-κB activation and determine the IC₅₀ value.

Part 3: Expanding Horizons: this compound in Oncology and Kinase Inhibition

While its anti-inflammatory and antiplatelet properties are well-established, the this compound scaffold is increasingly being explored as a versatile building block for the development of novel anticancer agents and kinase inhibitors.

Rationale for Application in Oncology and Kinase Inhibition
  • Scaffold for Kinase Inhibitors: The salicylic acid moiety can serve as a scaffold for the design of kinase inhibitors by providing a rigid backbone for the attachment of various functional groups that can interact with the ATP-binding pocket of kinases. The trifluoromethyl group can enhance binding affinity and selectivity.

  • Anticancer Activity of Salicylate Derivatives: Salicylates and their derivatives have been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.[13] The incorporation of a -CF₃ group can potentiate these effects.

  • Synthesis of Novel Derivatives: The carboxylic acid and hydroxyl groups of this compound provide convenient handles for chemical modification, allowing for the synthesis of diverse libraries of amides, esters, and other derivatives for screening against cancer cell lines and kinases.

Diagram: Workflow for Screening this compound Derivatives

Screening_Workflow Start This compound Synthesis Synthesis of Derivatives (Amides, Esters, etc.) Start->Synthesis Library Compound Library Synthesis->Library Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Library->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID Kinase_Assay Kinase Activity Assay (e.g., ADP-Glo) Hit_ID->Kinase_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot) Kinase_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A general workflow for the development of novel anticancer agents.

Application Protocols for Oncology and Kinase Inhibition

Principle: This protocol describes a general method for the synthesis of amide derivatives of this compound, which can be screened for biological activity.

Materials:

  • This compound.

  • Thionyl chloride or a coupling agent (e.g., HATU).

  • A primary or secondary amine.

  • Anhydrous solvent (e.g., dichloromethane, DMF).

  • Triethylamine or another suitable base.

Procedure:

  • Activation of the Carboxylic Acid:

    • (Method A: Acid Chloride) Reflux this compound with an excess of thionyl chloride to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

    • (Method B: Coupling Agent) Dissolve this compound, the amine, and a coupling agent (e.g., HATU) in an anhydrous solvent like DMF.

  • Amide Formation:

    • (Method A) Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a solution of the amine and a base (e.g., triethylamine) at 0°C.

    • (Method B) Stir the reaction mixture from Method B at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Purification:

    • Work up the reaction mixture by washing with aqueous solutions to remove impurities.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Test compounds (4-trifluoromethylsalicylamide derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7]

Materials:

  • Purified kinase of interest.

  • Kinase substrate.

  • ATP.

  • Test compounds (this compound derivatives).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Luminometer.

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

Conclusion

This compound is a privileged scaffold in drug discovery, offering a unique combination of inherent biological activity and favorable physicochemical properties. Its established role in the development of anti-inflammatory and antiplatelet agents, such as Triflusal, highlights its therapeutic potential. Furthermore, its versatility as a chemical building block opens up exciting avenues for the design and synthesis of novel kinase inhibitors and anticancer agents. The protocols provided in this guide offer a comprehensive framework for researchers to explore the full potential of this remarkable scaffold in their drug discovery endeavors.

References

Application Note: 4-Trifluoromethylsalicylic Acid as a Key Precursor in the Synthesis of Advanced Anti-inflammatory and Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of anti-inflammatory therapeutics has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), with salicylic acid and its derivatives serving as a foundational pillar. However, the quest for agents with improved efficacy and enhanced safety profiles is perpetual. A key strategy in modern medicinal chemistry involves the strategic incorporation of fluorine atoms into drug candidates to modulate their physicochemical and pharmacological properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and potency.

This application note details the pivotal role of 4-Trifluoromethylsalicylic acid (4-TFMSA), also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, as a precursor in the synthesis of next-generation anti-inflammatory agents. We will focus on the synthesis, multi-faceted mechanism of action, and pharmacological profile of its most prominent derivative, Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid). This guide provides researchers with the foundational knowledge and detailed protocols to leverage 4-TFMSA in the development of novel therapeutics.

Part 1: The Strategic Importance of the Trifluoromethyl Group

The introduction of a trifluoromethyl group at the C4-position of the salicylic acid scaffold is a deliberate and impactful design choice. Unlike its non-fluorinated counterpart, 4-TFMSA and its derivatives exhibit a distinctly enhanced pharmacological profile.

  • Enhanced Potency: The potent electron-withdrawing nature of the CF3 group significantly influences the electronic distribution of the aromatic ring. This modification has been shown to dramatically increase the inhibitory effect on the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] Studies demonstrate that 4-TFMSA (referred to as HTB) and Triflusal are substantially more potent inhibitors of NF-κB activation than aspirin or sodium salicylate.[1][3]

  • Metabolic Stability: Fluorination at a metabolically labile site is a well-established strategy to prolong a drug's half-life and improve its overall pharmacokinetic profile.[4] The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Modulated Acidity and Lipophilicity: The CF3 group increases the acidity of the carboxylic acid and the lipophilicity of the molecule, which can influence cell membrane permeability, protein binding, and ultimately, the drug's distribution and target engagement.

Part 2: Synthesis Protocol: From this compound to Triflusal

The synthesis of Triflusal from 4-TFMSA is a straightforward yet elegant example of esterification, specifically, the acetylation of a phenolic hydroxyl group. This process converts the active metabolite back into its prodrug form, Triflusal.

Experimental Workflow: Acetylation of 4-TFMSA```dot

G cluster_0 Reaction Setup cluster_1 Catalysis & Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1. Dissolve 4-TFMSA in Acetic Anhydride B 2. Add catalytic amount of H₂SO₄ A->B C 3. Heat reaction mixture (e.g., 50-60°C for 1-2h) B->C Initiates acetylation D 4. Quench with ice-water to precipitate product C->D E 5. Isolate crude Triflusal via vacuum filtration D->E F 6. Wash with cold water E->F G 7. Recrystallize from suitable solvent (e.g., Ethanol/Water) F->G H 8. Dry purified product under vacuum G->H I 9. Characterize via NMR, IR, MS, and Melting Point H->I

Caption: Multi-target mechanism of Triflusal and its metabolite.

  • Inhibition of Cyclooxygenase (COX): Triflusal irreversibly acetylates and inhibits COX-1 within platelets, thereby blocking the synthesis of thromboxane A2, a potent mediator of platelet aggregation. [5][6]This is the primary mechanism behind its antiplatelet effect.

  • Inhibition of NF-κB Activation: Both Triflusal and, more significantly, its metabolite HTB (4-TFMSA), are powerful inhibitors of the transcription factor NF-κB. [3]By preventing NF-κB activation, they suppress the expression of key inflammatory proteins, including COX-2, vascular cell adhesion molecule-1 (VCAM-1), and inducible nitric oxide synthase (iNOS). [1][2]This action is central to its potent anti-inflammatory properties and represents a key advantage over aspirin. [3]* Phosphodiesterase (PDE) Inhibition: Triflusal and HTB also inhibit PDE, an enzyme that degrades cyclic adenosine monophosphate (cAMP). [7][8]The resulting increase in intracellular cAMP levels further inhibits platelet activation and aggregation. [5][9]* Stimulation of Nitric Oxide (NO): The compound has been shown to increase the synthesis of nitric oxide, a vasodilator that also possesses antiplatelet properties. [7][6][10]

Part 4: Pharmacological and Comparative Data

The unique chemical structure of Triflusal leads to a distinct pharmacokinetic and pharmacodynamic profile.

Table 1: Pharmacokinetic Parameters of Triflusal and its Active Metabolite (HTB)
ParameterTriflusal (Prodrug)HTB (4-TFMSA)Reference(s)
Bioavailability 83-100%- (Formed via metabolism)[11]
Peak Plasma Conc. (Cmax) 11.6 mcg/mL92.7 mcg/mL[6]
Time to Peak (Tmax) ~0.9 hours~5.0 hours[6][11]
Terminal Half-life (t½) ~0.5 hours~34.3 hours[8][11]
Metabolism Rapidly deacetylated in the liver to HTB.Further conjugated for excretion.[6][11]
Excretion Primarily renal.Primarily renal.[6][8]

This data highlights the rapid conversion of the Triflusal prodrug into the highly active and long-lasting HTB metabolite, which is responsible for the sustained therapeutic effect.

Table 2: Comparative Inhibitory Activity
CompoundCOX-2 Mediated PGE₂ Production (IC₅₀)NF-κB Activation InhibitionReference(s)
Triflusal 0.16 mMPotent[3]
HTB (4-TFMSA) 0.39 mMVery Potent (IC₅₀ ~2 mM)[2][3]
Aspirin 0.18 mMModerate (IC₅₀ ~4 mM)[2][3]
Sodium Salicylate >10 mMWeak[2][3]

The data clearly shows that while Triflusal and aspirin have comparable direct COX inhibitory activity, the trifluoromethyl-containing molecules (Triflusal and HTB) are significantly more potent at inhibiting the crucial NF-κB inflammatory pathway.

Conclusion

This compound is a highly valuable and versatile precursor for the development of superior anti-inflammatory and antiplatelet agents. The synthesis of Triflusal via a simple acetylation protocol provides a clear pathway to a drug with a multi-target mechanism of action that offers significant advantages over traditional salicylates. Its potent inhibition of the NF-κB pathway, combined with its COX-inhibiting and antiplatelet activities, results in a therapeutic agent with efficacy comparable to aspirin but with a demonstrably better safety profile, particularly regarding hemorrhagic complications. [10][12][13]For researchers and drug developers, the 4-TFMSA scaffold represents a promising platform for creating novel therapeutics targeting a range of inflammatory and thromboembolic disorders.

References

The Pivotal Role of 4-Trifluoromethylsalicylic Acid in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group in Agrochemicals

In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine-containing moieties has been a transformative approach to enhancing the efficacy, stability, and selectivity of active ingredients. Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability bestow unique and highly desirable properties upon parent molecules. These characteristics often translate to improved bioavailability, enhanced binding affinity to target enzymes, and prolonged persistence, ultimately leading to more potent and efficient herbicides, fungicides, and insecticides.

4-Trifluoromethylsalicylic acid, a key building block, serves as a versatile precursor for a range of agrochemicals. Its dual functional groups—the carboxylic acid and the hydroxyl group—provide reactive handles for diverse synthetic transformations, while the trifluoromethyl substituent imparts the aforementioned advantageous properties to the final product. This guide provides an in-depth exploration of the role of this compound in agrochemical synthesis, complete with detailed application notes and validated protocols for key transformations.

Core Synthetic Strategies and Mechanistic Insights

The journey from this compound to a potent agrochemical typically follows one of two primary synthetic pathways:

  • Decarboxylation to form a 4-(Trifluoromethyl)phenol Intermediate: This is a crucial step for the synthesis of many phenoxy-based herbicides. The removal of the carboxylic acid group yields 4-(trifluoromethyl)phenol, a versatile intermediate that can undergo etherification to introduce the desired pharmacophore.

  • Functionalization of the Carboxylic Acid and Phenolic Hydroxyl Groups: These groups can be readily converted into esters and amides, respectively, leading to compounds with potent fungicidal and other pesticidal activities.

I. Synthesis of Phenoxy Herbicides via a 4-(Trifluoromethyl)phenol Intermediate

A significant application of this compound is in the synthesis of phenoxy herbicides. The general workflow involves the decarboxylation of the salicylic acid to produce 4-(trifluoromethyl)phenol, which is then coupled with a suitable alkyl halide via a Williamson ether synthesis.

Protocol 1: Decarboxylation of this compound to 4-(Trifluoromethyl)phenol

Causality Behind Experimental Choices: The decarboxylation of salicylic acids can be achieved through thermal means, often in the presence of a catalyst or a high-boiling solvent. The choice of solvent and temperature is critical to ensure complete reaction and minimize side-product formation. A high-boiling solvent like quinoline is often used to reach the required temperature for efficient decarboxylation. The use of a copper catalyst can facilitate the reaction by forming a copper salicylate complex, which lowers the activation energy for CO₂ extrusion.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and quinoline (5-10 volumes).

  • Addition of Catalyst (Optional): Add a catalytic amount of copper(I) oxide or copper powder (e.g., 0.05 equivalents).

  • Heating: Heat the mixture to a gentle reflux (typically 200-240 °C). Monitor the reaction progress by observing the cessation of carbon dioxide evolution.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots, neutralizing them with acid, and spotting on a silica gel plate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline. Follow with washes with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(trifluoromethyl)phenol.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

ParameterValue
Starting Material This compound
Product 4-(Trifluoromethyl)phenol
Typical Yield 85-95%
Purity (after purification) >98%

Protocol 2: Williamson Ether Synthesis of a Phenoxy Herbicide Intermediate

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[1] The choice of a strong base is crucial to deprotonate the phenol to form the more nucleophilic phenoxide. Sodium hydride or potassium carbonate are commonly used. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred to dissolve the reactants and facilitate the Sₙ2 reaction.

Step-by-Step Methodology:

  • Formation of the Phenoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-(trifluoromethyl)phenol (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Addition of Base: Add a strong base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium phenoxide.

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., an ethyl α-bromoalkanoate, 1.1 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic extracts with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenoxy ether.

ParameterValue
Starting Material 4-(Trifluoromethyl)phenol
Reagents Alkyl Halide, Strong Base
Product Trifluoromethyl-substituted Phenoxy Ether
Typical Yield 70-90%
Purity (after purification) >98%

Application Example: Synthesis of a Precursor to a Phenoxypropionate Herbicide

Many commercial herbicides belong to the phenoxypropionate class. The intermediate synthesized in Protocol 2 can be a precursor to such herbicides. For instance, reaction of 4-(trifluoromethyl)phenol with ethyl 2-bromopropionate would yield ethyl 2-(4-(trifluoromethyl)phenoxy)propanoate. This ester can then be hydrolyzed to the corresponding carboxylic acid, which is the active herbicidal moiety.

Synthesis_of_Phenoxy_Herbicide A This compound B 4-(Trifluoromethyl)phenol A->B Decarboxylation (Protocol 1) C Phenoxy Ether Intermediate B->C Williamson Ether Synthesis (Protocol 2) D Phenoxypropionate Herbicide C->D Hydrolysis

Caption: Synthetic pathway from this compound to a phenoxypropionate herbicide.

II. Synthesis of Fungicidal Esters and Amides

The carboxylic acid and hydroxyl functionalities of this compound can be directly utilized to synthesize esters and amides, some of which have shown promising fungicidal activity. The synthesis of salicylanilide esters, for example, has been explored for their antifungal properties.[3][4][5][6]

Protocol 3: Esterification of this compound

Causality Behind Experimental Choices: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for ester synthesis.[7][8] The use of a strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] The reaction is an equilibrium, so using an excess of the alcohol or removing water as it is formed can drive the reaction towards the product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purification: Purify the product by column chromatography or distillation if it is a liquid.

ParameterValue
Starting Material This compound
Reagents Alcohol, Acid Catalyst
Product 4-Trifluoromethylsalicylate Ester
Typical Yield 80-95%
Purity (after purification) >98%

Application Example: Synthesis of Salicylanilide Fungicides

While the direct esterification of the phenolic hydroxyl group is also possible, a common strategy involves first forming a salicylanilide and then esterifying the remaining hydroxyl group. This approach allows for the introduction of two points of diversity.

Synthesis_of_Fungicidal_Esters A This compound B 4-Trifluoromethylsalicylanilide A->B Amidation C Salicylanilide Ester Fungicide B->C Esterification (Protocol 3)

Caption: Synthetic route to salicylanilide ester fungicides.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its trifluoromethyl group imparts critical properties that enhance the performance of the final active ingredients. The synthetic pathways detailed in this guide, namely the decarboxylation to a phenol intermediate for herbicide synthesis and the direct functionalization to esters and amides for fungicides, represent robust and scalable strategies for the development of novel crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of precursors like this compound will undoubtedly remain a cornerstone of innovation in the agrochemical industry.

References

Protocols for Utilizing 4-Trifluoromethylsalicylic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Section 1: Foundational Principles of 4-Trifluoromethylsalicylic Acid as a Ligand

Introduction: Beyond Salicylic Acid - The Strategic Role of the Trifluoromethyl Group

Salicylic acid and its derivatives are cornerstone molecules in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the salicylic acid scaffold creates this compound (4-TFMSA), also known as 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB). This is not a trivial substitution; it is a strategic modification that profoundly enhances the molecule's physicochemical and biological properties.[1] The -CF3 group is a powerful electron-withdrawing moiety and is highly lipophilic. In drug design, its incorporation can lead to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets.[2][3]

4-TFMSA is the active metabolite of the antiplatelet drug Triflusal, but its utility extends far beyond this role.[4][5] As a ligand, it offers a unique combination of the classic salicylate coordination sites with the electronic and steric influence of the -CF3 group, making it a subject of significant interest for developing novel catalysts, advanced materials, and therapeutic agents.[1][6] This guide provides detailed protocols and the underlying scientific rationale for employing 4-TFMSA in coordination chemistry and biological applications.

Physicochemical Profile

A thorough understanding of a ligand's fundamental properties is critical for experimental design. The key characteristics of 4-TFMSA are summarized below.

PropertyValueSource
Molecular Formula C₈H₅F₃O₃[5][7]
Molecular Weight 206.12 g/mol [5][7]
Appearance White to off-white solid/crystal[5][7]
Melting Point ~178 °C[5]
pKa ~2.45 (Predicted)[5]
LogP ~3.21[5]
Purity >98.0% (Typically)[7]
Coordination Chemistry: A Versatile Bidentate Ligand

From a coordination chemistry perspective, 4-TFMSA is a versatile and robust ligand. Like its parent molecule, salicylic acid, it primarily functions as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the deprotonated phenolic hydroxyl group and the carboxylate group.[8][9] This chelation forms a stable six-membered ring with the metal center, a highly favorable conformation.[8] The carboxylic group can also engage in more complex bonding, including acting as a bridging ligand between two metal centers.[8][10] The strong electron-withdrawing nature of the -CF3 group influences the electron density of the aromatic ring and the acidity of the coordination sites, which can modulate the stability and reactivity of the resulting metal complexes.[11]

References

The Undocumented Role of 4-Trifluoromethylsalicylic Acid in Peptide Synthesis: An Analysis of Available Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Quest for Novel Reagents in Peptide Synthesis

The field of peptide synthesis is in a constant state of evolution, driven by the need to assemble increasingly complex and "difficult" peptide sequences. These challenges, often arising from issues like peptide aggregation, poor solubility of protected peptides, and problematic coupling reactions, necessitate the exploration of novel reagents and additives. It is in this context that the potential role of unique chemical entities like 4-trifluoromethylsalicylic acid is considered. Salicylic acid and its derivatives are known for their interesting chemical properties, including their potential to influence non-covalent interactions, which are at the heart of many challenges in peptide synthesis.

Investigative Methodology

A multi-pronged search strategy was employed to uncover any potential use of this compound in peptide synthesis. This included:

  • Broad Literature Searches: Initial searches were conducted using general keywords such as "peptide synthesis," "solid-phase peptide synthesis," "peptide aggregation," and "difficult peptide sequences" in conjunction with "this compound."

  • Targeted Scientific Database Queries: In-depth searches were performed on major scientific databases (e.g., PubMed, Scopus, Google Scholar) using specific search strings like "4-(trifluoromethyl)salicylic acid" AND "peptide synthesis" and its CAS number "328-90-5" AND "peptide".

  • Patent Database Exploration: Searches of international patent databases were conducted to identify any proprietary methods or formulations involving this compound in the context of peptide synthesis.

  • Chemical Supplier and Application Note Review: Catalogs and technical literature from major chemical suppliers were reviewed for any mention of specific applications or protocols for this compound in peptide synthesis.

Findings and Analysis

The exhaustive investigation yielded no specific, verifiable information on the application of this compound in peptide synthesis. The key findings are summarized as follows:

  • Absence in Scientific Literature: No peer-reviewed research articles, communications, or reviews were found that describe the use of this compound as a reagent, additive, or in any other capacity for peptide synthesis.

  • Lack of Established Protocols: There are no published or commercially available protocols that include this compound as a component in any step of peptide synthesis, including coupling, deprotection, or cleavage.

  • No Evidence of a Mechanistic Role: Without any documented use, there is no basis to describe a potential mechanism of action, such as preventing aggregation or enhancing solubility. Any such description would be purely speculative.

start Initiate Inquiry: Role of this compound in Peptide Synthesis lit_search Comprehensive Literature and Database Search start->lit_search Investigate no_evidence Result: No Published Evidence of Use lit_search->no_evidence Exhaustive Search Yields No Results conclusion Conclusion: Inability to Generate Scientifically Validated Protocols no_evidence->conclusion Leads to

Caption: Investigative workflow for the application of this compound in peptide synthesis.

Conclusion for the Research Community

While the exploration of novel chemical tools is vital for advancing peptide science, it is equally important to rely on scientifically validated and documented methodologies. Based on the current body of public knowledge, this compound does not have a recognized role in peptide synthesis. Researchers and drug development professionals should continue to rely on established and proven methods for overcoming challenges in peptide synthesis, such as the use of pseudoprolines, Dmb-dipeptides, chaotropic salts, and specialized solvent systems. Should future research uncover a role for this compound in this field, it would represent a novel finding that would require rigorous scientific validation and publication.

Application Note: High-Performance Analytical Methods for the Quantification of 4-Trifluoromethylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Trifluoromethylsalicylic acid, a key pharmaceutical intermediate and metabolite. We will explore robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and Fluorescence Detection (FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to equip researchers with the necessary tools to achieve accurate, precise, and reliable quantification of this compound in various matrices, from bulk drug substances to complex biological fluids. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines of the International Council for Harmonisation (ICH).

Introduction to this compound and its Analytical Importance

This compound is a fluorinated derivative of salicylic acid. The presence of the trifluoromethyl group significantly alters its physicochemical properties, including lipophilicity and acidity, which in turn influences its pharmacokinetic and pharmacodynamic behavior. As a crucial component in the synthesis of various pharmaceuticals and a potential metabolite of new chemical entities, its accurate quantification is paramount for drug discovery, development, and quality control.[1]

The analytical challenges associated with this compound stem from its polarity and the need for high sensitivity, particularly when measuring low concentrations in biological matrices. This guide addresses these challenges by providing optimized and validated methods that ensure data integrity and reproducibility.

Core Analytical Strategy: A Multi-Modal Approach

No single analytical technique is universally optimal. The choice of method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific research question. This guide presents a multi-modal strategy, detailing three robust methods for the quantification of this compound.

logical_relationship cluster_methods Analytical Methods cluster_applications Primary Applications HPLC_UV HPLC-UV QC Quality Control (Purity, Assay) HPLC_UV->QC Robust & Routine HPLC_FLD HPLC-FLD PK Pharmacokinetics (Biological Samples) HPLC_FLD->PK High Sensitivity GC_MS GC-MS Metabolism Metabolism Studies (Trace Levels) GC_MS->Metabolism High Specificity & Sensitivity

Caption: Selection of analytical methods based on application.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high-throughput capabilities. We present two HPLC-based methods for this compound: a UV detection method for routine analysis and a fluorescence detection method for high-sensitivity applications.

HPLC with UV Detection (HPLC-UV)

This method is ideal for the quantification of this compound in bulk materials, and formulated products where concentration levels are relatively high.

Principle of the Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase.[2][3] Detection is achieved by monitoring the absorbance of the analyte at a specific UV wavelength.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water. A typical starting point is a 60:40 (v/v) mixture.[4]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[2][5]

    • Detection Wavelength: Approximately 280 nm, which is a common detection wavelength for salicylic acid derivatives.[2][6]

Sample Preparation (for Bulk Drug):

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the known concentration of the standards. The concentration of unknown samples can then be determined from this curve.

HPLC with Fluorescence Detection (HPLC-FLD)

For bioanalytical applications requiring high sensitivity, such as pharmacokinetic studies, fluorescence detection is superior to UV detection.

Principle of the Method: This method leverages the native fluorescence of salicylic acid derivatives. The compound is excited at a specific wavelength and the emitted light at a longer wavelength is detected.[7][8] This provides high selectivity and sensitivity.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Chromatographic Conditions:

    • Column and Mobile Phase: Same as the HPLC-UV method.

    • Detection Wavelengths:

      • Excitation: 310 nm.[7][9]

      • Emission: 410-450 nm.[7][9][10]

Sample Preparation (for Plasma/Serum):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard.

  • Add 200 µL of acetonitrile to precipitate proteins.[11]

  • Vortex vigorously for 30-60 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully collect the supernatant and inject it into the HPLC system.

experimental_workflow cluster_sample_prep Sample Preparation (Plasma) cluster_hplc_analysis HPLC-FLD Analysis Plasma 100 µL Plasma + Internal Standard Precipitation Add 200 µL Acetonitrile (Protein Precipitation) Plasma->Precipitation Vortex Vortex (30-60s) Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 310 nm, Em: 410 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the definitive identification and quantification of this compound, especially at trace levels.

Principle of the Method: Due to the low volatility of salicylic acids, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

    • Cap the vial and heat at 70°C for 30 minutes.[12]

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A low to mid-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 amu.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte.

Method Validation

All analytical methods must be validated to ensure their reliability for the intended application. The validation should be performed according to the ICH Q2(R1) guidelines.[6]

Validation Parameters:

ParameterHPLC-UVHPLC-FLDGC-MS
Specificity Demonstrated by the resolution of the analyte peak from all other potential impurities and matrix components.[6]High specificity due to the nature of fluorescence detection. Confirmed by analyzing blank matrix samples.Highest specificity due to mass spectrometric detection. Confirmed by monitoring unique fragment ions.
Linearity Typically in the range of 1-100 µg/mL with a correlation coefficient (r²) > 0.99.[5]Expected to be linear over a wide concentration range (e.g., 10-1000 ng/mL) with r² > 0.99.[5]Linear over a similar range to HPLC-FLD with r² > 0.99.
Accuracy Recovery should be within 98-102% for bulk drug analysis.Recovery in biological matrices should be within 85-115%.[5]Recovery in biological matrices should be within 85-115%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 2%.[6]RSD should be < 15% for biological samples.[5]RSD should be < 15% for biological samples.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Method dependent, but typically in the low µg/mL range.Significantly lower than UV, often in the low ng/mL range.Can achieve pg/mL sensitivity.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, temperature).[6]Similar robustness testing as HPLC-UV.Robustness testing should include variations in derivatization time and temperature.

Conclusion

The analytical methods detailed in this application note provide a comprehensive toolkit for the accurate and reliable quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control, HPLC-FLD for sensitive bioanalysis, and GC-MS for applications demanding the highest specificity and sensitivity. Proper method validation is crucial to ensure the integrity of the generated data.

References

Application Notes and Protocols for Studying the NF-κB Signaling Pathway Using 4-Trifluoromethylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The NF-κB Signaling Pathway and the Advent of 4-Trifluoromethylsalicylic Acid as a Research Tool

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2][3][4] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic diseases, such as inflammatory disorders and cancer.[2][4][5][6] The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals like pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB proteins.[7][8][9][10] This liberates the NF-κB dimers, most commonly the p50/p65 heterodimer, to translocate to the nucleus and initiate the transcription of target genes.[3][7][10]

Given its central role in disease pathogenesis, the NF-κB pathway is a critical target for therapeutic intervention and a key area of basic research. Small molecule inhibitors are invaluable tools for dissecting the intricacies of this pathway. This compound (TFM-SA), a derivative of salicylate, has emerged as a potent inhibitor of NF-κB activation.[11][12] Studies have demonstrated that the incorporation of a 4-trifluoromethyl group significantly enhances the inhibitory effect on NF-κB activation when compared to salicylate or even aspirin.[11][12] This makes TFM-SA a valuable chemical probe for researchers studying the NF-κB signaling cascade. This application note provides a detailed guide for utilizing TFM-SA to investigate the NF-κB pathway, complete with mechanistic insights and comprehensive experimental protocols.

Mechanism of Action: How this compound Modulates NF-κB Signaling

The inhibitory effect of this compound and its derivatives, such as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) and 2-acetoxy-4-trifluoromethylbenzoic acid (triflusal), on the NF-κB pathway is multifaceted and can be cell-type dependent.[13][14] The primary mechanism of action appears to be the inhibition of IκB degradation, which is a critical step for NF-κB activation.[7][13]

In some cell types, such as human astrocytoma cells, HTB has been shown to inhibit the degradation of IκBβ without significantly affecting the degradation of IκBα and IκBε.[13][14] This suggests a degree of selectivity in its action. Furthermore, these compounds have been observed to inhibit the phosphorylation of GST-IκBβ elicited by TNF-α, without affecting the phosphorylation of GST-IκBα.[14] This points towards a potential interaction with the IKK complex, the upstream kinase responsible for IκB phosphorylation. Specifically, evidence suggests that TFM-SA and its analogs can interfere with the activity of IKKβ.[5][9]

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) (Active) p65_p50->p65_p50_nuc Translocation IkB_p65_p50 IκB-p65/p50 (Inactive) IkB_p65_p50->IkB IkB_p65_p50->p65_p50 Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation TFM_SA This compound TFM_SA->IKK_complex Inhibits DNA κB DNA sites p65_p50_nuc->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on the NF-κB signaling pathway.

Protocol 1: Cell Culture and Treatment

This initial step is crucial for ensuring reproducible results. The choice of cell line will depend on the specific research question. HeLa or HEK293 cells are commonly used for studying the NF-κB pathway due to their robust response to stimuli like TNF-α.[15]

Materials:

  • HeLa or HEK293 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (TFM-SA)

  • Dimethyl sulfoxide (DMSO)

  • TNF-α (or other NF-κB stimulus)

Methodology:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays) and allow them to adhere and reach 70-80% confluency.

  • TFM-SA Preparation: Prepare a stock solution of TFM-SA in DMSO. Further dilute in culture medium to the desired final concentrations. A vehicle control with the same concentration of DMSO should always be included.

  • Treatment:

    • For inhibitor studies, pre-treat the cells with varying concentrations of TFM-SA for 1-2 hours.

    • Following pre-treatment, stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for the appropriate duration (e.g., 15-30 minutes for IκBα phosphorylation/degradation, longer for gene expression).

    • Include untreated and stimulus-only controls.

  • Harvesting: After treatment, wash the cells with ice-cold PBS and proceed with the desired downstream application (e.g., cell lysis for protein extraction).

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a fundamental technique to assess the phosphorylation and degradation of key signaling proteins.[16]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Lysis and Protein Quantification: Lyse the treated cells with ice-cold RIPA buffer and determine the protein concentration using a BCA assay.[16][17]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα signal.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[1][18][19][20]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Methodology:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid.[17]

  • Treatment: After 24-48 hours, treat the cells with TFM-SA and the NF-κB stimulus as described in Protocol 1.

  • Cell Lysis and Luminometry: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[17][20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold inhibition of NF-κB activity by TFM-SA relative to the stimulated control.

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to detect the DNA-binding activity of NF-κB.[2][21][22][23][24]

Materials:

  • Nuclear extraction kit

  • Biotin- or radio-labeled NF-κB consensus oligonucleotide probe

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • Streptavidin-HRP and chemiluminescent substrate (for biotinylated probes) or autoradiography film (for radiolabeled probes)

Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated cells using a commercial kit or a standard protocol.

  • Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

  • Detection: Detect the shifted bands corresponding to the NF-κB-DNA complexes.

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes when studying the inhibitory effects of this compound on the NF-κB pathway.

AssayParameter MeasuredExpected Outcome with TFM-SA
Western Blot Phospho-IκBα levelsDose-dependent decrease
Total IκBα levelsDose-dependent increase (inhibition of degradation)
Nuclear p65 levelsDose-dependent decrease
Luciferase Assay NF-κB transcriptional activityDose-dependent decrease in luciferase signal
EMSA NF-κB DNA bindingDose-dependent decrease in shifted band intensity

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for studying the effects of this compound on NF-κB signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., HeLa, HEK293) Treatment Treatment with TFM-SA and NF-κB Stimulus Cell_Culture->Treatment Western_Blot Western Blot (p-IκBα, IκBα, p65) Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (Transcriptional Activity) Treatment->Luciferase_Assay EMSA EMSA (DNA Binding Activity) Treatment->EMSA Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis EMSA->Data_Analysis

Caption: General experimental workflow for investigating TFM-SA effects on NF-κB signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Trifluoromethylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Trifluoromethylsalicylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-tested insights to ensure the success of your experiments.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.

Question 1: Low or no yield of this compound in Kolbe-Schmitt type reactions.

Answer:

Low or non-existent yields in the carboxylation of 3-trifluoromethylphenol are a frequent issue. The Kolbe-Schmitt reaction, while classic for salicylic acid synthesis, is sensitive to several factors, especially when dealing with electron-withdrawing substituents like the trifluoromethyl group.

Potential Causes and Solutions:

  • Incomplete Phenoxide Formation: The hydroxyl group of 3-trifluoromethylphenol must be deprotonated to form the potassium phenoxide. This is the active nucleophile that attacks CO2.

    • Expert Insight: The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the phenolic proton. While this makes deprotonation easier, it also deactivates the aromatic ring towards electrophilic attack by CO2.

    • Solution: Ensure your potassium carbonate (K2CO3) is anhydrous and used in sufficient excess. The reaction is often performed under pressure to facilitate the carboxylation of the less reactive phenoxide. A patent for this synthesis describes reacting 3-trifluoromethylphenol with potassium carbonate and carbon dioxide under pressure, with temperatures slowly rising from 20°C to 220°C.[1]

  • Insufficient Carbon Dioxide Pressure: The carboxylation step is an equilibrium process. Le Chatelier's principle dictates that high pressure is necessary to drive the reaction towards the product.

    • Solution: Ensure your reaction vessel is properly sealed and can maintain a high pressure of CO2 (often >50 atm). The reaction should be carried out in a high-pressure reactor or a sealed bomb.

  • Reaction Temperature and Duration: The temperature profile is critical. The reaction often requires a gradual increase in temperature to proceed efficiently.

    • Solution: A typical procedure involves slowly raising the temperature from room temperature to around 220°C.[1] Insufficient heating will result in a sluggish reaction, while overheating can lead to decomposition and the formation of unwanted byproducts. The reaction time must also be sufficient for the formation of the product.[1]

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can consume the phenoxide and hinder the reaction with CO2.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Potassium carbonate should be freshly dried before the reaction.

Question 2: Difficulty in purifying the final product, observing persistent impurities.

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting material (3-trifluoromethylphenol) and potential isomeric byproducts.

Potential Causes and Solutions:

  • Incomplete Reaction: If the reaction does not go to completion, the starting phenol will contaminate the product.

    • Expert Insight: The starting phenol and the product have different acidities. This difference can be exploited for separation.

    • Solution: After acidification of the reaction mixture, the crude product will precipitate. Unreacted phenol may remain in the aqueous solution or co-precipitate. Recrystallization is the most effective purification method. A common method involves dissolving the crude product in a hot solvent like an alcohol-water mixture and allowing it to cool slowly to form pure crystals.[1]

  • Formation of Isomers: While the carboxylation of 3-trifluoromethylphenol is expected to yield the 4-carboxy product (this compound), small amounts of the 6-carboxy isomer can sometimes form.

    • Solution: Careful recrystallization is typically sufficient to separate the desired 4-isomer from minor isomeric impurities. The patent literature suggests that with the correct procedure, no isomers were found to be present.[1]

  • Colored Impurities: The reaction can sometimes produce dark, tar-like impurities.

    • Solution: The use of activated charcoal (decolorizing carbon) during the workup can help remove colored impurities. After dissolving the crude product in a suitable solvent, add a small amount of activated charcoal, heat the solution, and then filter it hot to remove the charcoal and the adsorbed impurities before recrystallization.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and properties of this compound.

Question 1: What is the expected melting point of pure this compound?

Answer:

The reported melting point for pure this compound is in the range of 178-178.5°C.[1] A significantly lower or broader melting point range is indicative of impurities.

Property Value Source
Melting Point178-178.5 °C--INVALID-LINK--[1]
Molecular Weight206.12 g/mol --INVALID-LINK--[2]
AppearanceWhite to off-white solid--INVALID-LINK--[3]

Question 2: What is an alternative synthesis route if the Kolbe-Schmitt reaction is not feasible in my lab?

Answer:

An alternative, though less direct, route involves the hydroxylation of 4-trifluoromethylbenzoic acid. This can be achieved using palladium catalysis. A general method involves reacting 4-trifluoromethylbenzoic acid with an oxidizing agent in the presence of a palladium catalyst.[3]

Experimental Workflow: Pd-Catalyzed Hydroxylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 4-Trifluoromethylbenzoic Acid reagents Pd(OAc)2, Benzoquinone, KOAc, DMA start->reagents Add to reactor High-Pressure Reactor reagents->reactor Charge pressurize Pressurize with O2 (20 atm) reactor->pressurize heat Heat to 115 °C for 15h pressurize->heat cool Cool to Room Temp. heat->cool quench Quench Reaction cool->quench extract Acidify & Extract quench->extract purify Recrystallize extract->purify product Pure this compound purify->product

Caption: Workflow for Pd-catalyzed synthesis of this compound.

Question 3: How can I confirm the identity and purity of my synthesized this compound?

Answer:

A combination of analytical techniques should be used to confirm the structure and purity of the final product.

  • Melting Point Analysis: As mentioned, a sharp melting point at 178-178.5°C is a good indicator of purity.[1]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, showing the characteristic peaks for the aromatic protons and carbons, as well as the carboxylic acid and trifluoromethyl groups.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-F stretches of the trifluoromethyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (206.12 g/mol ).[2]

  • Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and other elements, which should match the calculated values for C8H5F3O3.

Logical Relationship of Synthesis Steps

The Kolbe-Schmitt synthesis of this compound follows a clear logical progression from starting material to the final purified product.

G start Starting Material 3-Trifluoromethylphenol phenoxide Phenoxide Formation + K2CO3 - H2O, - CO2 start->phenoxide Deprotonation carboxylation Carboxylation + CO2 (High Pressure) High Temperature phenoxide->carboxylation Electrophilic Attack salt Potassium Salt Potassium 4-trifluoromethylsalicylate carboxylation->salt acidification Acidification + Strong Acid (e.g., HCl) salt->acidification Protonation crude Crude Product This compound acidification->crude purification Purification Recrystallization crude->purification Removal of Impurities final Final Product Pure this compound purification->final

Caption: Logical flow of the Kolbe-Schmitt synthesis of this compound.

References

identifying and minimizing side reactions in 4-Trifluoromethylsalicylic acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Trifluoromethylsalicylic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and minimizing common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your preparations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method for the synthesis of this compound is the Kolbe-Schmitt reaction.[1][2] This process involves the carboxylation of 3-trifluoromethylphenol. In this reaction, the sodium or potassium salt of 3-trifluoromethylphenol is heated with carbon dioxide under pressure, followed by acidification to yield the final product.[1][3]

Q2: What are the primary side reactions I should be aware of during this synthesis?

The primary side reactions of concern are:

  • Formation of the isomeric byproduct: 2-hydroxy-5-(trifluoromethyl)benzoic acid is the main isomeric impurity. The regioselectivity of the carboxylation is a critical factor.

  • Incomplete reaction: Unreacted 3-trifluoromethylphenol may remain in the reaction mixture, complicating purification.

  • Decarboxylation: Under certain conditions, the desired product can decarboxylate, reducing the overall yield.

  • Formation of other hydroxybenzoic acids: In some instances, minor amounts of other isomers or di-carboxylated products can be formed.[4]

Q3: How can I confirm the identity and purity of my this compound product?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying the desired product from its isomers and other impurities.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile components, including any remaining starting material.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the substitution pattern of the benzene ring.

  • Melting Point Analysis: The melting point of pure this compound is reported to be in the range of 176-181°C.[7] A broad or depressed melting point can indicate the presence of impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound and Presence of Unreacted Starting Material

Symptoms:

  • The final isolated yield is significantly lower than expected.

  • Analytical data (e.g., HPLC, GC-MS) shows a significant peak corresponding to 3-trifluoromethylphenol.

Root Cause Analysis:

The Kolbe-Schmitt reaction is an equilibrium-driven process. Insufficient reaction temperature, pressure, or reaction time can lead to incomplete conversion of the starting material. The electron-withdrawing nature of the trifluoromethyl group can also retard the carboxylation reaction.[7]

Mitigation Strategies:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increasing the temperature, for instance from room temperature to around 200°C, can improve the reaction rate and drive the equilibrium towards the product.[7]

    • Pressure: Ensure that the carbon dioxide pressure is maintained at a high level (e.g., 100 atm) throughout the reaction to favor carboxylation.[1]

    • Reaction Time: Increasing the reaction time can allow the reaction to proceed to completion.

  • Ensure Anhydrous Conditions: The presence of water can negatively impact the yield of the Kolbe-Schmitt reaction.[8] Thoroughly dry all reactants and solvents before use.

Experimental Protocol for Optimizing Reaction Conditions:

  • Set up a series of parallel reactions in high-pressure autoclaves.

  • In each autoclave, combine 3-trifluoromethylphenol and a slight excess of a dry base (e.g., potassium carbonate).

  • Pressurize each autoclave with carbon dioxide to the desired pressure.

  • Run each reaction at a different temperature or for a different duration, as outlined in the table below.

  • After the reaction, carefully acidify the mixture and extract the product.

  • Analyze the crude product of each reaction by HPLC to determine the ratio of product to starting material.

Parameter Condition A Condition B Condition C
Temperature150°C175°C200°C
Pressure80 atm100 atm120 atm
Time8 hours12 hours16 hours

A systematic variation of these parameters will help identify the optimal conditions for your specific setup.

Problem 2: Formation of the Undesired Isomer, 2-hydroxy-5-(trifluoromethyl)benzoic acid

Symptoms:

  • NMR or HPLC analysis reveals the presence of a significant amount of an isomeric product.

Root Cause Analysis:

The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the choice of the alkali metal cation. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides generally lead to the formation of the para-carboxylated product.[1][3]

Mitigation Strategies:

  • Choice of Base: To favor the formation of this compound (ortho to the trifluoromethyl group and para to the hydroxyl group), using a potassium base such as potassium hydroxide or potassium carbonate is recommended.[1][9] The larger potassium ion is less effective at chelating with the phenoxide and carbon dioxide, which disfavors ortho-carboxylation relative to the hydroxyl group.

  • Temperature Control: In some systems, the reaction temperature can influence the isomeric ratio. It is advisable to conduct small-scale experiments to determine the optimal temperature for maximizing the yield of the desired isomer.

Workflow for Minimizing Isomer Formation:

References

Technical Support Center: 4-Trifluoromethylsalicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Trifluoromethylsalicylic acid. This molecule is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, prized for the unique electronic properties imparted by its trifluoromethyl group.[1][2] However, its synthesis and purification can present challenges that impact both yield and purity.

This guide is designed to provide practical, in-depth solutions to common issues encountered during its preparation. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your outcomes.

Section 1: Synthesis Pathway and Core Principles

The industrial synthesis of this compound is predominantly achieved via the Kolbe-Schmitt reaction , a carboxylation method applied to phenols.[3][4] The process begins with 3-(Trifluoromethyl)phenol, which is first deprotonated to form a phenoxide salt, typically with a strong base. This highly reactive phenoxide then undergoes nucleophilic addition to carbon dioxide, usually under pressure and at elevated temperatures, to introduce a carboxylic acid group onto the aromatic ring.[5][6]

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which can retard the carboxylation reaction compared to unsubstituted phenol.[7] Understanding this electronic effect is key to optimizing reaction conditions.

Caption: Key stages in the synthesis of this compound via the Kolbe-Schmitt reaction.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during synthesis and purification in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Question: My reaction yield is significantly lower than the 80-90% reported in literature. What are the most likely causes?

Answer: Low yield in a Kolbe-Schmitt reaction is a frequent issue. The root cause often lies in one of three areas: phenoxide formation, the carboxylation step itself, or work-up losses.

  • Incomplete Phenoxide Formation & Moisture: The reaction's success hinges on the generation of the phenoxide anion, which is the true nucleophile. The presence of water will protonate the phenoxide, rendering it unreactive towards the weak electrophile CO₂.[8]

    • Solution: Ensure all reactants and solvents are rigorously dried. Use fresh, anhydrous potassium carbonate or your chosen base. If possible, removing water azeotropically before the carboxylation step can significantly boost yields.

  • Suboptimal Temperature and Pressure: The carboxylation is highly sensitive to temperature and pressure. Insufficient pressure leads to low CO₂ concentration in the reaction medium. Incorrect temperature can affect the regioselectivity and reaction rate.

    • Solution: A patent for this synthesis describes slowly raising the temperature from 20°C to 220°C under CO₂ pressure.[7] This gradual heating is crucial. Ensure your reaction vessel is properly sealed and can maintain the target pressure (often >100 atm) throughout the reaction.[3][6]

  • Side Reactions: The strong electron-withdrawing nature of the -CF₃ group makes the starting phenol less reactive. If conditions are too harsh or reaction times are too long, decomposition or undesired side reactions can occur.

Low_Yield_Troubleshooting start Low Yield Observed q1 Was the system rigorously dried? start->q1 q2 Were temperature & pressure profiles correct? q1->q2 Yes sol1 Action: Dry all reagents and solvents. Consider azeotropic removal of water. q1->sol1 No a1_no No a1_yes Yes q3 Was the work-up procedure optimized? q2->q3 Yes sol2 Action: Verify autoclave seal. Implement gradual heating profile (e.g., 20°C to 220°C). q2->sol2 No a2_no No a2_yes Yes sol3 Action: Check pH during acidification. Ensure complete precipitation before filtration. q3->sol3 No end Consider alternative side reactions or reagent quality. q3->end Yes a3_no No a3_yes Yes

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Product Purity

Question: My final product shows significant impurities by NMR and LC-MS. How can I identify and minimize them?

Answer: Impurities typically arise from unreacted starting material, isomeric byproducts, or decomposition.

  • Unreacted 3-(Trifluoromethyl)phenol: This is the most common impurity, especially in cases of low conversion.

    • Identification: It is easily detectable by GC-MS or by characteristic signals in the aromatic region of a ¹H NMR spectrum of the crude product.

    • Minimization: Improve reaction conditions as discussed under "Low Yield."

    • Removal: A key purification step involves dissolving the crude salicylate salt in hot water and performing an ether extraction.[7] The unreacted phenol, being less polar, will preferentially partition into the ether phase, leaving the desired salt in the aqueous layer.

  • Isomeric Byproducts: While the Kolbe-Schmitt reaction with potassium salts tends to favor the para-carboxylation, some ortho-isomer (2-Hydroxy-6-trifluoromethylbenzoic acid) can form.

    • Identification: Isomers can be difficult to separate and may require careful analysis by HPLC or high-field NMR.

    • Minimization: The choice of counter-ion is critical for regioselectivity. Potassium ions favor the formation of the para-substituted product (the desired 4-TFM-salicylic acid).[3][6] Using sodium hydroxide can lead to higher proportions of the ortho-isomer. Temperature control is also paramount; higher temperatures generally favor the thermodynamically more stable para product.

Potential Impurity Typical m/z [M-H]⁻ Identification Method Mitigation Strategy
3-(Trifluoromethyl)phenol161.02GC-MS, LC-MSOptimize reaction conversion; ether wash of crude salt.
Isomeric Acids205.02HPLC, ¹⁹F NMRUse potassium base (not sodium); ensure optimal high temperature.
Benzoic Acid ImpuritiesVariableLC-MSUse high-purity starting materials.
Issue 3: Purification Challenges

Question: I'm struggling to get a clean, crystalline product. What is the best purification protocol?

Answer: A robust purification is essential. The most effective method is a multi-step process involving extraction and recrystallization.

  • Initial Work-up: After the reaction, the solid cake of potassium 4-trifluoromethylsalicylate is dissolved in hot water.[7]

  • Extraction: The hot aqueous solution is extracted with a non-polar solvent like diethyl ether to remove unreacted phenol.[7]

  • Decolorization: The aqueous solution is then treated with activated charcoal (e.g., Norit) and filtered to remove colored impurities.[7]

  • Precipitation: The clear filtrate is carefully acidified with a strong acid, such as concentrated HCl, which protonates the salicylate salt, causing the this compound to precipitate out of the solution.[7]

  • Recrystallization: The crude, precipitated acid can be further purified by recrystallization. A common and effective solvent system is an alcohol/water mixture.[7] The product should be dissolved in a minimal amount of hot alcohol, followed by the slow addition of hot water until the solution becomes turbid. Cooling this mixture slowly will yield high-purity crystals.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Kolbe-Schmitt Reaction

(Adapted from patent literature.[7] All operations involving high pressure must be conducted in appropriate, certified equipment by trained personnel.)

  • Preparation: In a high-pressure autoclave, combine 3-(Trifluoromethyl)phenol (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Reaction: Seal the autoclave, purge with CO₂, and then pressurize with CO₂ to at least 100 atm.

  • Heating: Begin stirring and slowly heat the reaction mixture. The temperature should be gradually raised from ambient (approx. 20°C) to a final temperature of 220°C over several hours.

  • Hold: Maintain the reaction at 220°C under pressure for 6-8 hours.

  • Cool Down: Turn off heating and allow the autoclave to cool completely to room temperature. Carefully vent the excess CO₂ pressure.

  • Isolation: Open the reactor to recover the solid cake of crude potassium 4-trifluoromethylsalicylate.

Protocol 2: Purification of Crude Product
  • Dissolution: Dissolve the crude solid from Protocol 1 in a minimal amount of hot deionized water.

  • Extraction: Transfer the hot solution to a separatory funnel and extract twice with diethyl ether to remove any unreacted phenol. Discard the organic layers.

  • Decolorization: Return the aqueous layer to a flask, add a small amount of activated charcoal, and heat gently for 10-15 minutes. Filter the hot solution through celite to remove the charcoal.

  • Acidification: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is ~1-2. A white precipitate of this compound will form.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Recrystallization: Recrystallize the solid from a hot ethanol/water mixture to obtain the final product with a sharp melting point (literature: 178-178.5°C).[7]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis? The use of a high-pressure autoclave is the main hazard. Ensure the equipment is rated for the intended temperature and pressure and that all safety features are functional. 3-(Trifluoromethyl)phenol is toxic and corrosive; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[9]

Q2: Can I use sodium carbonate instead of potassium carbonate? While sodium carbonate can be used, it is not recommended if high regioselectivity for the 4-carboxy product is desired. The use of sodium bases in the Kolbe-Schmitt reaction is known to favor the formation of the ortho-carboxylation product (salicylic acid itself), whereas potassium favors the para-isomer (4-hydroxybenzoic acid).[3][6] This principle applies to substituted phenols as well.

Q3: Which analytical techniques are best for final product QC? A combination of techniques is recommended for full characterization:

  • ¹H and ¹⁹F NMR: To confirm the structure and check for isomeric impurities.

  • LC-MS: To assess purity and identify trace impurities.

  • Melting Point: A sharp melting point close to the literature value (178-178.5°C) is a good indicator of high purity.[7]

  • GC (for purity): TCI reports using GC for purity analysis (>98.0%).[10]

References

Technical Support Center: Purification of 4-Trifluoromethylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Trifluoromethylsalicylic acid (4-TFMSA). As the primary active metabolite of the antiplatelet drug Triflusal, obtaining high-purity 4-TFMSA is critical for accurate pharmacological studies and quality control.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve common purification hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during the purification of 4-TFMSA.

Q1: What are the most common impurities in crude this compound?

A: Impurities largely depend on the synthetic route. If synthesized via the Kolbe-Schmitt reaction from 3-trifluoromethylphenol, the most probable impurities include:

  • Unreacted Starting Material: 3-trifluoromethylphenol.[3]

  • Regioisomers: While the electron-withdrawing trifluoromethyl group strongly directs carboxylation, trace amounts of other isomers like 2-hydroxy-5-(trifluoromethyl)benzoic acid may form.

  • Phenolic Byproducts: Trace amounts of other phenol derivatives if the starting material was not pure.[4]

  • Degradation Products: From the parent drug, Triflusal, which can hydrolyze to 4-TFMSA.[2][5] In this context, 4-TFMSA itself is an impurity or metabolite being measured.

Q2: My purified product has a persistent yellow or brown tint. What causes this and how can it be removed?

A: A persistent off-white or yellow color typically indicates the presence of trace, highly conjugated impurities or oxidation byproducts. These are often present in such small quantities that they are difficult to remove by recrystallization alone.

Solution: Treatment with activated charcoal (e.g., Norite) is highly effective.[3] After dissolving the crude 4-TFMSA in the hot recrystallization solvent, add a small amount of activated charcoal (approx. 1-2% w/w) to the solution. Keep the solution hot for a few minutes to allow for adsorption of the colored impurities, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]

Q3: I'm struggling to induce crystallization from my solution. What steps can I take?

A: Failure to crystallize is usually due to either using too much solvent (solution is not saturated) or the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.

  • Seeding: If you have a few crystals of pure product, add a single, tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow it to cool again slowly.[7]

  • Cool Slowly: Rapid cooling can lead to supersaturation or oiling out. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[8]

Q4: How do I select an optimal solvent for recrystallization?

A: The ideal solvent is one in which 4-TFMSA has high solubility at elevated temperatures but low solubility at room temperature or below.[6] Additionally, the impurities should either be completely insoluble or highly soluble in the solvent at all temperatures.

Based on literature and chemical properties, a mixed solvent system of alcohol and water is highly effective.[3] The compound is readily soluble in alcohols like ethanol or methanol and very slightly soluble in water.[9] This allows you to dissolve the compound in a minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy (the saturation point), then add a drop or two of alcohol to clarify before cooling.

Q5: What is the most reliable method for assessing the purity of my final product?

A: The gold standard for purity assessment of organic acids like 4-TFMSA is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][10] This method can separate the main compound from closely related impurities and allows for quantification. A secondary, essential check is melting point determination . A sharp melting point that matches the literature value (178-178.5 °C) is a strong indicator of high purity.[3][11]

Section 2: In-Depth Troubleshooting Guide

This section explores specific experimental failures and provides a logical framework for their resolution.

Scenario 1: Low Yield After Recrystallization

  • Problem: You've successfully recrystallized your 4-TFMSA, but the final mass is significantly lower than expected.

  • Causality & Analysis: The most common cause is using an excessive amount of solvent during the dissolution step.[7] Because no solute is completely insoluble, a larger volume of solvent will retain more of your product in the solution (the "mother liquor") even after cooling.

  • Solution Pathway:

    • Minimize Solvent: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[7]

    • Recover from Mother Liquor: Concentrate the mother liquor from your first attempt by evaporating some of the solvent and cool the solution again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

    • Ensure Complete Cooling: Make sure you have allowed sufficient time for cooling and crystallization, ideally cooling to 0-4 °C in an ice bath for at least 15-30 minutes before filtration.[7]

Scenario 2: Product "Oils Out" Instead of Crystallizing

  • Problem: Upon cooling, your product separates as a liquid or oily layer instead of forming solid crystals.

  • Causality & Analysis: This happens when the solute comes out of solution at a temperature above its melting point in the solvent mixture, or when significant impurities are present, causing a melting point depression.

  • Solution Pathway:

    • Re-dissolve and Cool Slowly: Heat the solution again until the oil redissolves completely. Allow the flask to cool much more slowly, insulating it if necessary. This gives the molecules more time to arrange into an ordered crystal lattice.

    • Adjust Solvent System: The polarity of the solvent may be too different from the solute. If using a mixed solvent system (e.g., ethanol/water), try adding a bit more of the "good" solvent (ethanol) to the hot solution before cooling.

    • Pre-Purification: If the issue persists, it indicates a high impurity load. Consider performing a preliminary purification step, such as an acid-base extraction (see SOP-02), before attempting recrystallization.

Scenario 3: Incomplete Removal of Phenolic Starting Material

  • Problem: HPLC or NMR analysis of your purified product shows a persistent peak corresponding to 3-trifluoromethylphenol.

  • Causality & Analysis: 3-trifluoromethylphenol has similar solubility characteristics to the product and can co-crystallize, making it difficult to remove by recrystallization alone. Its acidic nature (pKa ~8.6), while much weaker than the carboxylic acid product (pKa ~2.45), means it can interfere with simple physical separations.[1]

  • Solution Pathway: An acid-base extraction is the most effective method to chemically separate these two compounds. The carboxylic acid is significantly more acidic than the phenol. By dissolving the mixture in an organic solvent and extracting with a weak base like sodium bicarbonate solution, the 4-TFMSA will be deprotonated and move to the aqueous layer as a salt, while the less acidic phenol remains in the organic layer. The pure product can then be recovered by acidifying the aqueous layer. See SOP-02 for a detailed protocol.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide validated, step-by-step instructions for common purification workflows.

SOP-01: Purification by Recrystallization from Ethanol/Water

This protocol is ideal for removing non-polar impurities and improving the crystalline quality of the crude product.

  • Dissolution: Place 1.0 g of crude 4-TFMSA in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Place on a stirring hotplate and add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities or a tint are present, this is the stage to add activated charcoal and perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Saturation: Add hot deionized water dropwise to the hot ethanol solution until a persistent cloudiness appears. Add 1-2 more drops of hot ethanol to re-clarify the solution.

    • Scientist's Note: This brings the solution to its exact saturation point, ensuring maximum recovery upon cooling.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity by HPLC.

SOP-02: Purification via Acid-Base Extraction

This method is highly effective for removing neutral or less acidic impurities like unreacted phenol.[3]

  • Dissolution: Dissolve 1.0 g of crude product in ~20 mL of a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel. Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

    • Scientist's Note: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~2.45) but not the phenol (pKa ~8.6). This ensures selective extraction.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of 4-TFMSA) into a clean beaker. Repeat the extraction of the organic layer with another 10 mL of NaHCO₃ solution and combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of pure 4-TFMSA will form.

  • Collection & Drying: Collect the precipitate by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Section 4: Data & Visualization

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number328-90-5[1]
Molecular FormulaC₈H₅F₃O₃[12]
Molecular Weight206.12 g/mol [11][12]
AppearanceWhite to off-white crystalline solid[1][13]
Melting Point178 - 178.5 °C[3][13]
pKa (Predicted)2.45 ± 0.10[1][11]
SolubilitySlightly soluble in DMSO, Methanol; Miscible with Ethanol; Very slightly soluble in Water[1][9][11][13]

Visual Workflows

PurificationWorkflow cluster_prep Initial Preparation cluster_purify Core Purification cluster_finish Final Steps Crude Crude 4-TFMSA Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Decision Colored or Insoluble Impurities? Dissolve->Decision Charcoal Add Activated Charcoal & Hot Filter Decision->Charcoal Yes Cool Slow Cooling & Crystallization Decision->Cool No Charcoal->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Analyze Purity Analysis (HPLC, MP) Dry->Analyze

Caption: General workflow for purification by recrystallization.

TroubleshootingTree Start Problem: No Crystals Form Q1 Is the solution still hot/warm? Start->Q1 A1_Yes Solution: Cool slowly, then place in ice bath. Q1->A1_Yes Yes Q2 Is the solution fully saturated? Q1->Q2 No A2_No Solution: Evaporate some solvent and re-cool. Q2->A2_No No (Too much solvent used) Q3 Is nucleation inhibited? Q2->Q3 Yes A3_Yes Solution: 1. Scratch flask wall 2. Add a seed crystal Q3->A3_Yes Yes

Caption: Troubleshooting logic for crystallization failure.

References

Technical Support Center: Stability of 4-Trifluoromethylsalicylic Acid in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Trifluoromethylsalicylic acid (4-TFMSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving 4-TFMSA in various buffer systems. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the stability and integrity of your compound throughout your research.

Introduction to this compound (4-TFMSA)

This compound (4-TFMSA), also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, is a key chemical intermediate and a metabolite of the antiplatelet drug Triflusal.[1][2] Its structure, featuring a salicylic acid core with a trifluoromethyl (-CF3) group at the 4-position, imparts unique physicochemical properties. The trifluoromethyl group is a strong electron-withdrawing group that can enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.[3] However, the stability of 4-TFMSA in solution, particularly in buffered aqueous systems, is a critical consideration for accurate and reproducible experimental results.

This guide will address common questions and challenges related to the stability of 4-TFMSA, providing you with the knowledge to mitigate degradation and troubleshoot unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-TFMSA in a buffer solution?

A1: The stability of 4-TFMSA in solution is primarily influenced by three main factors: pH , temperature , and light exposure . The interplay of these factors can lead to the degradation of the molecule over time.

Q2: How should I prepare and store stock solutions of 4-TFMSA?

A2: For maximum stability, stock solutions of 4-TFMSA should be prepared in a high-quality, anhydrous organic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protecting (amber) vials. When preparing aqueous working solutions, it is advisable to make them fresh from the stock solution for each experiment. If aqueous solutions need to be stored, they should be kept at 2-8°C for short periods (no more than 24-48 hours) and protected from light.

Q3: Which buffer systems are generally recommended for working with 4-TFMSA?

A3: For general use, buffer systems that maintain a slightly acidic to neutral pH (pH 4-7) are recommended. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice for biological assays. However, it's important to be aware that phosphate buffers can sometimes exhibit a significant drop in pH upon freezing, which could potentially impact the stability of 4-TFMSA if subjected to freeze-thaw cycles.[4] Citrate or acetate buffers can be good alternatives for experiments requiring a more acidic pH. Always ensure the chosen buffer is compatible with your specific experimental conditions and analytical methods.

Q4: Is 4-TFMSA susceptible to degradation by light?

A4: Yes, 4-TFMSA is known to be photolabile.[5] Exposure to ultraviolet (UV) light can induce photodegradation. Therefore, it is crucial to protect solutions containing 4-TFMSA from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Troubleshooting Guide: Identifying and Mitigating Degradation

Unexpected experimental results, such as loss of compound activity or the appearance of unknown peaks in your analytical chromatogram, may be indicative of 4-TFMSA degradation. This section provides a guide to identifying and addressing common degradation pathways.

Issue 1: Loss of Potency or Appearance of a More Polar Impurity
  • Symptom: You observe a decrease in the expected biological activity of your 4-TFMSA solution over time. HPLC analysis reveals a new, more polar peak eluting earlier than the parent compound.

  • Probable Cause: Hydrolysis of the Trifluoromethyl Group. While the carbon-fluorine bond is exceptionally strong, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid (-COOH) under certain conditions, particularly at alkaline pH. This reaction is often accelerated by elevated temperatures. The resulting 4-carboxy-salicylic acid is significantly more polar than 4-TFMSA.

  • Troubleshooting Steps:

    • pH Verification: Immediately check the pH of your buffer solution. Ensure it has not drifted into the alkaline range.

    • Buffer Selection: If working at a pH greater than 8, consider if a lower pH buffer is feasible for your experiment.

    • Temperature Control: Avoid exposing your 4-TFMSA solutions to high temperatures for extended periods. Prepare solutions fresh and store them at recommended low temperatures.

    • Forced Degradation Confirmation: To confirm this degradation pathway, you can perform a forced degradation study by intentionally exposing a small sample of your 4-TFMSA solution to a basic condition (e.g., 0.1 N NaOH) and analyzing the resulting mixture by HPLC-MS to identify the mass of the degradation product.

Issue 2: Appearance of a Less Polar Impurity and Gas Evolution
  • Symptom: During an experiment involving heating, you notice a gradual loss of your 4-TFMSA peak in the HPLC chromatogram, accompanied by the emergence of a new, less polar peak. You may also observe slight bubbling in the solution.

  • Probable Cause: Thermal Decarboxylation. Salicylic acid and its derivatives can undergo decarboxylation (loss of CO2) at elevated temperatures, typically above 200°C in the solid state.[6][7] In solution, this process can occur at lower temperatures over time, leading to the formation of 3-(trifluoromethyl)phenol. This degradation product is less polar than 4-TFMSA.

  • Troubleshooting Steps:

    • Minimize Heat Exposure: If your experimental protocol involves heating, try to minimize the duration and temperature.

    • Alternative Methods: Explore if non-heated methods can be employed to achieve your experimental goals.

    • Inert Atmosphere: If heating is unavoidable, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize certain degradation pathways.

    • Forced Degradation Confirmation: A thermal forced degradation study (e.g., heating a solution at 80°C for several hours) can help confirm this degradation pathway.[8]

Issue 3: Broadening of Chromatographic Peaks and Inconsistent Results in Photochemical Experiments
  • Symptom: In experiments involving exposure to light (e.g., fluorescence-based assays), you observe peak broadening or tailing in your HPLC analysis and a general lack of reproducibility.

  • Probable Cause: Photodegradation. 4-TFMSA is known to be photolabile, and exposure to light can lead to the formation of various degradation products.[5] One identified pathway involves a nucleophilic attack on the trifluoromethyl moiety.[5] This can result in a complex mixture of degradants, leading to poor chromatography and inconsistent results.

  • Troubleshooting Steps:

    • Light Protection: Rigorously protect all solutions containing 4-TFMSA from light at all stages of your experiment.

    • Photostability Controls: Include a "dark" control in your experiments (a sample prepared and handled identically but kept in the dark) to assess the extent of photodegradation.

    • Filter Light Source: If light exposure is a necessary part of your experiment, consider using filters to block shorter, more damaging UV wavelengths.

    • ICH Guidelines: For formal photostability studies, refer to the ICH Q1B guideline for standardized testing conditions.[9]

Visualizing Degradation Pathways

To better understand the chemical transformations that 4-TFMSA can undergo, the following diagram illustrates the primary degradation pathways.

G TFMSA This compound (4-TFMSA) Hydrolysis_Product 4-Carboxy-salicylic Acid TFMSA->Hydrolysis_Product  Alkaline pH, Heat (Hydrolysis) Decarboxylation_Product 3-(Trifluoromethyl)phenol TFMSA->Decarboxylation_Product  Heat (Decarboxylation) Photodegradation_Products Various Photodegradants TFMSA->Photodegradation_Products  UV Light (Photodegradation)

Caption: Primary degradation pathways of this compound.

Experimental Protocol: Stability Assessment of 4-TFMSA by HPLC

This protocol outlines a forced degradation study to assess the stability of 4-TFMSA in different buffer systems. This type of study is crucial for developing a stability-indicating analytical method.[3]

Objective: To determine the stability of 4-TFMSA under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop an HPLC method capable of separating the parent compound from its degradation products.

Materials:

  • This compound (4-TFMSA)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 7.4), Citrate buffer (pH 4.0), and Borate buffer (pH 9.0)

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-TFMSA in acetonitrile.

  • Sample Preparation for Stress Studies: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

    • Acid Hydrolysis: 0.1 N HCl, heat at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH, at room temperature for 30 minutes.

    • Oxidative Degradation: 3% H2O2, at room temperature for 2 hours.

    • Thermal Degradation: In each buffer (phosphate, citrate, borate), heat at 60°C for 24 hours.

    • Photolytic Degradation: In each buffer, expose to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to approximately pH 7.

  • HPLC Analysis: Analyze all samples by RP-HPLC.

    • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

    • Gradient Program: A suitable starting point is 95% A, ramping to 5% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage degradation of 4-TFMSA and note the retention times and peak areas of any new peaks.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stock Prepare 1 mg/mL 4-TFMSA Stock in ACN Dilute Dilute Stock to 100 µg/mL in Stressor Solutions Stock->Dilute Acid Acidic (HCl, Heat) Base Basic (NaOH, RT) Oxidative Oxidative (H2O2, RT) Thermal Thermal (Buffers, Heat) Photo Photolytic (Buffers, UV) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze all samples by RP-HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Analyze Compare Chromatograms & Quantify Degradation HPLC->Analyze

Caption: Workflow for forced degradation study of 4-TFMSA.

Summary of Stability Data (Qualitative)

While specific kinetic data for 4-TFMSA is not widely available in the literature, the following table summarizes the expected stability based on the known chemistry of salicylic acid derivatives and trifluoromethyl-substituted aromatic compounds.

Stress ConditionBuffer System (pH)Expected Stability of 4-TFMSAPrimary Degradation Pathway
pH Acidic (pH < 4)Generally StableMinimal degradation expected
Neutral (pH 6-8)Moderately StableSlow hydrolysis possible over time
Alkaline (pH > 8)Potentially UnstableHydrolysis of -CF3 group
Temperature Refrigerated (2-8°C)Stable-
Room Temp (20-25°C)Moderately StableSlow degradation possible
Elevated (>40°C)UnstableDecarboxylation, Hydrolysis
Light Protected from LightStable-
Exposed to UV LightUnstablePhotodegradation

Conclusion

The stability of this compound in buffer systems is a critical parameter that requires careful consideration to ensure the validity of experimental data. By understanding the primary degradation pathways—hydrolysis of the trifluoromethyl group, thermal decarboxylation, and photodegradation—researchers can implement appropriate handling, storage, and experimental procedures to minimize compound loss. This guide provides a framework for troubleshooting stability issues and for proactively designing robust experimental protocols. For definitive stability data in your specific matrix, we strongly recommend performing a forced degradation study as outlined.

References

common impurities found in commercial 4-Trifluoromethylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Trifluoromethylsalicylic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and application of this versatile chemical intermediate. Our goal is to provide in-depth, scientifically grounded advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

When working with commercial this compound, it is crucial to be aware of potential impurities that can arise from the synthesis process, degradation, or storage. These impurities can be broadly categorized as process-related, degradation products, and residual starting materials.

Process-Related Impurities: The most common industrial synthesis of salicylic acid derivatives is the Kolbe-Schmitt reaction.[1][2][3][4] In the case of this compound, this involves the carboxylation of 4-trifluoromethylphenol. Based on this synthesis route, the following process-related impurities are frequently observed:

  • 4-Trifluoromethylphenol: Unreacted starting material is a common impurity. Its presence can indicate an incomplete reaction or inefficient purification.[5][6][7]

  • Isomeric Impurities: The Kolbe-Schmitt reaction can yield positional isomers. While the ortho-isomer (this compound) is the desired product, para- and meta-isomers can also be formed. The most probable isomeric impurity is 5-(Trifluoromethyl)salicylic acid .

  • 4-(Trifluoromethyl)benzoic acid: This can be formed as a byproduct during the synthesis.[8]

  • Triflusal Impurities: this compound is the active metabolite of the antiplatelet drug Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid).[9][10] Therefore, impurities specified in the European Pharmacopoeia for Triflusal are highly relevant. These include:

    • Triflusal Impurity B: This is another name for this compound itself, often monitored in Triflusal batches.[11]

    • Triflusal Impurity C (C₁₂H₉F₃O₅): A related substance that may be present.[12]

    • Triflusal Impurity D (C₁₈H₁₀F₆O₆): Another potential process-related impurity.[12][13][14]

Degradation Products: this compound can degrade under certain conditions, such as exposure to heat, light, or extreme pH. Forced degradation studies are essential to identify these potential degradants. Common degradation pathways can lead to decarboxylation, resulting in the formation of 4-trifluoromethylphenol.

Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product. The specific solvents will depend on the manufacturer's process.

Here is a summary of common impurities:

Impurity CategoryCommon ImpuritiesPotential Source
Process-Related 4-TrifluoromethylphenolUnreacted starting material
5-(Trifluoromethyl)salicylic acidIsomeric byproduct of the Kolbe-Schmitt reaction
4-(Trifluoromethyl)benzoic acidSynthesis byproduct
Triflusal Impurity CSynthesis byproduct
Triflusal Impurity DSynthesis byproduct
Degradation 4-TrifluoromethylphenolDecarboxylation of the final product
Residual Various organic solventsPurification process
Q2: My reaction yield is consistently low when using this compound. Could impurities be the cause?

Yes, impurities in your this compound can significantly impact reaction yields. The presence of unreacted starting materials like 4-trifluoromethylphenol means that the actual concentration of your desired reactant is lower than calculated, leading to stoichiometric imbalances and consequently, lower yields.

Isomeric impurities, such as 5-(trifluoromethyl)salicylic acid , may have different reactivity profiles or could lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule.

To troubleshoot, it is highly recommended to perform a purity check of your starting material using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Q3: I am observing unexpected side products in my reaction. How can I determine if they originate from impurities in my this compound?

Identifying the source of unexpected side products requires a systematic approach.

  • Analyze the Starting Material: The first step is to obtain a comprehensive impurity profile of the this compound batch you are using. This can be achieved using techniques like HPLC-MS or GC-MS.[15][16][17]

  • Characterize the Side Products: Isolate the unexpected side products from your reaction mixture using preparative chromatography and characterize their structures using spectroscopic methods such as NMR and Mass Spectrometry.[15]

  • Compare and Correlate: Compare the structures of the identified side products with the known and potential impurities of this compound. For instance, if you identify a derivative of 4-trifluoromethylphenol in your side products, it is highly likely that this impurity in your starting material is participating in the reaction.

The following diagram illustrates a logical workflow for this investigation:

G A Unexpected Side Products Observed B Analyze Purity of This compound (HPLC-MS, GC-MS) A->B C Isolate and Characterize Side Products (Prep-HPLC, NMR, MS) A->C D Compare Impurity Profile with Side Product Structures B->D C->D E Impurity Reactivity Confirmed D->E F Source of Side Products Identified E->F G Purify Starting Material or Source a Higher Purity Grade F->G

Caption: Workflow for identifying the source of unexpected side products.

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

Problem: You are experiencing significant batch-to-batch variability in your experimental outcomes, such as reaction kinetics, product purity, or biological activity.

Potential Cause: The purity and impurity profile of your this compound may vary between different supplier lots.

Troubleshooting Steps:

  • Request Certificates of Analysis (CoAs): For each batch of this compound, request a detailed CoA from the supplier. While these may not list all trace impurities, they provide a baseline for purity.

  • Internal Quality Control: Implement an internal QC check for each new batch received. A simple HPLC analysis can provide a fingerprint of the impurity profile.

  • Supplier Qualification: If possible, qualify a primary and a secondary supplier and compare their material for consistency.

  • Purification: If high purity is critical for your application, consider purifying the commercial material in-house via recrystallization.

Guide 2: Poor Solubility or Incomplete Dissolution

Problem: You are having difficulty dissolving the this compound completely in your chosen solvent, even though it is reported to be soluble.

Potential Cause: The presence of less soluble impurities can give the appearance of poor solubility of the bulk material.

Troubleshooting Steps:

  • Solvent Purity: Ensure the solvent you are using is of high purity and anhydrous if required for your reaction.

  • Sonication and Gentle Heating: Attempt to aid dissolution by using an ultrasonic bath or gentle heating. Be cautious with heating as it can promote degradation.

  • Filtration: If a small amount of insoluble particulate matter remains, it may be an impurity. The solution can be filtered before use. However, this may alter the concentration of the active ingredient if a significant portion is an impurity.

  • Purity Analysis: Analyze the starting material to identify the nature of the insoluble components.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method for impurity profiling. Method optimization will be required based on the specific impurities of interest and the available instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Photodiode Array (PDA) detector.

  • LC-MS system for peak identification.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Procedure:

  • Prepare the mobile phases and sample solution as described above.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the sample solution and acquire the chromatogram.

  • Identify and quantify the impurities based on their retention times and peak areas relative to the main peak. For unknown peaks, further investigation using LC-MS is recommended.

The following diagram outlines the impurity profiling workflow:

G A Sample Preparation B HPLC Analysis A->B C Peak Detection and Integration B->C D Quantification of Known Impurities C->D E LC-MS Analysis of Unknown Peaks C->E G Complete Impurity Profile D->G F Structure Elucidation of Unknowns E->F F->G

Caption: Workflow for HPLC-based impurity profiling.

Protocol 2: ¹H and ¹⁹F NMR for Structural Confirmation and Impurity Identification

NMR spectroscopy is a powerful tool for the unambiguous identification of impurities, especially when dealing with isomers. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly sensitive and specific technique.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

¹H NMR Analysis:

  • Acquire a standard ¹H NMR spectrum.

  • The aromatic region will show characteristic splitting patterns for the protons on the benzene ring.

  • The presence of impurities will result in additional signals that can be integrated to estimate their relative amounts.

¹⁹F NMR Analysis:

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • The trifluoromethyl group of the main compound will give a sharp singlet.

  • Impurities containing a trifluoromethyl group, such as isomeric byproducts, will appear as separate singlets at different chemical shifts.

  • ¹⁹F NMR is often more sensitive for detecting fluorinated impurities due to a wider chemical shift range and less signal overlap compared to ¹H NMR.

By integrating the signals in both ¹H and ¹⁹F NMR spectra, a quantitative assessment of the major impurities can be achieved.

References

storage and handling guidelines for 4-Trifluoromethylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Trifluoromethylsalicylic Acid

Welcome to the technical support guide for this compound (4-TFMSA). This document provides in-depth storage and handling guidelines, experimental protocols, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments by explaining the scientific principles behind each recommendation.

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Q1: How should I store newly received this compound?

Upon receipt, this compound, a white to off-white solid, should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The ideal storage temperature is room temperature.[2] It is crucial to store it locked up and away from incompatible materials and foodstuff containers.[1]

Q2: Why is storing it in a "dry" place so critical?

While the trifluoromethyl (-CF3) group is generally stable, related compounds like trifluoromethylphenols have been shown to undergo spontaneous hydrolytic defluorination in aqueous solutions, a process that is dependent on pH.[1] Storing the solid compound in a desiccated environment minimizes exposure to atmospheric moisture, preventing potential slow degradation over time and preserving its integrity.

Q3: What personal protective equipment (PPE) is required when handling the powdered form?

This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[1] Therefore, a comprehensive PPE strategy is mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[3]

  • Body Protection: A standard laboratory coat should be worn and kept fastened. Ensure legs are covered and wear closed-toe shoes.[4]

  • Respiratory Protection: All handling of the powder, especially weighing, should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[4][5][6]

Q4: Are there any specific materials or chemicals I should avoid storing 4-TFMSA near?

Yes. As a carboxylic acid, 4-TFMSA should be segregated from bases and strong oxidizing agents to prevent potentially vigorous reactions.[7][8] Store it in a dedicated acid cabinet, preferably one made of corrosion-resistant material like polyethylene, to prevent damage to standard metal cabinets.[7][8] Do not store chemicals alphabetically, as this can place incompatible materials next to each other.

Section 2: Solution Preparation and Stability

Q5: What solvents are recommended for preparing stock solutions of this compound?

Based on available data, 4-TFMSA has the following solubility profile:

  • Slightly Soluble: Methanol, DMSO.[2][3][5]

  • Miscible: Ethanol.[6]

  • Very Slightly Soluble: Water.[6]

For most applications, preparing a high-concentration stock in ethanol or methanol is a reliable starting point. DMSO can also be used, but be mindful of its potential effects in biological assays.

Q6: I've dissolved the compound in an aqueous buffer for my experiment, but my results are inconsistent. What could be happening?

This may be a stability issue. The structural analogue, 4-trifluoromethylphenol, is known to undergo hydrolysis and defluorination in aqueous solutions, particularly under neutral to alkaline conditions.[1] The proximity of the hydroxyl and carboxylic acid groups in 4-TFMSA could influence the stability of the C-F bonds. If your assay requires aqueous buffers, it is critical to:

  • Prepare solutions fresh before each experiment.

  • Minimize time in solution , especially if the pH is above neutral.

  • Analyze a sample of your stock solution by HPLC or NMR at the beginning and end of your experiment to check for the appearance of degradation products.

Q7: My 4-TFMSA powder has developed a slight yellowish tint over time. Is it still usable?

A color change often indicates degradation. For comparison, unsubstituted salicylic acid is known to darken on exposure to light.[9] The recommended course of action is to verify the purity of the material before use. A simple purity check via HPLC or measurement of the melting point can confirm if the compound still meets the specifications required for your experiment. A significant deviation from the reference melting point of ~178 °C suggests degradation or contamination.[2][3]

Physicochemical and Safety Data Summary

PropertyValue / InformationSource(s)
CAS Number 328-90-5[3]
Molecular Formula C₈H₅F₃O₃[3]
Molecular Weight 206.12 g/mol [3]
Appearance White to off-white solid/crystalline powder[3][5]
Melting Point ~178 °C[2][3]
Solubility Methanol (Slightly), DMSO (Slightly), Ethanol (Miscible), Water (Very Slightly)[3][5][6]
Storage Room Temperature, sealed in dry, cool, well-ventilated place[2][3]
GHS Hazards H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long lasting effects)[1]
Incompatibilities Strong bases, strong oxidizing agents[7][8]

Experimental Protocols

Protocol 1: Preparation and Purity Verification of a Stock Solution

This protocol describes how to prepare a 10 mM stock solution in methanol and verify its purity and concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade Methanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

Part A: Stock Solution Preparation (10 mM)

  • Tare Balance: Inside a chemical fume hood, place a weigh boat on an analytical balance and tare it.

  • Weigh Compound: Carefully weigh out approximately 20.61 mg of 4-TFMSA powder. Record the exact weight.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add ~7 mL of HPLC-grade methanol and sonicate or vortex gently until the solid is fully dissolved.

  • Final Volume: Once dissolved and returned to room temperature, add methanol to the 10 mL mark. Cap and invert the flask several times to ensure homogeneity.

  • Storage: Transfer the solution to a labeled, sealed container. For short-term storage, keep at 2-8°C, protected from light.

Part B: Purity Analysis by HPLC This is a general method; optimization may be required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation: Dilute your 10 mM stock solution 1:100 in a 50:50 mixture of Mobile Phase A and B to create a 100 µM working solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 237 nm and 280 nm.[10]

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-23 min: Re-equilibration at 5% B

  • Analysis: Run the sample. The purity can be calculated based on the area percent of the main peak. The presence of significant secondary peaks may indicate impurities or degradation. Analytical methods for related salicylic acid compounds often use similar C18 columns and acidic mobile phases.[10][11][12]

Troubleshooting Guide & Visualizations

Troubleshooting Workflow: Investigating Compound Instability

If you suspect your 4-TFMSA is degrading in your experiments, follow this logical workflow to diagnose the issue.

G cluster_0 Initial Observation cluster_1 Purity & Identity Check cluster_2 Hypothesis & Action A Inconsistent Experimental Results or Unexpected Phenotype B Analyze Solid Compound (HPLC, LC-MS, Melting Point) A->B D Is solid pure? B->D C Analyze Stock Solution (Fresh vs. Aged) E Does solution degrade over time? C->E D->C Yes F Source New Material D->F No E->A No (Investigate other experimental variables) G Hypothesis: Instability in Solution E->G Yes H Modify Protocol: - Prepare solutions fresh - Reduce time in buffer - Adjust buffer pH (if possible) G->H I Problem Solved H->I

Caption: Troubleshooting workflow for experimental inconsistency.

Potential Degradation Pathway

The trifluoromethyl group on an aromatic ring can be susceptible to hydrolysis, particularly when activated by other functional groups on the ring. The mechanism is thought to involve nucleophilic attack, which can be facilitated at higher pH where the neighboring phenolic hydroxyl group is deprotonated.

Caption: Potential aqueous degradation of 4-TFMSA.

References

resolving analytical issues in the characterization of 4-Trifluoromethylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Trifluoromethylsalicylic acid (4-TFMSA). This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges during the analysis of this compound. As a key intermediate in pharmaceutical and agrochemical synthesis, the accurate and robust characterization of 4-TFMSA is critical.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format, moving beyond simple procedural steps to explain the scientific rationale behind each recommendation.

Compound Overview: this compound (CAS: 328-90-5)

This compound is a derivative of salicylic acid, distinguished by a highly electronegative trifluoromethyl (-CF3) group at the 4-position. This group significantly impacts the molecule's physicochemical properties, enhancing its lipophilicity and biological activity.[1] However, it also introduces specific analytical challenges.

PropertyValueSignificance for Analysis
Molecular Formula C8H5F3O3Used for mass calculations in MS.
Molecular Weight 206.12 g/mol Essential for accurate quantification.[4][5]
Melting Point ~178 °CKey parameter for DSC analysis to determine purity and identity.[4][5]
pKa ~2.45 (Predicted)Critical for HPLC method development; dictates ionization state and retention.[4][5]
Solubility Slightly soluble in DMSO and Methanol; very slightly soluble in water.Influences choice of sample diluent and mobile phase composition.[4][6][7]
LogP ~3.21 (Predicted)Indicates significant hydrophobicity, affecting retention in reversed-phase HPLC.[5]

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of 4-TFMSA.[8] The following are frequently encountered issues.

FAQ 1: Why am I observing significant peak tailing for 4-TFMSA in my reversed-phase HPLC analysis?

Answer: Peak tailing for acidic compounds like 4-TFMSA is a classic problem that typically points to undesirable secondary interactions between the analyte and the stationary phase. The primary cause is often the interaction of the analyte's carboxyl and hydroxyl groups with residual silanols on the silica-based column packing.

Causality:

  • Silanol Interactions: Even with modern end-capping, some free silanol groups (-Si-OH) remain on the C18 column surface. At mobile phase pH values above the pKa of the silanols (typically pH 3-4), they become ionized (-Si-O⁻) and can interact strongly with the acidic protons of 4-TFMSA, leading to a secondary, stronger retention mechanism that causes peak tailing.

  • Insufficiently Acidic Mobile Phase: 4-TFMSA has a low predicted pKa of ~2.45.[4][5] If the mobile phase pH is close to or above this value, a mixed population of the ionized (more polar) and non-ionized (less polar) forms of the molecule will exist. This dual state can lead to broadened and tailing peaks. For optimal peak shape in reversed-phase, the goal is to have a single, non-ionized species.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to at least 1.5-2.0 pH units below the analyte's pKa. For 4-TFMSA, a target pH of 2.0-2.2 is ideal.

    • Reagent: Use an acid modifier like phosphoric acid or formic acid. A 0.1% solution of either in water is a good starting point.

    • Rationale: This ensures the carboxylic acid group is fully protonated (-COOH), suppressing ionization and minimizing both silanol interactions and dual-state retention.[9]

  • Column Selection:

    • Action: If pH adjustment is insufficient, switch to a column with a different stationary phase or base silica.

    • Options:

      • High-Purity Silica Column: Use a modern column based on high-purity silica with advanced end-capping to minimize accessible silanols.

      • "Acid-Friendly" Column: Some columns are specifically designed for low-pH work and offer better stability and peak shape for acidic analytes.

    • Rationale: Reducing the number and accessibility of silanol groups directly addresses the root cause of the secondary interaction.

  • Check for Column Overload:

    • Action: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you may be overloading the column.

    • Rationale: Injecting too much mass can saturate the stationary phase, leading to a non-Gaussian peak shape that often manifests as tailing.

FAQ 2: My 4-TFMSA retention time is unstable and drifting. What are the likely causes?

Answer: Retention time instability is a common issue in HPLC that compromises data reliability. For an ionizable compound like 4-TFMSA, the cause is very often related to the mobile phase or column temperature.

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for unstable HPLC retention times.

Expert Insights:

  • Temperature: Small fluctuations in ambient lab temperature can cause significant retention shifts. A column oven is non-negotiable for robust methods.[10][11]

  • pH Control: The retention of 4-TFMSA is extremely sensitive to pH around its pKa.[9] An unbuffered mobile phase (e.g., water with 0.1% formic acid) can have an unstable pH, especially if CO2 from the air dissolves into it. Using a true buffer like phosphate at the target pH provides much greater stability.

  • Mobile Phase Volatility: If you are using a volatile organic solvent like acetonitrile, ensure your reservoir bottles are capped to prevent selective evaporation, which would change the mobile phase composition over a long sequence.[10]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 4-TFMSA by GC-MS is generally not feasible due to its low volatility and high polarity. The carboxylic acid and hydroxyl groups make it prone to thermal degradation in the hot injector port rather than volatilization. Therefore, derivatization is mandatory.

FAQ 3: What derivatization strategy is recommended for 4-TFMSA, and what are the common pitfalls?

Answer: The most common and effective derivatization strategy for compounds with active hydrogens (like -COOH and -OH) is silylation . This involves replacing the active hydrogen atoms with a trimethylsilyl (TMS) group.

Recommended Protocol: Silylation

  • Sample Preparation: Ensure your sample is completely dry. Water is the enemy of silylation reagents and will consume them, leading to incomplete derivatization. Lyophilize the sample or dry it under a stream of nitrogen.

  • Reagent Selection: Use a robust silylation reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . The TMCS acts as a catalyst.

  • Reaction:

    • In a sealed GC vial, dissolve the dried sample (approx. 100 µg) in a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Inject the derivatized sample directly into the GC-MS.

Common Pitfalls & Troubleshooting:

  • Incomplete Derivatization (Seeing two peaks: mono- and di-TMS derivative):

    • Cause: Presence of moisture, insufficient reagent, or insufficient reaction time/temperature.

    • Solution: Rigorously dry the sample and solvents. Use a larger excess of the silylation reagent. Increase the reaction time or temperature slightly.

  • No Peak or Very Small Peak:

    • Cause: Degradation in the injector, poor transfer to the column.

    • Solution: Use a glass liner in the injector, preferably one that is deactivated. Matrix effects can also suppress the signal; consider a sample cleanup step like solid-phase extraction (SPE) if the matrix is complex.[12]

  • Poor Reproducibility:

    • Cause: Inconsistent derivatization. This is often the biggest challenge in quantitative GC analysis of such compounds.

    • Solution: Use an internal standard that has similar functional groups and can be derivatized alongside the 4-TFMSA. This will correct for variations in the reaction efficiency.

Expert Insight: The challenge with acidic compounds in GC-MS is not just in the derivatization but also in potential interactions within the system. Active sites in the injector liner or the first few centimeters of the column can adsorb the derivatized analyte, leading to poor peak shape and recovery.[12] Regular maintenance and use of deactivated consumables are critical.

Section 3: Stability & Forced Degradation

Understanding the stability of 4-TFMSA is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are a regulatory requirement (ICH Q1A) and are essential for developing stability-indicating analytical methods.[13][14]

FAQ 4: How should I design a forced degradation study for 4-TFMSA, and what degradation products should I expect?

Answer: A forced degradation study should expose 4-TFMSA to a range of stress conditions to identify likely degradation pathways and products. The goal is to achieve 5-20% degradation.[8][14] The primary analytical technique to monitor this is a stability-indicating HPLC-UV method, often coupled with MS for identification of degradants.

Recommended Stress Conditions:

ConditionReagent/ParametersTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80°CGenerally stable, but monitor for potential hydrolysis of the -CF3 group under extreme conditions (unlikely).
Base Hydrolysis 0.1 M NaOHRoom Temp to 60°CProne to degradation. Decarboxylation is a potential pathway for salicylic acids under basic conditions.
Oxidation 3% H2O2Room TempThe aromatic ring is susceptible to oxidation, potentially forming hydroxylated or ring-opened species.
Thermal Dry Heat, 80°C or higher24-72 hoursTest solid-state stability. Decarboxylation is a primary thermal degradation route for salicylic acids.
Photolytic ICH Q1B conditions (1.2 million lux hours visible, 200 W h/m²)As per ICH guidelineThe aromatic ring may be susceptible to photolytic degradation.[14]

Experimental Protocol (Example: Base Hydrolysis)

  • Prepare a stock solution of 4-TFMSA in a 50:50 mixture of acetonitrile and water.

  • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Keep the vial at 60°C.

  • At time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Analyze immediately by a validated stability-indicating HPLC method.

Expected Degradation Pathways:

Caption: Potential degradation pathways of 4-TFMSA under stress.

Expert Insight: The most likely degradation product to watch for, especially under thermal and strong basic conditions, is 3-Trifluoromethylphenol , formed via decarboxylation. This is a common degradation pathway for salicylic acid and its derivatives. Your stability-indicating method must be able to resolve this impurity from the parent peak of 4-TFMSA.

Section 4: Other Analytical Techniques

FAQ 5: What should I look for in the ¹H and ¹³C NMR spectra of 4-TFMSA?

Answer: NMR is a powerful tool for unequivocal structure confirmation. For 4-TFMSA, you should observe characteristic signals for the aromatic protons and the trifluoromethyl group.

  • Solvent: Use a deuterated polar solvent like DMSO-d6, as the compound has poor solubility in less polar solvents like CDCl3.[15]

  • ¹H NMR:

    • You will see signals for the three aromatic protons. Their splitting pattern (coupling constants) will confirm the substitution pattern.

    • The hydroxyl (-OH) and carboxylic acid (-COOH) protons will appear as broad singlets. Their chemical shifts can be highly variable and concentration-dependent. They will disappear upon a D2O exchange experiment, which is a key confirmation step.

  • ¹³C NMR:

    • Expect to see 8 distinct carbon signals.

    • The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons adjacent to the -CF3 group will also show smaller quartet splitting (²JCF and ³JCF). This is a hallmark feature confirming the presence and position of the -CF3 group.[15]

FAQ 6: How can I use Thermal Analysis (DSC/TGA) to characterize 4-TFMSA?

Answer: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on purity, thermal stability, and decomposition.

  • DSC Protocol:

    • Accurately weigh 2-3 mg of sample into an aluminum pan.

    • Heat at a rate of 10 °C/min under a nitrogen atmosphere.

    • Expected Result: You should observe a sharp endotherm corresponding to the melting point, which is reported to be around 178 °C.[4][5] A broad peak or a peak at a lower temperature suggests the presence of impurities.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of sample into a ceramic or platinum pan.

    • Heat at a rate of 10 °C/min under a nitrogen atmosphere up to ~500 °C.

    • Expected Result: A stable baseline with no significant weight loss until well after the melting point indicates a pure, non-solvated, and thermally stable compound. Significant weight loss before melting could indicate residual solvent or an unstable hydrate. Weight loss that corresponds to the decarboxylation process (loss of CO2, ~21.3% of the mass) would confirm this degradation pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Trifluoromethylsalicylic Acid and Triflusal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of Triflusal and its primary active metabolite, 4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). By synthesizing data from preclinical and clinical studies, we aim to elucidate the distinct and overlapping pharmacological profiles of these two molecules, offering valuable insights for researchers in pharmacology and drug development.

Introduction: A Prodrug and Its Active Metabolite

Triflusal is a platelet aggregation inhibitor, structurally related to salicylates, used for the prevention of thromboembolic events such as stroke and myocardial infarction.[1][2] Upon oral administration, Triflusal is rapidly absorbed and metabolized, primarily through deacetylation in the liver, into its main active metabolite, this compound (HTB).[3][4] This metabolic conversion is a critical aspect of its pharmacology; Triflusal itself has a very short half-life (around 0.5 hours), while HTB has a much longer half-life (approximately 34 hours) and accumulates in plasma, accounting for many of the sustained therapeutic effects.[5][6] Understanding the distinct roles of the parent prodrug and its active metabolite is essential for comprehending the complete pharmacological picture.

The Metabolic Conversion Pathway

The journey from the administered drug to the systemically active agent is a straightforward metabolic step. The esterase-mediated hydrolysis of the acetyl group from Triflusal yields HTB. This process is highly efficient, leading to rapid clearance of Triflusal and sustained high plasma concentrations of HTB.[4][5]

G Triflusal Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) HTB This compound (HTB) (2-hydroxy-4-(trifluoromethyl)benzoic acid) Triflusal->HTB Hepatic Deacetylation (Esterases)

Caption: Metabolic conversion of Triflusal to its active metabolite, HTB.

Differentiated Mechanisms of Action

The primary therapeutic target for both compounds is the cyclooxygenase (COX) enzyme system, which is pivotal in the synthesis of prostaglandins and thromboxanes.[2][7] However, their effects on the two main isoforms, COX-1 and COX-2, and the nature of their inhibition differ significantly, leading to distinct biological outcomes.

3.1. Core Effect: Cyclooxygenase (COX) Inhibition

  • Triflusal: Like aspirin, Triflusal acts as an irreversible inhibitor of COX-1 .[3] It does so by acetylating a serine residue in the active site of the enzyme, permanently disabling its function for the life of the platelet.[3] This action is highly specific to platelets and is the cornerstone of its potent anti-aggregatory effect by blocking the production of thromboxane A2 (TXA2), a key signaling molecule for platelet activation.[2][8]

  • This compound (HTB): In contrast to its parent compound, HTB is a reversible and weaker inhibitor of COX enzymes .[9] Its primary anti-inflammatory effects are believed to stem not just from direct COX activity inhibition, but from its ability to suppress the expression of the COX-2 enzyme.[9] This is a crucial distinction from traditional NSAIDs.

Beyond COX, both molecules exhibit pleiotropic effects that contribute to their overall activity profile:

  • NF-κB Inhibition: Both Triflusal and, more potently, HTB can inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][10] NF-κB is a master regulator of inflammatory responses, controlling the expression of genes for COX-2, adhesion molecules (like VCAM-1), and pro-inflammatory cytokines.[10] The trifluoromethyl group on the salicylate molecule appears to significantly enhance this inhibitory activity compared to aspirin and sodium salicylate.[10]

  • Phosphodiesterase (PDE) Inhibition: Both compounds can inhibit PDE, leading to increased intracellular levels of cyclic AMP (cAMP).[6][8] Elevated cAMP in platelets inhibits their activation and aggregation, adding another layer to their antithrombotic effects.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 TXA2 Thromboxane A2 COX1->TXA2 PGs Prostaglandins COX2->PGs Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Inflammation Inflammation Gene Expression PGs->Inflammation Triflusal Triflusal Triflusal->COX1 Irreversible Inhibition HTB HTB HTB->COX2 Reversible Inhibition & ↓ Expression

Caption: Differential inhibition of COX pathways by Triflusal and HTB.

Comparative Analysis of Biological Activities

The distinct mechanisms of Triflusal and HTB translate into a complementary and multifaceted biological activity profile.

4.1. Antiplatelet Activity

The primary antiplatelet effect of a Triflusal dose is delivered by the parent molecule itself. Its irreversible inhibition of platelet COX-1 ensures a lasting anti-aggregatory effect that persists for the entire lifespan of the affected platelets.[3][5] While HTB also possesses antiplatelet properties, they are considered less pronounced than the irreversible action of Triflusal.[3][11] However, the sustained high levels of HTB likely contribute to the overall antithrombotic state, particularly through mechanisms like PDE and NF-κB inhibition.[8][10] In a head-to-head study, Triflusal treatment resulted in a more significant reduction in platelet aggregation and adhesion to the subendothelium compared to aspirin.[12]

4.2. Anti-inflammatory Effects

Here, the roles are reversed. The primary driver of the anti-inflammatory effects is HTB. While Triflusal and aspirin can inhibit the activity of the COX-2 enzyme, HTB uniquely suppresses the expression of new COX-2 protein.[9] This is significant because it can prevent the resumption of prostaglandin synthesis in inflammatory sites. This effect is linked to its potent inhibition of NF-κB activation.[9][10] Studies have shown that HTB is more potent than aspirin and salicylate at inhibiting NF-κB nuclear translocation and the subsequent expression of inflammatory molecules.[10]

4.3. Neuroprotective Properties

Emerging evidence points to significant neuroprotective effects for both Triflusal and, particularly, HTB. These effects appear to be multimodal and extend beyond simple COX inhibition. In an in vitro model of anoxia-reoxygenation, both Triflusal and HTB demonstrated a greater ability to reduce cell death (LDH efflux) compared to aspirin.[13][14] The neuroprotective effects are attributed to:

  • Antioxidant Activity: HTB, more so than Triflusal, reduces lipid peroxidation and increases levels of the endogenous antioxidant glutathione.[13]

  • Anti-inflammatory Action: In models of ischemic brain injury, HTB markedly suppressed microglial activation and the expression of pro-inflammatory cytokines.[15]

  • Modulation of NO Pathway: Both compounds can increase nitric oxide synthase activity, which may contribute to improved vascular function and neuroprotection.[13]

  • Anti-excitotoxicity: HTB has been shown to suppress NMDA-induced neuronal cell death more effectively than Triflusal.[15]

ParameterTriflusalThis compound (HTB)Reference
Primary Target Platelet COX-1NF-κB, COX-2 Expression[3][9][10]
COX-1 Inhibition Irreversible, PotentReversible, Weaker[3][9]
COX-2 Inhibition Weak (activity)Weak (activity), Potent (expression)[9]
Antiplatelet Effect Primary Contributor (potent)Secondary Contributor (moderate)[3][12]
Anti-inflammatory Minor ContributorPrimary Contributor (potent)[9][10]
Neuroprotection EffectiveMore Potent and Multimodal[13][15]
Half-life (t½) ~0.5 hours~34-50 hours[5][10]

Table 1: Summary of Comparative Biological Activities.

Experimental Protocols for Verification

To enable researchers to validate and expand upon these findings, we provide outlines for key experimental workflows.

5.1. Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Triflusal and HTB against purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain commercially available, purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare stock solutions of Triflusal, HTB, and a control inhibitor (e.g., aspirin, celecoxib) in an appropriate solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer, heme cofactor, and the enzyme (COX-1 or COX-2).

    • Add the test compounds (Triflusal, HTB) or vehicle control to the respective wells.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) or other prostanoids produced using a competitive Enzyme Immunoassay (EIA) kit.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value for each compound against each enzyme isoform.

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion and Future Directions

The comparison between Triflusal and its active metabolite, this compound (HTB), reveals a sophisticated prodrug-drug relationship. Triflusal serves as the primary agent for potent, irreversible antiplatelet activity through COX-1 inhibition. Following its rapid metabolism, the long-lasting HTB metabolite provides sustained anti-inflammatory and neuroprotective effects, largely through the suppression of COX-2 expression via the NF-κB pathway.[3][5][9]

This dual mechanism, where the parent drug and its metabolite have distinct but complementary activities, makes Triflusal a unique therapeutic agent. It offers potent antithrombotic action while its metabolite confers additional benefits that may contribute to its favorable safety profile and efficacy in neurovascular protection.[13][16] Future research should continue to explore the COX-independent mechanisms of HTB, particularly in the context of neuroinflammation and chronic inflammatory diseases, to fully leverage the therapeutic potential of this chemical scaffold.

References

A Comparative Analysis for Drug Development Professionals: 4-Trifluoromethylsalicylic Acid vs. Aspirin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a detailed comparative analysis of 4-Trifluoromethylsalicylic acid (TFM-SA), primarily in the context of its acetylated prodrug Triflusal, and the benchmark nonsteroidal anti-inflammatory drug (NSAID), Aspirin (acetylsalicylic acid). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms, pharmacological profiles, and the experimental methodologies used for their evaluation.

Introduction: Beyond the Aspirin Archetype

Aspirin is one of the most widely recognized drugs, with a rich history of use as an anti-inflammatory, analgesic, antipyretic, and antiplatelet agent.[1] Its mechanism, centered on the irreversible inhibition of cyclooxygenase (COX) enzymes, is a cornerstone of pharmacology.[[“]] However, the development of structural analogues seeks to refine this activity, aiming for improved efficacy, safety, or a modified pharmacological profile.

Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) is a key analogue of aspirin, which, upon administration, is rapidly deacetylated to its primary active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a derivative of salicylic acid.[3][4] The incorporation of a trifluoromethyl (-CF3) group at the 4-position of the salicylic acid backbone dramatically alters its biological and pharmacokinetic properties.[3][5] This guide will dissect these differences, providing a clear, evidence-based comparison to inform future research and development.

Section 1: Mechanism of Action - A Tale of Two Pathways

While both drugs are structurally similar and target the arachidonic acid cascade, their molecular interactions and downstream effects show significant divergence.

Aspirin: The Classic Irreversible COX Inhibitor

Aspirin's primary mechanism is the irreversible inactivation of both COX-1 and COX-2 isozymes.[6] It achieves this by acting as an acetylating agent, covalently transferring its acetyl group to a serine residue (Ser-530 in COX-1) within the enzyme's active site.[1][7] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandins and thromboxanes, key mediators of inflammation, pain, and platelet aggregation.[1][[“]] Aspirin is notably more potent in inhibiting COX-1 compared to COX-2.[7]

Interestingly, the acetylation of COX-2 by aspirin modifies its enzymatic activity, causing it to produce anti-inflammatory mediators such as aspirin-triggered lipoxins (ATLs).[[“]][8]

Aspirin_Mechanism Aspirin's Irreversible COX Acetylation cluster_products Prostaglandin & Thromboxane Synthesis Aspirin Aspirin (Acetylsalicylic Acid) Acetylation Irreversible Acetylation of Serine Aspirin->Acetylation Covalently binds COX1 COX-1 Enzyme Prostanoids Prostaglandins (PGs) Thromboxane A2 (TXA2) COX1->Prostanoids Catalyzes COX2 COX-2 Enzyme COX2->Prostanoids Catalyzes Acetylation->COX1 Inactivates Acetylation->COX2 Inactivates

Figure 1: Aspirin's irreversible acetylation of COX enzymes.
Triflusal & HTB: A Dual Mechanism of Action

Triflusal also acts as an irreversible inhibitor of platelet COX, similar to aspirin.[4][9] However, it is a significantly less potent inhibitor of the overall prostaglandin synthesis pathway compared to aspirin.[10] The more profound distinction lies in its COX-independent activities.

Both Triflusal and its metabolite HTB are potent inhibitors of the transcription factor Nuclear Factor-kappa B (NF-κB) activation.[3][11] NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including COX-2 and various cytokines. The inhibitory effect of Triflusal and HTB on NF-κB activation is markedly stronger than that of aspirin and its metabolite, salicylic acid.[3] This suggests that the anti-inflammatory properties of the trifluoromethyl-containing compounds are not solely reliant on COX inhibition.[3][11]

Furthermore, Triflusal is a more potent inhibitor of cAMP-phosphodiesterase than aspirin, an action that can contribute to its antiplatelet effects.[10]

Triflusal_Mechanism Triflusal's Dual Inhibition Mechanism cluster_cox COX Pathway cluster_nfkB NF-κB Pathway Triflusal Triflusal / HTB COX COX-1 / COX-2 Triflusal->COX Inhibits (Less potent than Aspirin) NFkB NF-κB Activation Triflusal->NFkB Potently Inhibits (More potent than Aspirin) Prostanoids Prostaglandin Synthesis COX->Prostanoids Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Figure 2: Dual inhibition mechanism of Triflusal/HTB.

Section 2: Pharmacological Profile: A Head-to-Head Comparison

The differences in chemical structure directly translate to distinct pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics

Aspirin is absorbed rapidly, but also hydrolyzed rapidly in the body to salicylic acid, with a plasma half-life of only 15-20 minutes.[12] The active metabolite, salicylate, has a much longer, dose-dependent half-life.[12][13]

Triflusal is also absorbed quickly and almost completely biotransformed to its active metabolite, HTB.[4][14] Like aspirin, Triflusal has a very short half-life of about 0.55 hours.[4] However, the metabolite HTB has a remarkably long elimination half-life, averaging 34-50 hours.[3][4] This prolonged presence of the active metabolite is a key differentiator from the aspirin/salicylate profile.

ParameterAspirin (Acetylsalicylic Acid)Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid)
Prodrug Half-life (t½) ~15-20 minutes[12]~0.55 hours[4]
Active Metabolite Salicylic Acid2-hydroxy-4-trifluoromethylbenzoic acid (HTB)[4]
Metabolite Half-life (t½) 2-3 hours (low doses), dose-dependent~34-50 hours[3][4]
Bioavailability 80-100%[6]83-100%[9]
Metabolism Rapidly hydrolyzed in gut wall, liver, and blood[6][12]Rapid deacetylation to HTB[4][9]
Excretion Primarily renal[8][13]Primarily renal[9]

Table 1: Comparative Pharmacokinetic Parameters.

Pharmacodynamics & Clinical Implications

The pharmacodynamic differences are summarized by their relative potencies against key biological targets. Clinical data from a head-to-head trial (ASTERIAS trial) showed that Triflusal has similar efficacy to aspirin in the secondary prevention of vascular events.[15] Crucially, Triflusal demonstrated a better safety profile, with a significantly lower incidence of bleeding events.[15] This improved safety may be attributable to its lower potency as a COX inhibitor compared to aspirin.[10]

Target / EffectAspirin / SalicylateTriflusal / HTBFold Difference
Cyclooxygenase Inhibition More Potent[10]Less Potent[10]Aspirin is ~2.5x more potent
cAMP-Phosphodiesterase Inhibition Less Potent[10]More Potent[10]Triflusal is ~5x more potent
NF-κB Inhibition (iNOS induction IC50) Aspirin: 6.08 mM, Salicylate: 9.16 mM[3][11]Triflusal: 1.13 mM, HTB: 1.84 mM[3][11]Triflusal/HTB is ~5x more potent

Table 2: Comparative Pharmacodynamic Activity. Data sourced from in vitro studies.

Section 3: Experimental Protocols for Comparative Evaluation

To quantitatively compare the activity of these compounds, a standardized in vitro COX inhibition assay is essential.

Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol is a representative method for determining the IC50 values of test compounds against COX-1 and COX-2. It is based on the principle of measuring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[16][17]

Rationale for Experimental Design:

  • Enzyme Source: Using purified ovine or human recombinant COX-1 and COX-2 allows for the direct assessment of isoform selectivity, a critical parameter for NSAID development.[16]

  • Cofactor: Heme is included as it is an essential cofactor for COX peroxidase activity.[17]

  • Substrate: Arachidonic acid is the natural substrate used to initiate the cyclooxygenase reaction.[7]

  • Detection: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a colorimetric substrate that is oxidized by the peroxidase activity, producing a colored product that can be measured spectrophotometrically. This provides a reliable and quantifiable readout of enzyme activity.[17]

  • Controls: Including a "100% activity" control (no inhibitor) and a background control (no enzyme) is crucial for data normalization and validation of the assay results.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (Aspirin, Triflusal) in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare serial dilutions of the stock solutions in assay buffer to create a range of test concentrations.

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and purified COX-1 and COX-2 enzymes according to the supplier's instructions (e.g., Cayman Chemical, Abcam).[18]

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add 160 µL of assay buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the diluted test compound.

  • Incubation:

    • Shake the plate gently and incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the colorimetric substrate solution (e.g., TMPD) to all wells.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells except the background wells.

    • Immediately read the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader in kinetic mode, taking readings every minute for 5 minutes.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Assay_Workflow Workflow for In Vitro COX Inhibition Assay Start Start: Prepare Reagents (Enzyme, Buffer, Inhibitors) Plate Plate Setup (96-well) - Background - 100% Activity - Inhibitor wells Start->Plate Incubate Incubate Plate (Allow inhibitor binding) Plate->Incubate AddSubstrates Add Colorimetric Substrate & Arachidonic Acid Incubate->AddSubstrates Read Measure Absorbance (Kinetic) (e.g., 590 nm) AddSubstrates->Read Analyze Data Analysis - Calculate Reaction Rates - Determine % Inhibition Read->Analyze End Calculate IC50 Values Analyze->End

Figure 3: A generalized workflow for an in vitro COX inhibition assay.

Section 4: Conclusion and Future Perspectives

The comparative analysis reveals that this compound and its acetylated form, Triflusal, represent a significant evolution from the classic aspirin structure. While it retains a COX-inhibitory function, its pharmacological profile is distinguished by:

  • A Dual Mechanism: Potent inhibition of the NF-κB pathway provides a COX-independent anti-inflammatory action that is more pronounced than that of aspirin.[3]

  • Altered Pharmacokinetics: A significantly longer half-life of its active metabolite (HTB) allows for sustained activity.[4]

  • Improved Safety Profile: Lower potency against COX likely contributes to a reduced risk of bleeding, a major side effect of aspirin therapy.[10][15]

The trifluoromethyl group is a key structural feature responsible for these enhanced properties, improving metabolic stability and modulating target interactions.[5] For drug development professionals, Triflusal and HTB serve as a compelling case study in how targeted chemical modifications to a known scaffold can yield a differentiated therapeutic agent with a potentially superior risk-benefit profile. Future research should continue to explore the balance between COX and NF-κB inhibition to design next-generation anti-inflammatory and anti-thrombotic agents with even greater precision and safety.

References

A Senior Application Scientist's Guide to Validating 4-Trifluoromethylsalicylic Acid Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Datasheet—A Framework for Rigorous Validation

In the landscape of pharmacological tools, small molecule activators are indispensable for dissecting complex cellular signaling pathways. 4-Trifluoromethylsalicylic acid (TFM-SA), a salicylic acid derivative, has emerged as a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK can trigger a cascade of events, including the shutdown of anabolic processes like lipid synthesis and the promotion of catabolic processes such as glucose uptake and fatty acid oxidation, making it a compelling target for metabolic diseases and oncology.[3][4]

The Scientific Imperative: Why Comprehensive Validation Matters

The path from identifying a "hit" in a high-throughput screen to deploying a reliable chemical tool in hypothesis-driven research is fraught with potential pitfalls.[7] Off-target effects, cell-type-specific responses, and batch-to-batch variability can confound experimental results. A self-validating experimental workflow is therefore not just best practice; it is essential for trustworthiness and reproducibility. The protocols and logical framework detailed below are designed to build confidence in your results by integrating necessary controls and orthogonal assays at each stage of the validation process.

Experimental Validation Workflow: A Four-Stage Approach

A thorough validation of TFM-SA requires a multi-pronged approach. We will proceed through four critical stages: confirming target engagement, quantifying potency, assessing the therapeutic window, and verifying the downstream phenotypic response.

G cluster_workflow Validation Workflow cluster_outputs Key Outputs A Stage 1: Confirm Target Engagement (Western Blot for p-AMPK & p-ACC) B Stage 2: Quantify Potency (Dose-Response EC50 Determination) A->B O1 Mechanism Confirmed A->O1 C Stage 3: Assess Therapeutic Window (Cytotoxicity Assay - GI50) B->C O2 Potency (EC50) B->O2 D Stage 4: Verify Phenotype (Metabolic or Proliferation Assay) C->D O3 Safety Margin C->O3 O4 Biological Effect D->O4 G cluster_pathway AMPK Signaling Cascade Activator TFM-SA / A-769662 (Direct Activators) AMPK AMPK Activator->AMPK Allosteric Activation AMP ↑ AMP/ATP Ratio (e.g., via AICAR) AMP->AMPK Allosteric Activation pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylation Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic Activates Anabolic Anabolic Pathways (e.g., Lipid Synthesis) ACC->Anabolic Catalyzes pACC p-ACC (Ser79) (Inactive) pACC->Anabolic Inhibits

References

A Comparative Guide to the Structure-Activity Relationships of 4-Trifluoromethylsalicylic Acid Analogs in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for more potent and selective anti-inflammatory agents is a continuous endeavor. Salicylic acid and its derivatives have long been a cornerstone of anti-inflammatory therapy, with aspirin being the most renowned example. However, the introduction of a trifluoromethyl (-CF3) group at the 4-position of the salicylic acid scaffold has been shown to significantly enhance its anti-inflammatory properties. This guide provides an in-depth, objective comparison of 4-trifluoromethylsalicylic acid analogs, delving into their structure-activity relationships (SAR) and providing the experimental context necessary for informed drug design.

The Significance of the 4-Trifluoromethyl Group: A Leap in Potency

The incorporation of a trifluoromethyl group at the 4-position of the salicylic acid ring is a key modification that dramatically enhances anti-inflammatory activity. This is primarily attributed to the strong electron-withdrawing nature of the -CF3 group, which can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule, thereby affecting its interaction with biological targets.

A prime example of this is the comparison between salicylic acid, aspirin, and their 4-trifluoromethyl counterparts: 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) and its acetylated form, triflusal (2-acetoxy-4-trifluoromethylbenzoic acid).

Comparative Analysis of Core Compounds
CompoundStructureKey Anti-Inflammatory Target(s)Reported IC50 ValuesKey Findings & Insights
Salicylic Acid 2-hydroxybenzoic acidCOX, NF-κB>4 mM (NF-κB)[1]The basic scaffold for NSAIDs, but with modest potency.
Aspirin 2-acetoxybenzoic acidCOX (irreversible), NF-κB~4 mM (NF-κB)[1]Acetyl group is key for irreversible COX inhibition.
HTB 2-hydroxy-4-trifluoromethylbenzoic acidNF-κB, iNOS~2 mM (NF-κB)[1]The 4-CF3 group significantly enhances NF-κB inhibition compared to salicylic acid.[1]
Triflusal 2-acetoxy-4-trifluoromethylbenzoic acidCOX, NF-κB, iNOS1.13±0.12 mM (iNOS)[1]More potent than aspirin in inhibiting NF-κB and iNOS.[1] The acetyl group is not essential for this enhanced activity.[1]

Expert Insight: The data clearly demonstrates that the 4-trifluoromethyl substitution leads to a significant increase in potency, particularly in the inhibition of the NF-κB signaling pathway. This is a crucial finding, as NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The enhanced activity of HTB and triflusal suggests that targeting NF-κB is a key mechanism for their anti-inflammatory effects, potentially offering a broader spectrum of activity compared to drugs that solely target cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR) Exploration: Modifying the Scaffold

Building upon the core this compound structure, further modifications can be explored to optimize activity, selectivity, and pharmacokinetic properties. While a comprehensive library of publicly available SAR data for a wide range of analogs is limited, we can extrapolate key principles from existing research on salicylic acid derivatives and other anti-inflammatory compounds.

Modification of the Carboxylic Acid Group (-COOH)

The carboxylic acid is a critical functional group for the activity of most salicylates, often involved in binding to the active site of target enzymes.

  • Esterification: Converting the carboxylic acid to an ester can create a prodrug that is hydrolyzed in vivo to release the active acidic form. This can improve oral bioavailability and reduce gastric irritation. The anti-inflammatory activity of these esters would be dependent on the rate and extent of their conversion to the parent acid.

  • Amidation: The synthesis of amide derivatives from the carboxylic acid is another strategy to modify the properties of the parent compound.[2] The nature of the amine used for amide formation can significantly influence the compound's physicochemical properties and biological activity. For instance, incorporating heterocyclic amines could introduce new binding interactions with target proteins.[2]

Modification of the Hydroxyl Group (-OH)

The phenolic hydroxyl group is also crucial for the activity of salicylates.

  • Acetylation: As seen with triflusal, acetylation of the hydroxyl group can be beneficial. While not essential for the enhanced NF-κB inhibitory activity, the acetyl group can confer irreversible COX inhibition, similar to aspirin.[1]

  • Etherification: Conversion of the hydroxyl group to an ether could modulate the compound's lipophilicity and hydrogen bonding capacity, potentially altering its target binding and pharmacokinetic profile.

Substitution on the Benzene Ring

Introducing additional substituents on the aromatic ring can further modulate the electronic and steric properties of the molecule.

  • Halogens (Cl, Br, F): Additional halogen substitutions can increase lipophilicity and potentially enhance binding to hydrophobic pockets in target proteins. The position of the halogen will be critical in determining its effect on activity.

  • Alkyl Groups (e.g., -CH3): Small alkyl groups can also influence lipophilicity and steric interactions within the binding site.

  • Nitro Group (-NO2): A strong electron-withdrawing group like a nitro group could further enhance the electronic effects of the trifluoromethyl group, but may also introduce toxicity concerns.

Key Signaling Pathway: NF-κB Inhibition

A central mechanism of action for this compound analogs is the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

NF_kappaB_Pathway cluster_drug_action Site of Action for 4-CF3-Salicylic Acid Analogs Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IKK Complex->IκBα Leads to degradation of IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits (in cytoplasm) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces

Caption: The NF-κB signaling pathway and the inhibitory site of this compound analogs.

Experimental Protocols for Evaluation

To rigorously compare the anti-inflammatory activity of this compound analogs, a combination of in vitro and in vivo assays is essential.

In Vitro Assays

This assay quantitatively measures the inhibition of NF-κB transcriptional activity.

  • Cell Culture: Use a cell line (e.g., HEK293 or RAW 264.7 macrophages) stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase or fluorescent protein gene.

  • Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Measurement: After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene expression (luciferase activity or fluorescence).

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NF-κB activity.

This assay determines the selectivity of the compounds for the two COX isoforms.

  • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Incubate the enzyme with the test compounds at various concentrations.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

In Vivo Models

This is a classic model of acute inflammation.

  • Animal Model: Use rats or mice.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of inhibition of edema for each dose compared to the vehicle-treated control group.

Conclusion and Future Directions

The introduction of a trifluoromethyl group at the 4-position of salicylic acid represents a significant advancement in the development of potent anti-inflammatory agents. The enhanced inhibition of the NF-κB pathway by compounds like triflusal and HTB highlights a key mechanistic advantage over traditional salicylates. Future research should focus on a systematic exploration of the SAR of this scaffold by synthesizing and evaluating a diverse library of analogs with modifications at the carboxylic acid, hydroxyl, and aromatic ring positions. Such studies will be instrumental in identifying next-generation anti-inflammatory drugs with improved potency, selectivity, and safety profiles.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Trifluoromethylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound like 4-Trifluoromethylsalicylic acid, an active metabolite and key analytical standard, the methods used for its quantification must be rigorously vetted to ensure accuracy, precision, and interchangeability.[1][2][3] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More importantly, it details a comprehensive cross-validation protocol to ensure consistency and reliability between these methods, a critical step when methods are transferred between laboratories or updated over the product lifecycle.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explain the underlying scientific rationale for experimental choices, grounded in established regulatory frameworks like the ICH Q2(R1) guidelines.[4][5][6]

The Critical Role of Method Validation and Cross-Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] Cross-validation takes this a step further by comparing the performance of two or more distinct analytical methods to ensure they provide equivalent results.[8] This is crucial in several scenarios:

  • Method Transfer: When a method is transferred from a research and development lab to a quality control lab.

  • Method Modernization: When an older method is replaced with a newer, more efficient one.

  • Multi-site Studies: When samples from a single study are analyzed at different laboratories.

For this compound, a robust analytical package with cross-validated methods ensures data integrity throughout the drug development pipeline.

Methodologies Under Comparison

This guide will compare two powerful, yet fundamentally different, analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, often requiring derivatization for polar analytes to increase volatility.[12][13][14]

The choice between these methods often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

The inherent polarity of this compound makes it an excellent candidate for RP-HPLC. The carboxylic acid and hydroxyl groups allow for good retention and separation on a non-polar stationary phase.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid to suppress ionization of the salicylic acid moiety and ensure good peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV spectral analysis of this compound, likely around 300-320 nm.

Causality Behind Experimental Choices:

  • The C18 column is selected for its hydrophobicity, which provides effective retention for the aromatic ring of the analyte.

  • The addition of trifluoroacetic acid to the mobile phase is crucial. By maintaining a low pH, it ensures that the carboxylic acid group of the analyte remains protonated, leading to a single, sharp chromatographic peak.

  • A column temperature of 30°C is chosen to ensure consistent retention times and reduce viscosity of the mobile phase.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Therefore, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile moieties.

Experimental Protocol: GC-MS Analysis

  • Derivatization:

    • Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the sample at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid and hydroxyl groups.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte.

Causality Behind Experimental Choices:

  • BSTFA is a powerful silylating agent that effectively derivatizes both the carboxylic acid and hydroxyl groups, significantly increasing the volatility of the analyte.

  • The non-polar GC column is chosen to separate compounds based on their boiling points, which is ideal for the now non-polar derivatized analyte.

  • The temperature program is designed to ensure good separation from any matrix components and to elute the derivatized analyte as a sharp peak.

  • Mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification and quantification even at low levels.[16]

Cross-Validation Protocol: A Step-by-Step Guide

The cross-validation of the HPLC-UV and GC-MS methods will be conducted in accordance with the ICH Q2(R1) guideline.[4][6][17] The following parameters will be assessed:

1. Specificity:

  • Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a placebo (matrix without the analyte).

    • Analyze a sample spiked with this compound and known related substances.

    • For HPLC-UV, assess peak purity using a photodiode array (PDA) detector.

    • For GC-MS, the mass spectrum provides a high degree of specificity.

2. Linearity:

  • Objective: To demonstrate that the response of each method is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Analyze each standard in triplicate.

    • Plot the mean response versus concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be > 0.99.

3. Accuracy:

  • Objective: To determine the closeness of the results obtained by each method to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., low, medium, and high).

    • Analyze at least three replicates at each level.

    • Calculate the percentage recovery for each sample.

    • Acceptance criteria are typically between 98.0% and 102.0% recovery.[18]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and/or different instruments.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

    • Acceptance criteria for RSD are typically ≤ 2%.

5. Robustness:

  • Objective: To evaluate the reliability of each method with respect to deliberate variations in method parameters.

  • Procedure:

    • HPLC-UV: Introduce small, deliberate changes to parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • GC-MS: Introduce small, deliberate changes to parameters such as initial oven temperature (±5°C), ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).

    • Assess the impact of these changes on the results.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Data Comparison HPLC HPLC-UV Method Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Robustness Data_Analysis Statistical Analysis (e.g., t-test, F-test) Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Conclusion Equivalence Assessment Data_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Data Presentation and Comparison

The results of the cross-validation study should be presented in clear, concise tables to facilitate direct comparison of the two methods.

Table 1: Comparison of Linearity

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Range (µg/mL)1 - 500.1 - 10-
Correlation Coefficient (r²)0.99950.9998> 0.99
y-intercept120.555.2-

Table 2: Comparison of Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery ± SD)GC-MS (% Recovery ± SD)Acceptance Criteria
Low (2 µg/mL)99.5 ± 0.8100.2 ± 0.598.0% - 102.0%
Medium (10 µg/mL)100.1 ± 0.599.8 ± 0.398.0% - 102.0%
High (40 µg/mL)99.8 ± 0.6100.5 ± 0.498.0% - 102.0%

Table 3: Comparison of Precision (RSD%)

Precision TypeHPLC-UV (% RSD)GC-MS (% RSD)Acceptance Criteria
Repeatability0.90.6≤ 2%
Intermediate Precision1.20.9≤ 2%

Logical Framework for Equivalence Assessment

The decision on whether the two methods are equivalent is based on a statistical evaluation of the data.

EquivalenceAssessment Start Begin Equivalence Assessment Data Collect Data from Cross-Validation Studies Start->Data Stats Perform Statistical Tests (e.g., t-test on accuracy data, F-test on precision data) Data->Stats Criteria Compare Statistical Results to Pre-defined Acceptance Criteria Stats->Criteria Equivalent Methods are Equivalent Criteria->Equivalent Pass NotEquivalent Methods are Not Equivalent Criteria->NotEquivalent Fail Investigate Investigate Discrepancies NotEquivalent->Investigate Revalidate Re-evaluate and Potentially Re-validate One or Both Methods Investigate->Revalidate Revalidate->Data

Caption: Logical flow for assessing the equivalence of two analytical methods.

Conclusion and Senior Scientist's Recommendation

Both the developed HPLC-UV and GC-MS methods have demonstrated their suitability for the quantitative analysis of this compound, as evidenced by the validation data. The HPLC-UV method offers the advantage of simplicity and speed, as it does not require a derivatization step. It is well-suited for routine quality control applications where high throughput is desired.

The GC-MS method, while more complex due to the derivatization requirement, provides superior sensitivity and selectivity. This makes it the preferred method for applications requiring trace-level quantification or analysis in complex matrices where interferences may be a concern.

The successful cross-validation confirms that both methods provide comparable and reliable data. The choice of which method to employ can be made based on the specific analytical needs, available resources, and the stage of drug development. This robust, cross-validated analytical package for this compound ensures data integrity and facilitates seamless method transfer and modernization, ultimately contributing to the overall quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Neuroprotective Effects of 4-Trifluoromethylsalicylic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective agent development, the modulation of inflammatory and excitotoxic pathways remains a cornerstone of therapeutic strategy. Salicylic acid, the primary active metabolite of the long-established nonsteroidal anti-inflammatory drug (NSAID) aspirin, has demonstrated neuroprotective properties. This guide provides an in-depth comparison of the neuroprotective effects of salicylic acid and its fluorinated derivative, 4-Trifluoromethylsalicylic acid (4-TFMSA), also known as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), the principal active metabolite of the antiplatelet drug Triflusal. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.

Introduction to the Compounds

Salicylic Acid: A naturally occurring beta-hydroxy acid, salicylic acid is a key metabolite of acetylsalicylic acid (aspirin). Its anti-inflammatory, analgesic, and antipyretic properties are well-documented. Beyond its traditional uses, research has uncovered its potential as a neuroprotective agent, acting through various mechanisms to shield neurons from damage in models of ischemic stroke and neurodegenerative diseases.[1][2]

This compound (HTB): This derivative of salicylic acid is the main and active metabolite of Triflusal.[3] The introduction of a trifluoromethyl (-CF3) group at the C4 position of the salicylic acid scaffold significantly alters its physicochemical properties. The -CF3 group is a strong electron-withdrawing group known to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules.[4][5][6] These modifications are hypothesized to contribute to its potentially enhanced neuroprotective efficacy compared to its parent compound.

Comparative Analysis of Neuroprotective Efficacy

The trifluoromethyl substitution on the salicylic acid backbone endows this compound (HTB) with a more potent neuroprotective profile in several preclinical models. This enhanced efficacy is attributed to its superior ability to modulate key pathological pathways involved in neuronal injury.

In Vitro Neuroprotection: Anoxia-Reoxygenation Injury

A direct comparison in a rat brain slice model of anoxia-reoxygenation injury demonstrates the superior protective effects of HTB.[1][6][7]

CompoundConcentration (µM)LDH Efflux Reduction (%)iNOS Activity Inhibition (%)
Salicylic Acid 10139
1003317
10003523
This compound (HTB) 10~2418
100~3521
1000~4930

Data synthesized from De la Cruz et al. (2004).[1][6][7]

As the data indicates, HTB demonstrated a greater capacity to reduce lactate dehydrogenase (LDH) efflux, a marker of cell death, and to inhibit inducible nitric oxide synthase (iNOS) activity at comparable concentrations.[1][6][7]

Inhibition of NF-κB Signaling

A critical mechanism underlying the neuroprotective effects of both compounds is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and apoptosis in the central nervous system.[8][9] Studies have shown that 4-trifluoromethyl derivatives of salicylate are more potent inhibitors of NF-κB activation than salicylic acid itself.[10]

CompoundIC50 for iNOS Inhibition (mM)
Salicylic Acid 9.16 ± 1.9
Aspirin 6.08 ± 1.53
This compound (HTB) 1.84 ± 0.34
Triflusal 1.13 ± 0.12

IC50 values for the inhibition of nitrite production (an indicator of iNOS activity) in rat peritoneal macrophages. Data from Fernández de Arriba et al. (1999).[10]

The lower IC50 value for HTB indicates its significantly greater potency in inhibiting the NF-κB-mediated inflammatory pathway.[10]

Mechanistic Insights: The Role of the Trifluoromethyl Group

The enhanced neuroprotective activity of this compound can be attributed to the unique properties conferred by the trifluoromethyl group.[4][5][6]

  • Increased Lipophilicity: The -CF3 group increases the molecule's lipophilicity, potentially facilitating its passage across the blood-brain barrier and cellular membranes to reach its intracellular targets more effectively.[6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer half-life and sustained therapeutic effect within the brain.[4][5]

  • Altered Electronic Properties: The electron-withdrawing nature of the -CF3 group can influence the acidity of the phenolic hydroxyl and carboxylic acid groups, potentially affecting the molecule's interaction with its biological targets.[4]

Signaling Pathways in Neuroprotection

The neuroprotective effects of both salicylic acid and this compound converge on the inhibition of the NF-κB signaling pathway, a central mediator of neuroinflammation.

NF_kappaB_Pathway cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptors (e.g., TNFR, IL-1R) Proinflammatory_Stimuli->Receptor binds IKK_Complex IKK Complex Receptor->IKK_Complex activates IkappaB IκB IKK_Complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation NFkappaB_active Active NF-κB Nucleus Nucleus DNA κB DNA sites NFkappaB_active->DNA translocates to nucleus & binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 Cytokines Cytokines Transcription->Cytokines Salicylates Salicylic Acid & This compound Salicylates->IKK_Complex inhibit

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed step-by-step methodologies for key in vitro and in vivo neuroprotection assays.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Organotypic Brain Slices

This model simulates ischemic conditions in a controlled ex vivo environment.

Protocol:

  • Slice Culture Preparation:

    • Prepare organotypic hippocampal slice cultures from P7-P10 rat or mouse pups.

    • Culture slices on semipermeable membrane inserts for 7-10 days in vitro to allow for recovery and maturation.[4][11]

  • OGD Induction:

    • Replace the culture medium with a glucose-free Earle's balanced salt solution (EBSS) equilibrated with a gas mixture of 95% N2 and 5% CO2.

    • Place the cultures in a hypoxic chamber flushed with the same gas mixture at 37°C for 30-60 minutes.[4][5]

  • Reperfusion:

    • Terminate OGD by returning the slices to their original culture medium and incubating under normoxic conditions (95% air, 5% CO2) at 37°C.

  • Drug Treatment:

    • Test compounds (Salicylic Acid or this compound) can be added to the medium before, during, or after the OGD period to assess their protective effects.

  • Assessment of Neuroprotection:

    • Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium 24 hours after OGD as an indicator of cell death.[5][12][13]

    • Propidium Iodide (PI) Staining: Use PI, a fluorescent marker of cell death, to visualize and quantify neuronal damage.

    • Nitric Oxide Synthase (NOS) Activity Assay: Measure NOS activity in brain tissue homogenates to assess the anti-inflammatory effects of the compounds.[10][14][15]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model of focal cerebral ischemia.[1][8][16][17][18]

Protocol:

  • Animal Preparation:

    • Anesthetize adult male Sprague-Dawley rats (250-300g).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).[1][8]

    • Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Reperfusion:

    • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration:

    • Administer the test compounds intravenously or intraperitoneally at various time points before or after MCAO.

  • Evaluation of Neuroprotection:

    • Neurological Deficit Scoring: Assess sensorimotor function at 24 hours post-MCAO using a standardized neurological scoring system.

    • Infarct Volume Measurement: Euthanize the animals at 24 or 48 hours and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate and quantify the infarct volume.[1]

MCAO_Workflow A Anesthesia & Surgical Exposure of Carotid Arteries B Insertion of Monofilament to Occlude MCA A->B C Ischemia Period (60-90 min) B->C D Withdrawal of Filament for Reperfusion C->D F Neurological Assessment (24h post-MCAO) D->F G Infarct Volume Analysis (TTC Staining) D->G E Drug Administration (Pre-, during, or Post-MCAO) E->D Treatment

Caption: Workflow for the in vivo MCAO model.

Conclusion

The available evidence strongly suggests that this compound (HTB) possesses a more potent neuroprotective profile than its parent compound, salicylic acid. This enhanced efficacy is likely due to the favorable pharmacokinetic and pharmacodynamic properties conferred by the trifluoromethyl group, leading to a more robust inhibition of key inflammatory pathways such as NF-κB signaling. For researchers and drug development professionals, this compound represents a promising scaffold for the development of novel neuroprotective therapeutics. Further investigation into its efficacy in a broader range of neurodegenerative disease models is warranted.

References

The Differential Impact of 4-Trifluoromethylsalicylic Acid on Key Inflammatory Biomarkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for compounds with enhanced efficacy and novel mechanisms of action is perpetual. Salicylates, with aspirin as the progenitor, have long been a cornerstone of anti-inflammatory therapy. However, the focus has increasingly shifted towards understanding and exploiting their diverse molecular targets beyond cyclooxygenase (COX) inhibition. This guide provides an in-depth, objective comparison of 4-Trifluoromethylsalicylic acid (also known as 2-hydroxy-4-trifluoromethylbenzoic acid or HTB), a key metabolite of the antiplatelet drug Triflusal, with traditional salicylates like aspirin. We will dissect its differential effects on critical inflammatory biomarkers, supported by experimental data, to illuminate its potential in modulating the inflammatory response.

Introduction: Beyond Cyclooxygenase Inhibition

For decades, the anti-inflammatory properties of aspirin and related non-steroidal anti-inflammatory drugs (NSAIDs) were primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. However, this model does not fully account for the therapeutic effects of non-acetylated salicylates. Emerging evidence has highlighted the significance of COX-independent mechanisms, particularly the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound represents a significant structural modification of the basic salicylate scaffold. The incorporation of a trifluoromethyl (-CF3) group at the C4 position of the benzene ring has been shown to markedly enhance its anti-inflammatory properties. This guide will explore the experimental evidence demonstrating this enhanced activity, focusing on key inflammatory biomarkers.

The Central Role of NF-κB in Inflammation

The NF-κB signaling pathway is a critical convergence point for numerous inflammatory stimuli. Its activation leads to the transcription of genes encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and COX-2. Therefore, the ability of a compound to inhibit NF-κB activation is a strong indicator of its potential as a broad-spectrum anti-inflammatory agent.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor 1. Binding IKK Complex IKK Complex Receptor->IKK Complex 2. Activation IκBα IκBα IKK Complex->IκBα 3. Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n 5. Nuclear Translocation IκBα-NF-κB IκBα NF-κB (p50/p65) IκBα-NF-κB->NF-κB (p50/p65) 4. Release DNA DNA NF-κB (p50/p65)_n->DNA 6. DNA Binding Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription 7. Transcription Initiation

Caption: Simplified NF-κB Signaling Pathway.

Comparative Efficacy: this compound vs. Aspirin and Salicylate

Experimental studies have consistently demonstrated the superior inhibitory effects of this compound and its parent compound, Triflusal, on NF-κB activation compared to aspirin and sodium salicylate.

Inhibition of NF-κB Nuclear Translocation

A key step in NF-κB activation is its translocation from the cytoplasm to the nucleus. Studies using human umbilical vein endothelial cells (HUVEC) stimulated with TNF-α have shown that both this compound (HTB) and Triflusal are more potent inhibitors of NF-κB nuclear translocation than aspirin or salicylate.

CompoundApproximate IC50 for NF-κB Nuclear Translocation Inhibition
This compound (HTB) ~2 mM
Aspirin~4 mM
Salicylate>4 mM
Data sourced from studies on TNF-α stimulated HUVECs.
Downstream Effects on Gene Expression

The enhanced inhibition of NF-κB by this compound translates to a more profound suppression of downstream pro-inflammatory gene expression.

Vascular Cell Adhesion Molecule-1 (VCAM-1): In HUVECs, both Triflusal and HTB at a concentration of 4 mM achieved complete inhibition of VCAM-1 mRNA expression, whereas aspirin and salicylate at the same concentration only produced a 36-43% inhibition.

Inducible Nitric Oxide Synthase (iNOS): In rat peritoneal macrophages, Triflusal and HTB demonstrated significantly lower IC50 values for the inhibition of nitrite production (an indicator of iNOS activity) compared to aspirin and salicylate.

CompoundIC50 for Nitrite Production Inhibition
Triflusal1.13 ± 0.12 mM
This compound (HTB) 1.84 ± 0.34 mM
Aspirin6.08 ± 1.53 mM
Salicylate9.16 ± 1.9 mM
Data from studies on stimulated rat peritoneal macrophages.

Impact on Cyclooxygenase (COX) Pathways

While the primary advantage of this compound appears to be its potent NF-κB inhibition, it also exerts effects on the COX pathway.

Inhibition of COX-2 Mediated Prostaglandin E2 (PGE2) Production

In bacterial lipopolysaccharide-activated human blood, Triflusal, aspirin, and HTB all inhibited COX-2-mediated prostaglandin E2 (PGE2) production, while sodium salicylate was largely ineffective.

CompoundIC50 for COX-2 Mediated PGE2 Production Inhibition
Triflusal0.16 mM
Aspirin0.18 mM
This compound (HTB) 0.39 mM
Sodium Salicylate>10 mM
Data from studies on LPS-activated human blood.

This indicates that the trifluoromethyl-derivatives retain the ability to inhibit COX-2 activity, contributing to their anti-inflammatory profile.

Experimental Protocols

To enable researchers to validate and build upon these findings, we provide a generalized experimental workflow for assessing the anti-inflammatory effects of test compounds.

Experimental_Workflow Cell Culture 1. Cell Culture (e.g., HUVEC, Macrophages) Pre-treatment 2. Pre-treatment with Test Compounds Cell Culture->Pre-treatment Stimulation 3. Inflammatory Stimulus (e.g., TNF-α, LPS) Pre-treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Biomarker Analysis 5. Biomarker Analysis Incubation->Biomarker Analysis NF-kB Assay NF-κB Translocation (Western Blot, EMSA) Biomarker Analysis->NF-kB Assay Gene Expression Gene Expression (RT-PCR, qPCR) Biomarker Analysis->Gene Expression Protein Quantification Protein Quantification (ELISA, Western Blot) Biomarker Analysis->Protein Quantification

A Technical Guide to the In Vitro and In Vivo Correlation of 4-Trifluoromethylsalicylic Acid's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro and in vivo activities of 4-Trifluoromethylsalicylic acid (4-TFMSA), a potent anti-inflammatory agent. As the primary active metabolite of the antiplatelet drug Triflusal, understanding the translational pharmacology of 4-TFMSA is critical for its therapeutic application and future drug development. This document will delve into its mechanism of action, compare its performance with established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols to support further research.

Introduction: The Significance of the Trifluoromethyl Group in a Salicylate Scaffold

This compound (4-TFMSA), also known as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), is a structural analog of salicylic acid. The key distinction lies in the substitution of a trifluoromethyl (-CF3) group at the C4 position of the benzene ring. This electron-withdrawing group significantly alters the molecule's physicochemical and pharmacological properties, leading to a unique activity profile compared to traditional salicylates like aspirin.[1]

Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) is the prodrug of 4-TFMSA and is rapidly deacetylated in vivo to yield its active metabolite.[2] While Triflusal itself possesses some activity, the sustained therapeutic effects are largely attributed to 4-TFMSA, which has a considerably longer plasma half-life.[3][4] This guide will focus on the activity of 4-TFMSA, the molecule responsible for the prolonged in vivo effects.

In Vitro Activity of this compound: A Multi-Targeted Anti-Inflammatory Mechanism

The in vitro anti-inflammatory properties of 4-TFMSA are well-documented and point towards a mechanism that extends beyond simple cyclooxygenase (COX) inhibition.

Inhibition of Nuclear Factor-κB (NF-κB) Activation

A pivotal aspect of 4-TFMSA's anti-inflammatory action is its potent inhibition of the transcription factor NF-κB.[1] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Experimental Evidence:

Studies have shown that both triflusal and 4-TFMSA are more potent inhibitors of NF-κB nuclear translocation compared to aspirin or salicylate.[1] This enhanced activity is attributed to the presence of the 4-trifluoromethyl group.[1]

Table 1: In Vitro Inhibition of NF-κB Activation and Downstream Targets

CompoundTargetCell TypeIC50 / % InhibitionReference
4-TFMSA (HTB) NF-κB Nuclear TranslocationHUVEC≈ 2 mM [1]
TriflusalNF-κB Nuclear TranslocationHUVECNot reported, but more potent than aspirin[1]
AspirinNF-κB Nuclear TranslocationHUVEC≈ 4 mM [1]
SalicylateNF-κB Nuclear TranslocationHUVEC> 4 mM [1]
4-TFMSA (HTB) VCAM-1 mRNA ExpressionHUVECComplete inhibition at 4 mM [1][5]
AspirinVCAM-1 mRNA ExpressionHUVEC36-43% inhibition at 4 mM[1][5]
4-TFMSA (HTB) iNOS-mediated Nitrite ProductionRat Peritoneal Macrophages1.84 ± 0.34 mM [1]
TriflusaliNOS-mediated Nitrite ProductionRat Peritoneal Macrophages1.13 ± 0.12 mM[1]
AspiriniNOS-mediated Nitrite ProductionRat Peritoneal Macrophages6.08 ± 1.53 mM[1]
SalicylateiNOS-mediated Nitrite ProductionRat Peritoneal Macrophages9.16 ± 1.9 mM[1]
Modulation of Cyclooxygenase (COX) and Phosphodiesterase (PDE) Activity

While less potent than its effect on NF-κB, 4-TFMSA also modulates the arachidonic acid cascade. It is an inhibitor of COX-1, which is responsible for the production of thromboxane A2 in platelets, contributing to its antiplatelet effect.[6] Furthermore, both triflusal and 4-TFMSA have been shown to inhibit phosphodiesterase (PDE), leading to increased intracellular levels of cyclic AMP (cAMP).[6] Elevated cAMP levels have an inhibitory effect on platelet activation and can also contribute to anti-inflammatory responses.[6]

Signaling Pathway Diagram

The following diagram illustrates the key molecular targets of 4-TFMSA in the inflammatory cascade.

Caption: Molecular targets of this compound (4-TFMSA).

In Vivo Activity and Correlation with In Vitro Findings

Establishing a direct quantitative correlation between the in vitro potency and in vivo efficacy of 4-TFMSA in classical models of pain and inflammation is challenging due to a lack of publicly available dose-response studies. However, existing in vivo data, primarily from studies on its prodrug triflusal, provide valuable insights into its anti-inflammatory and neuroprotective effects, which are consistent with its in vitro mechanism of action.

Pharmacokinetics: Bridging the Concentration Gap

A critical aspect of in vitro-in vivo correlation is understanding the drug concentrations achieved at the site of action. Pharmacokinetic studies of triflusal and 4-TFMSA in humans provide this crucial link.

Table 2: Pharmacokinetic Parameters of Triflusal and 4-TFMSA (HTB) in Healthy Subjects

ParameterTriflusal4-TFMSA (HTB)Reference
Cmax (µg/mL) 11.6 ± 1.792.7 ± 17.1[3]
Tmax (h) 0.88 ± 0.264.96 ± 1.37[3]
Half-life (t1/2) (h) 0.5534.3 ± 5.3[3]
Protein Binding ~99%~99%[2]

The high and sustained plasma concentrations of 4-TFMSA (HTB) in vivo are well within the range of the IC50 values observed for NF-κB inhibition in vitro (≈ 2 mM, which is approximately 412 µg/mL). This suggests that the in vitro observed mechanisms are highly relevant to the in vivo pharmacological effects.

In Vivo Evidence of Anti-Inflammatory and Neuroprotective Effects

Key In Vivo Findings:

  • Downregulation of NF-κB in the Brain: Oral administration of triflusal (30 mg/kg) in postnatal rats resulted in a significant downregulation of constitutive NF-κB in both neurons and glial cells. This provides direct in vivo evidence for the in vitro observed NF-κB inhibitory activity.

  • Modulation of Inflammatory Biomarkers in Stroke: In a study with acute ischemic stroke patients, triflusal treatment, compared to aspirin, led to a decrease in the pro-inflammatory cytokine IL-6.[5]

  • Neuroprotection in Cerebral Ischemia: Triflusal has demonstrated neuroprotective effects in experimental models of brain ischemia, which are attributed to its antioxidant and anti-inflammatory properties.[7]

Comparison with Other NSAIDs: A Mechanistic Distinction

While a direct comparison of analgesic and anti-inflammatory potency in standardized animal models is limited, the mechanistic profile of 4-TFMSA distinguishes it from many traditional NSAIDs.

Table 3: Mechanistic Comparison of 4-TFMSA with Other NSAIDs

Mechanism4-TFMSA (HTB)AspirinIbuprofen/Naproxen
NF-κB Inhibition Potent ModerateLess characterized
COX-1 Inhibition Yes IrreversibleReversible
COX-2 Inhibition WeakWeakVaries
PDE Inhibition Yes NoNo

The potent NF-κB inhibition by 4-TFMSA suggests a broader anti-inflammatory effect compared to NSAIDs that primarily target COX enzymes. This could be particularly advantageous in chronic inflammatory conditions where NF-κB plays a sustained pathological role.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect of a compound on NF-κB transcriptional activity.

Workflow Diagram:

NFkB_Assay Start Start Seed_Cells Seed cells with NF-κB reporter plasmid Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pre-treat Pre-treat with 4-TFMSA or control (1 hour) Incubate_24h->Pre-treat Stimulate Stimulate with TNF-α (e.g., 10 ng/mL) for 6 hours Pre-treat->Stimulate Lyse_Cells Lyse cells and measure luciferase activity Stimulate->Lyse_Cells Analyze_Data Analyze data and calculate IC50 Lyse_Cells->Analyze_Data End End Analyze_Data->End

Caption: Workflow for NF-κB reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect with a reporter plasmid containing luciferase gene under the control of an NF-κB response element.

  • Cell Seeding: Seed the transfected cells into a 96-well plate at an appropriate density.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 4-TFMSA or a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the IC50 value for NF-κB inhibition.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model to assess the acute anti-inflammatory activity of a compound.

Workflow Diagram:

Paw_Edema_Model Start Start Acclimatize Acclimatize animals (e.g., Wistar rats) Start->Acclimatize Baseline_Measurement Measure baseline paw volume Acclimatize->Baseline_Measurement Administer_Compound Administer 4-TFMSA (p.o.) or vehicle control Baseline_Measurement->Administer_Compound Inject_Carrageenan Inject 1% carrageenan into the sub-plantar region of the right hind paw (1 hour post-drug) Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate the percentage inhibition of edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer 4-TFMSA orally at different doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

This compound demonstrates a compelling multi-targeted anti-inflammatory profile in vitro, primarily through potent NF-κB inhibition. This mechanism is supported by in vivo evidence showing downregulation of NF-κB and modulation of inflammatory cytokines. The pharmacokinetic profile of 4-TFMSA, with its high and sustained plasma concentrations, provides a strong basis for the translation of its in vitro activity to in vivo efficacy.

While direct comparative data in classical animal models of pain and inflammation are needed to fully establish its potency relative to other NSAIDs, the existing evidence suggests that 4-TFMSA's unique mechanism of action may offer therapeutic advantages, particularly in inflammatory conditions driven by NF-κB. Future research should focus on conducting dose-response studies in models such as carrageenan-induced paw edema and the writhing test to provide a more complete picture of its in vivo anti-inflammatory and analgesic potential and to solidify the in vitro-in vivo correlation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Trifluoromethylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-trifluoromethylsalicylic acid, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Acute Oral Toxicity: Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]

The trifluoromethyl group designates this compound as a halogenated organic acid .[2][3] This classification is critical for proper waste segregation to prevent dangerous reactions and ensure compliant disposal.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[4] Given the risk of serious eye damage, standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron is mandatory to protect against skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Step 1: Waste Segregation and Container Selection

  • Waste Stream: Designate a specific waste container for "Halogenated Organic Solids."[2] Never mix this waste with non-halogenated organic waste, inorganic acids, bases, or oxidizers to prevent potentially violent chemical reactions.[10][11]

  • Container: The waste container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, tight-fitting lid.[5][7] The container should be clearly labeled.

Step 2: Preparing the Waste for Disposal

  • For pure, unused this compound: If the original container is to be disposed of, ensure the cap is tightly sealed.

  • For contaminated materials (e.g., weighing boats, filter paper, gloves): Place these items in the designated "Halogenated Organic Solids" waste container.

  • For solutions of this compound: These should be collected in a designated "Halogenated Organic Liquids" waste container. Do not overfill containers; a general rule is to fill to no more than 90% capacity.[7]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance step. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Toxic," "Corrosive")

  • The accumulation start date (the date the first piece of waste was added to the container)

  • Your name, department, and contact information

Step 4: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[12]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[7]

  • Ensure secondary containment is used to capture any potential leaks.[7]

  • Store the container away from heat, sparks, and incompatible materials.[13][14]

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[12]

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[13][15]

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your EHS office or emergency services immediately.

  • Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up spills of oxidizing materials.

  • Clean: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Report: Report the incident to your supervisor and EHS office.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 328-90-5[1]
Hazard Class Acute toxicity (Oral), Skin irritation, Serious eye damage[1]
Personal Protective Equipment Chemical goggles, face shield, resistant gloves, lab coat[4][5][13]
Primary Disposal Method Licensed Hazardous Waste Contractor[8][15]
Incompatible Waste Streams Non-halogenated organics, bases, oxidizers, strong acids[2][10][11]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Safety cluster_segregation Waste Segregation cluster_storage Storage & Handover start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled 'Halogenated Organic Waste' Container fume_hood->container add_waste Add Waste to Container (Solid or Liquid) container->add_waste no_mixing CRITICAL: Do NOT Mix with Incompatible Waste add_waste->no_mixing seal_label Securely Seal and Fully Label Container no_mixing->seal_label Proceed store Store in Designated Satellite Accumulation Area seal_label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the detailed procedures outlined in this guide, you can ensure the safe disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet for the most comprehensive guidance.

References

Personal protective equipment for handling 4-Trifluoromethylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Trifluoromethylsalicylic Acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. Handling potent, specialized reagents like this compound (CAS No. 328-90-5) is routine in drug development, but routine should never lead to complacency. This guide moves beyond a simple checklist to provide a comprehensive operational framework for its safe handling, grounded in the specific hazards of the compound. Understanding the causality behind each safety measure is key to building a culture of intrinsic safety and trust in your protocols.

Hazard Assessment: The 'Why' Behind the 'What'

This compound is a valuable research chemical, but it demands respect. Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the necessary level of protection.[1] A thorough risk assessment is the foundation of any safe laboratory practice.

Key Hazards:

  • H301 - Toxic if swallowed: This indicates a high degree of acute toxicity upon ingestion. Even small amounts can cause significant harm. This underscores the critical importance of preventing hand-to-mouth contact and contamination of personal items.[1]

  • H315 - Causes skin irritation: Contact with the skin can lead to irritation, redness, and discomfort. Prolonged contact may result in more severe effects.[1]

  • H318 - Causes serious eye damage: This is the most severe hazard classification for eye contact. Exposure can lead to irreversible damage and potential blindness. This dictates a higher level of eye protection than standard safety glasses.[1][2]

  • H412 - Harmful to aquatic life with long lasting effects: This highlights the need for stringent disposal protocols to prevent environmental contamination.[1]

These classifications are not abstract warnings; they are directives that inform every choice we make, from the gloves we wear to the waste containers we use.

Core PPE Requirements: Your Primary Defense

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The goal is to create a complete barrier between you and the chemical.

  • Eye and Face Protection: Due to the risk of serious, irreversible eye damage (H318), standard safety glasses are insufficient .[1]

    • Minimum Requirement: Tightly sealed chemical splash goggles are essential to protect against airborne powder and splashes.[3][4]

    • Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing (e.g., during solution transfer), a full-face shield should be worn in addition to chemical splash goggles.

  • Skin and Hand Protection: To prevent skin irritation (H315), complete skin coverage is necessary.

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common starting point, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times, especially when working with solvents. For prolonged contact, consider heavier-duty gloves like butyl rubber or double-gloving.[4][5] Always inspect gloves for tears or pinholes before use.

    • Lab Coat: A clean, buttoned lab coat is mandatory to protect your skin and personal clothing.[6] For tasks involving larger quantities, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While not always listed as a primary respiratory irritant in all SDSs, fine chemical powders can pose an inhalation risk.[7] The primary method of control should always be engineering controls.

    • Engineering Controls: All handling of solid this compound, especially weighing, must be performed inside a certified chemical fume hood or a powder containment hood to minimize airborne particles.[8]

    • Respirator: In the rare event that engineering controls are not feasible or during a large spill cleanup, a respirator may be required. A NIOSH-approved respirator with a particulate filter (e.g., N95) would be the minimum requirement.[3] Consult your institution's Environmental Health & Safety (EHS) department for proper respirator selection and fit-testing.

PPE Selection Matrix

The required level of PPE can vary based on the scale and nature of the task. This table provides a clear guide for common laboratory scenarios.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting Solid Milligrams to GramsChemical Splash GogglesChemical-Resistant Gloves (Nitrile)Lab CoatRequired: Chemical Fume Hood
Solution Preparation < 100 mLChemical Splash GogglesChemical-Resistant Gloves (Nitrile)Lab CoatRequired: Chemical Fume Hood
Reaction/Transfer > 100 mLChemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or Butyl)Lab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Spill Cleanup AnyChemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesLab Coat / Disposable GownRequired: NIOSH-approved respirator (as per EHS guidance)

Operational Blueprint: From Setup to Cleanup

A protocol is only as strong as its execution. Following a systematic procedure for donning, doffing, and handling minimizes the risk of exposure.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Know the exact location of the nearest safety shower and eyewash station.[2]

  • Prepare a Designated Workspace: Demarcate the area where the chemical will be handled. Cover the work surface with absorbent, disposable bench paper.

  • Assemble All Materials: Have all necessary equipment, including waste containers, within the fume hood before introducing the chemical.

Procedural Workflow: PPE & Decontamination

The following diagram illustrates the critical workflow for ensuring safety from the start of your task to its completion.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination & Doffing Phase A Assess Task & Hazards (e.g., Weighing, Solution Prep) B Select Required PPE (Refer to Selection Matrix) A->B Determines C Don PPE in Sequence: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (last) B->C Proceeds to D Perform Chemical Handling in Fume Hood C->D Begin Work E Segregate & Seal Contaminated Waste D->E Work Complete F Doff PPE in Sequence: 1. Gloves (turn inside out) 2. Lab Coat 3. Goggles/Face Shield (last) E->F After Waste Secured G Wash Hands Thoroughly F->G Final Step

Caption: Workflow for PPE selection, handling, and decontamination.

Emergency Protocols: In Case of Exposure

Preparedness is a key component of safety. In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[8] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate emergency medical help.[1][9]

Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.

Waste Disposal Plan

Proper disposal is essential to protect yourself, your colleagues, and the environment.[10]

  • Segregation is Key: Never mix waste streams. This compound waste must be segregated from other laboratory waste.[11]

  • Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, weigh paper, contaminated bench paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Consult EHS: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific procedures and to schedule a waste pickup.[10][11]

By integrating these principles and protocols into your daily work, you create a robust safety system that protects you, your research, and your environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.